Product packaging for Disulfoton sulfone(Cat. No.:CAS No. 2497-06-5)

Disulfoton sulfone

Cat. No.: B150065
CAS No.: 2497-06-5
M. Wt: 306.4 g/mol
InChI Key: BKVJOVPVLOJPKJ-UHFFFAOYSA-N
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Description

Disulfoton sulfone (CAS 2497-06-5) is a primary and more toxic oxidative metabolite of the organothiophosphate insecticide disulfoton . It is of significant interest in environmental and toxicological research, particularly in studies focusing on the mode of action, metabolic pathways, and long-term environmental impact of organophosphate pesticides . In mammalian systems, disulfoton is rapidly metabolized via oxidation of its thioether group to form the sulfoxide and subsequently the sulfone . The this compound metabolite is a potent acetylcholinesterase (AChE) inhibitor . By phosphorylating the serine residue at the active site of the AChE enzyme, it prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in synaptic junctions and resulting in cholinergic overstimulation . This mechanism is critical for researching the neurotoxic effects and cholinergic toxicity syndrome associated with organophosphate exposure, symptoms of which can include salivation, lacrimation, urination, defecation, bronchospasm, and muscle fasciculations . As a key biomarker of exposure, this compound is utilized in analytical chemistry and forensic toxicology to develop detection methods in biological and environmental samples . Its presence in plasma has been directly linked to the depression of erythrocyte cholinesterase activity in cases of poisoning, underscoring its research relevance . Disulfoton itself is no longer approved for use in the EU, and its product registrations in the U.S. were canceled, making the study of its persistent metabolites like this compound increasingly important for environmental monitoring and public health . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4PS3 B150065 Disulfoton sulfone CAS No. 2497-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVJOVPVLOJPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041901
Record name Disulfoton sulfone
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2497-06-5
Record name Disulfoton sulfone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disyston sulfone
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Record name Disulfoton sulfone
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Record name Disyston sulfone
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Record name DISULFOTON SULFONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone (CAS No. 2497-06-5) is a significant metabolite of the organophosphate insecticide disulfoton.[1] As a member of this chemical class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] Understanding the chemical and physical properties of disulfoton sulfone is paramount for researchers in toxicology, environmental science, and drug development, as its presence and persistence in biological and environmental systems are of considerable concern. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound is typically a colorless to yellow oily liquid.[4][5] A summary of its key chemical and physical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as boiling and melting points in the available literature.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name O,O-diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate[1]
Synonyms Disyston sulfone, O,O-Diethyl S-(2-ethylsulfonylethyl) phosphorodithioate[1]
CAS Number 2497-06-5[1]
Molecular Formula C₈H₁₉O₄PS₃[1]
Molecular Weight 306.40 g/mol [6]
Appearance Colorless to yellow oily liquid[4][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point Not definitively available (oily liquid at room temperature)[4]
Boiling Point 62 °C at 0.01 mmHg (for parent compound disulfoton)[7]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate (B1210297), and Methanol (B129727)[4]
Water Solubility 25 mg/L (for parent compound disulfoton)[8]

Toxicology

This compound is a potent toxicant, with its primary mode of action being the irreversible inhibition of the acetylcholinesterase enzyme.

Table 3: Toxicological Data for this compound

ParameterValueSpeciesSource(s)
Oral LD₅₀ 1.24 mg/kgFemale Rat[3]

Experimental Protocols

Synthesis of this compound via Oxidation of Disulfoton

This protocol describes a general method for the laboratory-scale synthesis of this compound from its parent compound, disulfoton.

Materials:

  • Disulfoton

  • Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • Dichloromethane (B109758) (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Chromatography column (for purification)

  • Silica (B1680970) gel

  • Hexane (B92381) and ethyl acetate (for chromatography)

Procedure:

  • Dissolve disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) to the cooled disulfoton solution while stirring. The reaction is exothermic and should be controlled.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess oxidizing agent by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as an oily liquid.

Determination of Acetylcholinesterase (AChE) Inhibition

This protocol, based on the Ellman method, can be adapted to determine the inhibitory effect of this compound on AChE activity.[9]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, AChE solution, and the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of ATCI and DTNB to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Analytical Determination by UHPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in a biological matrix, such as plasma, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[10]

Sample Preparation (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • To a plasma sample, add an internal standard and acetonitrile (B52724).

  • Vortex the mixture to precipitate proteins and extract the analyte.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifuge the sample to separate the layers.

  • Take an aliquot of the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., C18, PSA) to remove interfering matrix components.

  • Centrifuge and collect the supernatant for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.

Method Validation: The analytical method should be validated according to established guidelines, assessing parameters such as:

  • Linearity

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effects

  • Recovery

  • Stability

Signaling Pathways and Workflows

Metabolic Pathway of Disulfoton

Disulfoton undergoes oxidative metabolism in biological systems to form more toxic metabolites, including disulfoton sulfoxide (B87167) and this compound.[3]

Disulfoton Metabolism Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic oxidation of disulfoton to its sulfoxide and sulfone metabolites.

Mechanism of Acetylcholinesterase Inhibition

This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating the serine hydroxyl group in the active site of the enzyme. This forms a stable, inactive enzyme-inhibitor complex, leading to the accumulation of acetylcholine (B1216132) in the synapse and subsequent neurotoxicity.

AChE Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) DisulfotonSulfone This compound DisulfotonSulfone->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by this compound in the cholinergic synapse.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

Analytical Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (QuEChERS) Sample->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data Result Result Reporting Data->Result

Caption: A typical analytical workflow for the quantification of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of this compound for researchers and professionals in related scientific fields. The provided data tables, experimental protocols, and diagrams offer a foundational understanding of this important metabolite. Further research is warranted to resolve the discrepancies in some of the reported physical properties and to generate more detailed kinetic data for its interaction with acetylcholinesterase. Such information will be invaluable for a more complete risk assessment and for the development of potential therapeutic interventions in cases of exposure.

References

Unraveling the Molecular Architecture of Disulfoton Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone, a significant metabolite of the organophosphate insecticide disulfoton, plays a crucial role in environmental monitoring and toxicology. Its structure elucidation is paramount for understanding its biological activity, degradation pathways, and for the development of accurate analytical methods. This in-depth technical guide provides a comprehensive overview of the key data and experimental protocols involved in the structural characterization of disulfoton sulfone.

Chemical Identity and Physical Properties

This compound is chemically identified as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₉O₄PS₃[1]
Molecular Weight 306.40 g/mol [1]
IUPAC Name diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ⁵-phosphane[1]
CAS Number 2497-06-5[1]
Appearance Colorless, oily liquid
SMILES CCOP(=S)(OCC)SCCS(=O)(=O)CC[1]

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of its parent compound, disulfoton. This transformation is a key step in both metabolic processes and in the preparation of analytical standards.

Synthesis Disulfoton Disulfoton DisulfotonSulfone This compound Disulfoton->DisulfotonSulfone Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA, H₂O₂) OxidizingAgent->DisulfotonSulfone

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol: Oxidation of Disulfoton to this compound

Objective: To synthesize this compound from disulfoton for use as an analytical standard and for spectroscopic characterization.

Materials:

  • Disulfoton

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Chromatography column (silica gel)

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolution: Dissolve a known quantity of disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise over a period of 30-60 minutes with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), quench the excess oxidizing agent by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, MS, IR).

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific, publicly available NMR spectra for this compound are limited, the expected chemical shifts can be predicted based on the structure and by comparison with the parent compound, disulfoton.[2] Certified reference materials of this compound are available, and their certificates of analysis would contain detailed NMR data.[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl groups of the ethoxy and ethylsulfonyl moieties, as well as the methylene (B1212753) groups of the thioethyl chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the chemical shifts being influenced by the neighboring electronegative oxygen and sulfur atoms.

³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is particularly informative for organophosphate compounds. It provides a single peak corresponding to the phosphorus atom, and its chemical shift is indicative of the electronic environment around the phosphorus center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analysis in complex matrices, LC-MS/MS is often employed.[4]

Fragmentation Pattern: A detailed analysis of the fragmentation pattern in the mass spectrum is crucial for confirming the structure. Key fragments would arise from the cleavage of the P-S, S-C, and C-C bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is available in databases such as the NIST WebBook.[5]

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2980-2850C-H (alkane)Stretching
~1350-1300 & ~1175-1120S=O (sulfone)Asymmetric & Symmetric Stretching
~1020-1000P-O-CStretching
~700-600P=SStretching

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

SynthesisWorkflow Start Start: Disulfoton Dissolution Dissolve in CH₂Cl₂ Start->Dissolution Oxidation Add Oxidizing Agent (e.g., m-CPBA) Dissolution->Oxidation Quenching Quench with NaHCO₃ Oxidation->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification End End: Pure this compound Purification->End

Caption: Workflow for the Synthesis of this compound.

AnalyticalWorkflow Sample Sample containing This compound Extraction Sample Preparation (e.g., QuEChERS) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis NMR NMR (¹H, ¹³C, ³¹P) Analysis->NMR MS MS (GC-MS, LC-MS/MS) Analysis->MS IR IR Spectroscopy Analysis->IR Data Data Acquisition NMR->Data MS->Data IR->Data Interpretation Spectral Interpretation & Structure Confirmation Data->Interpretation

Caption: Analytical Workflow for Structure Elucidation.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. This guide has provided a detailed overview of the essential data and experimental protocols required for the accurate identification and characterization of this important molecule. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of analytical chemistry, environmental science, and drug development.

References

An In-depth Technical Guide on Disulfoton Sulfone (CAS: 2497-06-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfoton (B1670778) sulfone (CAS Number: 2497-06-5) is a principal and persistent metabolite of the systemic organophosphate insecticide, Disulfoton.[1][2] Formed via metabolic oxidation, this compound is of significant interest due to its toxicological profile, which includes potent inhibition of acetylcholinesterase (AChE), a mechanism it shares with its parent compound.[3][4] Understanding the physicochemical properties, metabolic fate, mechanism of action, and analytical detection methods for Disulfoton sulfone is critical for comprehensive risk assessment, environmental monitoring, and in the context of drug development, for understanding potential off-target effects of related chemical structures. This guide provides a consolidated technical overview of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Physicochemical and Toxicological Data

This compound is an oily liquid, typically colorless to yellow, and is characterized as a highly toxic compound.[5][6] Its formation is a result of the oxidation of the thioether sulfur in the parent Disulfoton molecule.[7] The toxicological relevance of this compound is significant, as it and other metabolites are often more potent inhibitors of acetylcholinesterase than Disulfoton itself.[3][4]

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

PropertyValueSource
CAS Number 2497-06-5[5][8][9]
Molecular Formula C₈H₁₉O₄PS₃[5][8]
Molecular Weight 306.40 g/mol [5][8][10]
Appearance Oily, Colorless to Yellow Liquid[5][6]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate (B1210297), Methanol[6]
Storage Conditions -20°C, under inert atmosphere, hygroscopic[5][6]
Toxicological Data
CompoundSpeciesRouteLD50 ValueSource
DisulfotonRat (female)Oral1.5 - 5.0 mg/kg bw[12]
DisulfotonRat (male)Oral5.0 mg/kg bw[12]
DisulfotonHoney BeeContact4.1 µ g/bee [13]
Disulfoton Sulfoxide (B87167)Honey BeeContact1.1 µ g/bee [13]
This compoundBobwhite QuailDietary (LC50)558 ppm[13]

Note: The data highlights the high toxicity of the parent compound and its metabolites. The sulfone and sulfoxide metabolites are often of equal or greater toxicity than the parent Disulfoton.[13]

Metabolism and Mechanism of Action

Metabolic Pathway of Disulfoton

Disulfoton undergoes rapid oxidation in biological systems and the environment, primarily in the liver, to form several metabolites.[3][7][11] The two key initial steps involve the oxidation of the thioether sulfur to form Disulfoton sulfoxide and subsequently This compound .[1][11] A parallel pathway involves the oxidation of the thiono sulfur to create the highly potent oxygen analogs (oxons).[7] These metabolic activations result in compounds that are often more potent AChE inhibitors than the parent molecule.[3]

G Metabolic Activation of Disulfoton A Disulfoton B Disulfoton Sulfoxide A->B Oxidation (Thioether) D Oxygen Analogs (e.g., Demeton-S-sulfone) A->D Oxidation (Thiono Sulfur) C This compound (CAS 2497-06-5) B->C Oxidation (Thioether) B->D Oxidation (Thiono Sulfur) C->D Oxidation (Thiono Sulfur)

Metabolic pathway of Disulfoton to its sulfone and oxon metabolites.
Mechanism of Action: Acetylcholinesterase Inhibition

Like all organophosphates, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates form a stable, inactive complex.[11] This leads to the accumulation of ACh, causing continuous stimulation of cholinergic receptors, resulting in a state known as a "cholinergic crisis."[3][11] This overstimulation manifests as a range of symptoms, from nausea and confusion to respiratory failure and death.[11]

G Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE AChE (Enzyme) ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolyzes into Inhibitor This compound AChE_Inhibited Inhibited AChE (Phosphorylated) Inhibitor->AChE_Inhibited Irreversibly Binds & Inhibits ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Leads to

Diagram illustrating the inhibition of AChE by this compound.

Experimental Protocols

Protocol: Residue Analysis in Agricultural Products via QuEChERS and UHPLC-MS/MS

This protocol is a synthesized methodology based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for pesticide residue analysis.[14][15][16][17]

Objective: To extract and quantify this compound and other metabolites from a complex matrix (e.g., vegetables, grains).[17]

1. Sample Preparation and Extraction: a. Homogenize 5.0 g of the sample material.[17] For dry samples like wheat or peanuts, presoak in 5 mL of water.[17] b. Place the homogenized sample into a 50 mL centrifuge tube.[16][17] c. Add 10 mL of acetonitrile (B52724) as the extraction solvent.[14] d. Vortex the mixture for 10 minutes to ensure thorough extraction.[17] e. Add 4 g of NaCl to induce phase separation.[17] Vortex for 30 seconds. f. Centrifuge the tube for 5 minutes at a high speed (e.g., 4000 rpm) to separate the organic layer.[17]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.[17] b. The tube should contain a pre-weighed mixture of d-SPE sorbents: 50 mg of C18 (to remove nonpolar interferences), 50 mg of Primary Secondary Amine (PSA) (to remove sugars and fatty acids), and 50 mg of aminopropyl (NH2).[17][18] c. Vortex the tube for 1 minute to facilitate the cleanup process. d. Centrifuge for 5 minutes to pellet the sorbents.

3. Analysis by UHPLC-MS/MS: a. Take the final cleaned extract for analysis. b. Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).[17] c. Column: A C18 column (e.g., 150 mm x 2.1 mm, 5 µm) is typically used.[17] d. Mobile Phase: Gradient elution with water and acetonitrile.[17] e. Ionization Mode: Positive electrospray ionization (ESI+).[17] f. Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound and its related metabolites.[17]

G QuEChERS Experimental Workflow Start Homogenized Sample (5g) Step1 1. Extraction + 10mL Acetonitrile + 4g NaCl Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 2. d-SPE Cleanup Transfer Supernatant + C18, PSA, NH2 sorbents Step2->Step3 Step4 Vortex & Centrifuge Step3->Step4 End 3. Analysis UHPLC-MS/MS Step4->End

Workflow for pesticide residue analysis using the QuEChERS method.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method based on the principles of enzyme inhibition assays used to screen for AChE inhibitors.

Objective: To determine the in vitro inhibitory potential (e.g., IC50) of this compound on AChE activity.

1. Reagent Preparation: a. AChE Solution: Prepare a stock solution of purified AChE (from a commercial source, e.g., electric eel or human recombinant) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). b. Substrate Solution: Prepare a solution of Acetylthiocholine iodide (ATCI) in buffer. c. Chromogen: Prepare a solution of 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer. d. Inhibitor Solution: Prepare serial dilutions of this compound in a solvent like DMSO, then further dilute in the assay buffer.

2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of the this compound solution at various concentrations (or buffer for control). b. Add 160 µL of the AChE enzyme solution to each well. c. Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 35°C) to allow the inhibitor to bind to the enzyme.[19] d. Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate (ATCI) and the chromogen (DTNB). e. Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The rate of color change (yellow product) is proportional to AChE activity.

3. Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of enzyme inhibition relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a toxicologically significant metabolite that plays a crucial role in the overall risk profile of its parent insecticide, Disulfoton. Its primary mechanism of action, the potent and irreversible inhibition of acetylcholinesterase, makes it a compound of high concern for environmental and human health. The analytical methods outlined, particularly the robust QuEChERS-UHPLC-MS/MS approach, are essential for accurate monitoring in various matrices. For researchers in toxicology and drug development, the study of this compound provides a classic model for understanding metabolic activation and the structure-activity relationships of organophosphate inhibitors.

References

Core Properties of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disulfoton (B1670778) Sulfone

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for disulfoton sulfone, a significant metabolite of the organophosphate insecticide disulfoton. This document is intended for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

This compound is a metabolite of disulfoton, an organophosphate insecticide.[1] The sulfone is formed through the oxidation of the thioether sulfur of the parent compound.[2] This transformation is a critical aspect of disulfoton's bioactivation and detoxification pathways within biological systems and the environment.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 306.40 g/mol
Molecular Formula C8H19O4PS3
CAS Number 2497-06-5

Metabolic Pathway of Disulfoton

The metabolism of disulfoton primarily occurs through three pathways: oxidation of the thioether sulfur, oxidation of the thiono sulfur, and hydrolysis of the P-S-C linkage.[2] The formation of this compound is a result of the oxidation of the thioether sulfur.[1][2] This metabolic process can be visualized as a sequential oxidation, first to disulfoton sulfoxide (B87167) and then further to this compound.[2]

G Disulfoton Disulfoton Disulfoton_Sulfoxide Disulfoton Sulfoxide Disulfoton->Disulfoton_Sulfoxide Oxidation Disulfoton_Sulfone This compound Disulfoton_Sulfoxide->Disulfoton_Sulfone Oxidation

Caption: Metabolic pathway of Disulfoton to this compound.

Experimental Protocols for Analysis

The detection and quantification of this compound, often in conjunction with the parent compound and other metabolites, are crucial for residue analysis in food safety and environmental monitoring. A widely used and highly sensitive method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Determination of Disulfoton and its Metabolites in Agricultural Products by UHPLC-MS/MS

This protocol outlines a reliable method for the simultaneous determination of disulfoton and its metabolites, including this compound, in various agricultural products.[3]

3.1.1. Sample Preparation: Dispersive Solid-Phase Extraction (d-SPE) [3]

  • Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube. For certain matrices like wheat, coffee beans, and peanuts, pre-soak the sample in 5 mL of water.

  • Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes to extract the analytes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge the mixture for 5 minutes.

  • Transfer 1.5 mL of the supernatant (acetonitrile layer) into a clean tube containing a mixture of 50 mg octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg primary secondary amine (PSA), and 50 mg aminopropyl (NH2) adsorbents for cleanup.

  • Vortex briefly and centrifuge. The resulting supernatant is ready for UHPLC-MS/MS analysis.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [3]

  • Chromatographic Column: A Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 μm) is typically used for separation.

  • Mobile Phase: Gradient elution with water and acetonitrile is employed.

  • Column Temperature: Maintained at 40 °C.

  • Injection Volume: 2 μL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of disulfoton and its metabolites.

3.1.3. Quantification [3]

Quantitative analysis is performed using an external standard method with matrix-matched calibration curves to compensate for matrix effects. The identification of the analytes is confirmed by comparing the retention times and the ratios of the characteristic ion pairs (one parent ion and two fragment ions) with those of the standards.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in agricultural samples.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

References

An In-depth Technical Guide to the Synthesis of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of disulfoton (B1670778) sulfone, a significant metabolite of the organophosphate insecticide disulfoton. The synthesis involves the oxidation of the thioether sulfur in disulfoton. While disulfoton sulfone is primarily studied in the context of toxicology and environmental fate as a metabolic product, this guide outlines a plausible laboratory-scale synthesis based on established chemical principles for the oxidation of sulfides to sulfones.

Introduction

Disulfoton is an organothiophosphate insecticide that undergoes metabolic activation in organisms and degradation in the environment.[1] One of the key transformation products is this compound, formed through the oxidation of the thioether sulfur atom of the parent compound.[1] This conversion significantly alters the physicochemical properties of the molecule, including its polarity and potential toxicity. The synthesis of this compound in a laboratory setting is essential for toxicological studies, the development of analytical standards for environmental monitoring, and for understanding its biological activity.[2][3]

The synthesis pathway proceeds in two steps: the initial oxidation of disulfoton to disulfoton sulfoxide, followed by further oxidation to this compound.

Synthesis Pathway

The overall synthetic pathway for this compound involves a two-step oxidation of the disulfoton molecule.

G Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

Materials:

  • Disulfoton (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve disulfoton (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (2.2 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the stirred disulfoton solution at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3 v/v), visualizing with a potassium permanganate (B83412) stain. The disappearance of the starting material and the formation of a more polar product spot indicate the progress of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stirring vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. The column should be packed with silica gel in hexane. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar sulfide (B99878) to sulfone oxidation reactions.

ParameterValueReference
Starting Material
IUPAC NameO,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate
Molecular FormulaC₈H₁₉O₂PS₃
Molar Mass274.40 g/mol
Product
IUPAC NameO,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate[9]
Molecular FormulaC₈H₁₉O₄PS₃[9]
Molar Mass306.40 g/mol [9]
Reaction Parameters
Expected Yield80-95%
Purity (post-chromatography)>98%

Conclusion

This technical guide provides a detailed, albeit adapted, protocol for the laboratory synthesis of this compound through the oxidation of disulfoton. The provided methodology is based on well-established and reliable procedures for the oxidation of sulfides. The synthesis of this compound is a critical step for obtaining the necessary analytical standards for its detection and quantification in environmental and biological samples, as well as for conducting further toxicological and metabolic research. Researchers should exercise appropriate safety precautions when handling organophosphate compounds and strong oxidizing agents.

References

Disulfoton Sulfone: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfoton (B1670778), an organophosphate insecticide, and its active metabolite, disulfoton sulfone, exert their primary toxicological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, molecular interactions with AChE, and the resulting physiological consequences. The document includes a compilation of available quantitative data on the toxicity and enzyme inhibition of disulfoton and its metabolites, detailed experimental protocols for relevant assays, and visual diagrams of the key pathways and workflows to support further research and development in this area.

Introduction

Disulfoton is a systemic organophosphate insecticide that has been utilized in agriculture to control a variety of pests.[1] Like other organophosphates, its mode of action is centered on the disruption of nerve function through the inhibition of acetylcholinesterase (AChE).[2] Upon absorption, disulfoton undergoes metabolic activation in the liver, primarily through oxidation, to form more potent AChE inhibitors, including disulfoton sulfoxide (B87167) and this compound.[3][4] This guide focuses on the mechanism of action of this compound, a key metabolite in the toxicity profile of the parent compound.

Metabolic Activation of Disulfoton

The transformation of disulfoton to its more toxic metabolites is a critical step in its mechanism of action. This bioactivation is primarily carried out by cytochrome P-450 monooxygenases and flavin-containing monooxygenases in the liver.[3] The metabolic pathway involves two main oxidative steps:

  • Oxidation of the thioether sulfur: This results in the formation of disulfoton sulfoxide.

  • Further oxidation of the sulfoxide: This leads to the production of the highly stable and potent metabolite, this compound.[3][4]

These oxidative metabolites are more potent inhibitors of acetylcholinesterase than the parent disulfoton molecule.[3]

Disulfoton Disulfoton Disulfoton_Sulfoxide Disulfoton_Sulfoxide Disulfoton->Disulfoton_Sulfoxide Oxidation Disulfoton_Sulfone Disulfoton_Sulfone Disulfoton_Sulfoxide->Disulfoton_Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (Less Toxic) Disulfoton_Sulfone->Hydrolysis_Products Hydrolysis CYP450_FMO Cytochrome P-450 Flavin-containing monooxygenases CYP450_FMO->Disulfoton CYP450_FMO->Disulfoton_Sulfoxide

Figure 1: Metabolic activation pathway of disulfoton.

Molecular Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, a process essential for terminating nerve impulses.[2]

This compound, like other organophosphates, acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[2]

The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), resulting in a state of cholinergic crisis. This manifests as a range of symptoms, from hypersecretion and muscle tremors to convulsions, respiratory failure, and ultimately, death.[1]

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding AChE_inactive Inactive (Phosphorylated) AChE Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Disulfoton_Sulfone This compound Disulfoton_Sulfone->AChE_active Phosphorylation (Inhibition)

Figure 2: Signaling pathway of acetylcholinesterase inhibition.

Quantitative Data

The following tables summarize the available quantitative data on the acute toxicity and acetylcholinesterase inhibitory activity of disulfoton and its primary metabolites.

Table 1: Acute Oral Toxicity in Female Rats

CompoundLD50 (mg/kg)
Disulfoton2.0
Disulfoton Sulfoxide1.7
This compound1.24

Source: WHO Pesticide Residues Series, No. 5, 1975[5]

Table 2: Relative Acetylcholinesterase Inhibitory Activity in Rat Brain

CompoundRelative Inhibitory Potency (compared to Disulfoton)
Disulfoton1x
Disulfoton Sulfoxide~10x
This compound~1x

Source: WHO Pesticide Residues Series, No. 3, 1973[6]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Disulfoton, Disulfoton Sulfoxide, this compound (as inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the inhibitors (disulfoton, disulfoton sulfoxide, this compound) in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.

    • Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • To all wells except the blank, add 10 µL of the ATCI solution to start the reaction.

    • To the blank well, add 10 µL of deionized water.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis AChE_prep Prepare AChE Solution Plate_setup Add Buffer, AChE, DTNB, and Inhibitor/Solvent AChE_prep->Plate_setup ATCI_prep Prepare ATCI Solution Add_ATCI Initiate Reaction with ATCI ATCI_prep->Add_ATCI DTNB_prep Prepare DTNB Solution DTNB_prep->Plate_setup Inhibitor_prep Prepare Inhibitor Dilutions Inhibitor_prep->Plate_setup Pre_incubation Pre-incubate Plate_setup->Pre_incubation Pre_incubation->Add_ATCI Measure_Absorbance Kinetic Measurement at 412 nm Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 3: Experimental workflow for the in vitro AChE inhibition assay.
Analysis of Disulfoton and its Metabolites in Biological Samples (UHPLC-MS/MS)

This protocol outlines a method for the extraction and quantification of disulfoton and its metabolites from biological matrices.

Materials:

  • Biological sample (e.g., blood, urine, tissue homogenate)

  • Acetonitrile (B52724)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA, NH2)

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system

  • Analytical standards of disulfoton, disulfoton sulfoxide, and this compound

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample.

    • Extract a known amount of the sample with acetonitrile by vortexing.

    • Add NaCl to induce phase separation.

    • Centrifuge to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a mixture of d-SPE sorbents (e.g., C18 for nonpolar interferences, PSA for fatty acids and sugars, NH2 for polar interferences).

    • Vortex and centrifuge.

  • UHPLC-MS/MS Analysis:

    • Transfer the cleaned-up extract to an autosampler vial.

    • Inject an aliquot into the UHPLC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and acetonitrile.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) for selective and sensitive quantification of the target analytes.

  • Quantification:

    • Prepare matrix-matched calibration curves using the analytical standards.

    • Quantify the concentrations of disulfoton, disulfoton sulfoxide, and this compound in the samples by comparing their peak areas to the calibration curves.

Conclusion

This compound is a potent toxic metabolite of the insecticide disulfoton. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent cholinergic toxicity. Understanding the metabolic activation pathway and the molecular interactions with AChE is crucial for assessing the risk associated with disulfoton exposure and for the development of potential therapeutic interventions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, neuropharmacology, and environmental health. Further research is warranted to obtain precise and directly comparable IC50 values for disulfoton and its metabolites to enhance the accuracy of risk assessments.

References

An In-depth Technical Guide on the Toxicological Profile of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) is a systemic organophosphate insecticide and acaricide, formerly used to control sucking insects on a variety of crops.[1] In biological systems and the environment, disulfoton undergoes metabolic oxidation to form several metabolites, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[2][3] These oxidative metabolites are often more potent inhibitors of acetylcholinesterase (AChE) and more toxic than the parent compound.[4] this compound is recognized as a stable and persistent metabolite.[4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its mechanism of action, toxicokinetics, and various toxicity endpoints. The information is intended for researchers, scientists, and professionals involved in toxicology and drug development.

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[2]

The process involves:

  • Phosphorylation: this compound, as an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE.[2]

  • Enzyme Inactivation: This phosphorylation forms a stable, covalent bond that inactivates the enzyme, preventing it from breaking down acetylcholine.[2][5]

  • Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[2]

  • Overstimulation of Receptors: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. This manifests as a wide array of symptoms, including excessive salivation, lacrimation, urination, defecation, muscle tremors, convulsions, and ultimately, respiratory failure.[2][6]

Studies have shown that the oxidative metabolites of disulfoton, including the sulfone, are more potent inhibitors of AChE than disulfoton itself.[4][7]

Mechanism_of_Action cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_released Acetylcholine (ACh) Released ACh_binds ACh Binds to Postsynaptic Receptor ACh_released->ACh_binds Binds AChE_active Acetylcholinesterase (AChE) SynapticCleft Synaptic Cleft ACh_hydrolyzed ACh is Hydrolyzed (Signal Termination) ACh_binds->ACh_hydrolyzed Signal Transmitted AChE_active->ACh_hydrolyzed Hydrolyzes ACh DSulfone This compound AChE_inhibited Inhibited AChE DSulfone->AChE_inhibited Phosphorylates & Inhibits ACh_accumulates ACh Accumulates AChE_inhibited->ACh_accumulates Hydrolysis Blocked Overstimulation Continuous Receptor Stimulation (Toxicity) ACh_accumulates->Overstimulation Leads to

Caption: Inhibition of Acetylcholinesterase by this compound.

Toxicokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Disulfoton is readily and extensively absorbed through the gastrointestinal tract following oral exposure.[8]

  • Distribution: After absorption, disulfoton and its metabolites are primarily distributed to the liver, with lower levels found in the kidneys, blood, fat, skin, muscle, and brain.[8]

  • Metabolism: The liver is the main site for the metabolic activation of disulfoton.[8] The metabolism occurs via three primary pathways:

    • Oxidation of the thioether sulfur to form disulfoton sulfoxide and subsequently This compound .

    • Oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons), such as demeton-S-sulfoxide and demeton-S-sulfone.

    • Hydrolysis of the P-S-C linkage.[8] In rats, this compound was identified as a metabolite in the liver, although it was not recovered 120 minutes after exposure, suggesting it is further metabolized or distributed.[8]

  • Excretion: The primary route of excretion for disulfoton and its metabolites is via the urine, with smaller amounts eliminated in the feces and expired air.[8]

Metabolic_Pathway Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Thioether Oxidation Oxon_Sulfoxide Demeton-S-Sulfoxide (Oxygen Analog) Disulfoton->Oxon_Sulfoxide Oxidative Desulfuration Sulfone This compound Sulfoxide->Sulfone Thioether Oxidation Sulfoxide->Oxon_Sulfoxide Oxidative Desulfuration Oxon_Sulfone Demeton-S-Sulfone (Oxygen Analog) Sulfone->Oxon_Sulfone Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., DEP, DETP) Sulfone->Hydrolysis_Products Hydrolysis Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Metabolic activation pathway of Disulfoton.

Toxicological Profile

While much of the available toxicological data pertains to the parent compound, disulfoton, studies have indicated that the metabolites, including this compound, are often responsible for the observed toxicity and can exhibit greater potency.[4]

Acute Toxicity

Disulfoton and its metabolites are highly toxic via oral, dermal, and inhalation routes.[1] An oral toxicity study in rats directly comparing disulfoton to its metabolites found that this compound, disulfoton sulfoxide, demeton (B52138) S-sulfoxide, and demeton S-sulfone all caused mortality and signs of toxicity at lower doses than the parent compound.[4]

Table 1: Acute Oral LD50 Values for Disulfoton and its Metabolites in Rats

Compound Sex LD50 (mg/kg) Reference
Disulfoton Female 2.0 [9]
Male >2.0 [9]
This compound Female 1.24 [9]
Male >1.24 [9]
Disulfoton Sulfoxide Female 1.7 [9]
Male >1.7 [9]
Demeton-S Sulfone Female 1.10 [9]

| | Male | >1.10 |[9] |

Note: These data highlight the high acute toxicity of the metabolites, with female rats generally showing greater sensitivity.

Subchronic and Chronic Toxicity

Long-term exposure studies on disulfoton provide insight into the potential effects of its persistent metabolites like the sulfone. In 2-year feeding studies, disulfoton did not cause hematological effects in rats, mice, or dogs.[4] However, effects on organ weights (spleen, liver, kidney) were observed in rats, and cholinesterase inhibition was a consistent finding across studies.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Chronic Oral Studies of Disulfoton

Species Duration NOAEL LOAEL Endpoint Reference
Rat 2 years 1 ppm (diet) (~0.05 mg/kg/day) - No significant toxicological effects [9]
Dog 2 years 1 ppm (diet) (~0.025 mg/kg/day) - No significant toxicological effects [9]
Rat (Wistar) 3 weeks (Inhalation) 0.02 mg/m³ 0.5 mg/m³ Red blood cell AChE inhibition [10]

| Rat (Fischer-344) | 13 weeks (Inhalation) | 0.16 mg/m³ | 1.4 mg/m³ | Red blood cell & brain AChE inhibition |[10] |

Genotoxicity

Disulfoton has demonstrated mutagenic potential in bacterial studies.[1] It is classified as a mutagen in some bacterial test systems, indicating a potential for genotoxic effects.[1] This suggests that its metabolites, including this compound, may also possess genotoxic properties.

Carcinogenicity

There is no evidence to suggest that disulfoton is carcinogenic.[1] Long-term feeding studies in rats and mice did not show a significant increase in tumor incidence.[4] Disulfoton has not been classified for carcinogenic effects by the International Agency for Research on Cancer (IARC) or the Department of Health and Human Services (DHHS).[4]

Reproductive and Developmental Toxicity

Studies on the parent compound, disulfoton, have indicated potential for reproductive and developmental effects, typically at doses that also cause maternal toxicity. In a rat reproduction study, a dose of 0.5 mg/kg/day resulted in reduced litter sizes and a lower pregnancy rate.[1] Developmental studies in rats noted incomplete bone development in fetuses at high doses, which was considered a result of maternal toxicity.[1][6]

Experimental Protocols

The following are representative protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity Study (Adapted from OECD 401)
  • Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

  • Test System: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. Both sexes are used.

  • Procedure:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[11]

    • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[11]

    • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil).

    • Administration: The substance is administered in a single dose by oral gavage. At least three dose levels are used, with one group per dose level (typically 5 animals per sex per group). A control group receives the vehicle only.[11]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and CNS effects, and behavior patterns) and body weight changes for at least 14 days.[11]

    • Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.[11]

    • Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis).

Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and/or Escherichia coli.[12]

  • Test System: Histidine-requiring (S. typhimurium) or tryptophan-requiring (E. coli) bacterial strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA).[12][13]

  • Procedure:

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix, a rat liver homogenate) to detect pro-mutagens.

    • Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range and to assess cytotoxicity.

    • Plate Incorporation Method: a. To 2.0 mL of molten top agar (B569324), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer.[14] b. The mixture is vortexed and poured onto a minimal glucose agar plate (selective medium).[15]

    • Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.[14]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

Ames_Test_Workflow start Start prep_bacteria Prepare Overnight Bacterial Cultures (e.g., S. typhimurium TA100) start->prep_bacteria prep_test Prepare Test Substance (this compound) & S9 Mix start->prep_test mix Mix Bacteria, Test Substance, and Top Agar (with and without S9) prep_bacteria->mix prep_test->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls, Assess Dose-Response count->analyze end End analyze->end

Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.
Chronic Toxicity Bioassay (Adapted from OECD 452)

  • Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a major portion of the test species' lifespan.[16]

  • Test System: Rodents, typically rats. At least 20 animals of each sex per group are used.[17]

  • Procedure:

    • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.[16]

    • Administration: The substance is administered daily, typically mixed in the diet, for a period of 12-24 months.[16][17]

    • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 3, 6, 12 months) and at termination for hematology and clinical chemistry analysis.[18]

    • Ophthalmology: Eye examinations are performed before the study and at termination.

    • Termination and Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. A comprehensive set of tissues from all animals is collected, preserved, and examined histopathologically.[18]

    • Data Analysis: Data are analyzed for treatment-related effects on survival, clinical signs, body weight, food consumption, clinical pathology, organ weights, and pathology findings. A No-Observed-Adverse-Effect-Level (NOAEL) is determined.[17]

Summary and Conclusion

This compound is a primary and highly toxic metabolite of the organophosphate insecticide disulfoton. Its toxicity is driven by the potent and irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. Toxicokinetic studies show that disulfoton is rapidly metabolized in the liver to the sulfone and other oxidative products, which are then excreted primarily in the urine.[8]

Quantitative data from acute toxicity studies in rats confirm that this compound is more acutely toxic than its parent compound.[9] While specific long-term studies on the sulfone are limited, chronic exposure to disulfoton consistently results in cholinesterase inhibition and effects on organ weights.[1] Current evidence does not suggest that disulfoton or its metabolites are carcinogenic, but positive results in bacterial assays indicate a potential for genotoxicity.[1][4] This technical profile underscores the importance of considering the metabolic activation of parent compounds when assessing toxicological risk, as metabolites like this compound can be the primary drivers of toxicity.

References

Disulfoton Sulfone: An In-Depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778), a systemic organophosphate insecticide, undergoes transformation in the environment to several metabolites, with disulfoton sulfone being a major and persistent product. Understanding the environmental fate and transport of this compound is critical for assessing its potential long-term environmental impact and risks. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its degradation, mobility, and bioaccumulation potential.

Physicochemical Properties

Environmental Fate and Transport

The following sections detail the key processes that determine the fate and transport of this compound in the environment.

Degradation Pathways

This compound is formed in the environment through the oxidation of disulfoton.[2] This process can be mediated by both biotic and abiotic factors. The primary degradation pathways for disulfoton leading to the formation of this compound and its subsequent fate are hydrolysis, photolysis, and biodegradation.

Degradation Signaling Pathway

Disulfoton Degradation Pathway Disulfoton Disulfoton Sulfoxide (B87167) Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (e.g., diethylthiophosphoric acid) Sulfone->Hydrolysis_Products Slow Hydrolysis

Caption: Degradation pathway of Disulfoton to this compound.

Photolysis is the decomposition of molecules by light. Disulfoton itself is not susceptible to direct photolysis in sunlight.[1] However, it can undergo photosensitized oxidation, which contributes to its degradation and the formation of this compound.[1] Specific quantitative data on the photolysis rate or quantum yield for this compound are not available in the reviewed literature.

Biodegradation is the breakdown of organic matter by microorganisms. This is a significant pathway for the degradation of disulfoton in soil and water. This compound is also subject to biodegradation, although it is notably more persistent than the parent compound.[1] In aerobic soil, this compound has an estimated half-life of 6 to 8 months.

Table 1: Degradation of this compound

ParameterValueConditionsReference
Hydrolysis Half-life Data not available--
Photolysis Half-life Data not available--
Biodegradation Half-life 6 - 8 months (aerobic)Soil[4]
Persistence in Soil Persisted for >64 daysCompared to disulfoton (≤32 days)[1]
Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is primarily influenced by its adsorption and desorption characteristics, which are quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

This compound, being more soluble than its parent compound, is expected to be more mobile in soil.[1] This increased mobility raises concerns about its potential to contaminate groundwater.[1] However, some sources suggest that the oxidation products of disulfoton (sulfone and sulfoxide) are less mobile in soils than the parent compound, with mobility decreasing as the soil's cation exchange potential increases.[1] Specific, experimentally determined Kd and Koc values for this compound were not found in the reviewed literature.

Table 2: Mobility of this compound in Soil

ParameterValueSoil TypeReference
Soil-Water Partition Coefficient (Kd) Data not available--
Organic Carbon-Water Partition Coefficient (Koc) Data not available--
Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms. A study on carp (B13450389) (Cyprinus carpio) investigated the bioconcentration of disulfoton and its oxidation products. The whole-body BCF for this compound was found to be less than 6, indicating a low potential for bioaccumulation in fish.[1]

Table 3: Bioaccumulation of this compound

ParameterValueSpeciesReference
Bioconcentration Factor (BCF) < 6Carp (Cyprinus carpio)[1]

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to determine the environmental fate of pesticides like this compound, based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.

  • Tier 1: Preliminary Test: The test substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at 50°C for 5 days in the dark. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2: Main Test: If significant hydrolysis occurs in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) at the pH values where degradation was observed. Samples are taken at various time intervals and analyzed for the concentration of the test substance and its hydrolysis products.

  • Analysis: The concentration of the test substance is plotted against time, and the hydrolysis rate constant and half-life are calculated assuming pseudo-first-order kinetics.

Phototransformation in Water: OECD Guideline 316

This guideline is used to determine the potential for direct photolysis of a chemical in water.

  • Tier 1: Screening Test: The UV-visible absorption spectrum of the test substance in water is measured. If the molar extinction/absorption coefficient is less than 10 L mol⁻¹ cm⁻¹ at wavelengths greater than 290 nm, direct photolysis is considered unlikely.

  • Tier 2: Laboratory Photolysis Study: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for other degradation processes like hydrolysis.

  • Quantum Yield Determination (Optional): The quantum yield, which is the efficiency of a photochemical process, can be determined to allow for the calculation of photolysis rates under different environmental conditions.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline describes a laboratory method to assess the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

  • Test System: Fresh soil samples are collected and characterized. The test substance, typically radiolabelled, is applied to the soil.

  • Aerobic Transformation: The treated soil is incubated in the dark at a controlled temperature and moisture content. A stream of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to measure mineralization.

  • Anaerobic Transformation: For anaerobic studies, the soil is flooded with water after an initial aerobic phase, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Analysis: Soil samples are taken at various intervals and extracted to determine the concentration of the parent compound and its transformation products. The formation of non-extractable (bound) residues is also quantified.

Experimental Workflow: Aerobic Soil Metabolism Study

Aerobic Soil Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Characterize Soil Application Apply Substance to Soil Soil_Collection->Application Test_Substance Prepare Radiolabelled Test Substance Test_Substance->Application Incubation Incubate in Dark (Controlled T & Moisture) Application->Incubation Aeration Aerate with CO2-free Air Incubation->Aeration Sampling Sample Soil at Intervals Incubation->Sampling CO2_Trapping Trap Evolved 14CO2 Aeration->CO2_Trapping Extraction Extract Soil Samples Sampling->Extraction Analysis Analyze Extracts for Parent & Metabolites Extraction->Analysis Bound_Residue Quantify Bound Residues Extraction->Bound_Residue

Caption: Workflow for an aerobic soil metabolism study (OECD 307).

Adsorption-Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption potential of a chemical in soil.

  • Preliminary Test: A screening test is performed with a range of soil-to-solution ratios to determine the optimal conditions for the main study.

  • Adsorption Phase: A known mass of soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube. The mixture is agitated for a predetermined time to reach equilibrium.

  • Equilibrium and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance in the supernatant is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance. The mixture is re-equilibrated, and the concentration of the desorbed substance in the solution is measured. This can be repeated for several desorption steps.

  • Data Analysis: The adsorption and desorption data are used to calculate the Kd and Koc values, which indicate the partitioning behavior of the chemical.

Conclusion

This compound is a key and persistent metabolite of the insecticide disulfoton. While it exhibits low potential for bioaccumulation in aquatic organisms, its increased solubility and mobility compared to the parent compound raise concerns about its potential to leach into groundwater. A significant data gap exists in the public literature regarding specific quantitative values for the hydrolysis, photolysis, and soil sorption of this compound. The available data indicates a long persistence in soil, with a biodegradation half-life of 6 to 8 months under aerobic conditions. Further research is needed to fully characterize the environmental fate and transport of this metabolite to refine environmental risk assessments. The standardized OECD guidelines provide robust frameworks for generating the necessary experimental data.

References

The Metabolic Fate of Disulfoton Sulfone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biotransformation of disulfoton (B1670778) sulfone in plant and animal systems, detailing metabolic pathways, quantitative data, and experimental methodologies.

Disulfoton, a systemic organophosphate insecticide, undergoes a series of metabolic transformations in both plant and animal systems, leading to the formation of several metabolites, including the prominent and persistent disulfoton sulfone.[1][2] This guide provides a comprehensive overview of the metabolism of this compound, intended for researchers, scientists, and professionals in drug development and toxicology.

Core Metabolic Pathways

In both plants and animals, the metabolism of disulfoton is primarily characterized by two key oxidative processes: the oxidation of the thioether sulfur to form sulfoxides and sulfones, and the oxidative desulfuration of the thiono sulfur to its corresponding oxygen analog (oxon).[3][4] These reactions result in metabolites that are often more potent cholinesterase inhibitors than the parent compound.[4][5] Hydrolysis of the P-S-C linkage also plays a role in the detoxification and excretion of these compounds.[3]

The metabolic pathways in plants and animals are qualitatively similar, though the rates of reaction can differ significantly, with mammals generally exhibiting faster metabolism.[4]

Metabolic Pathway in Animals

In animals, disulfoton is rapidly absorbed and metabolized, primarily in the liver.[3][5] The metabolic cascade proceeds through the formation of disulfoton sulfoxide (B87167), which is then further oxidized to this compound.[3] Concurrently, both disulfoton and its sulfoxide and sulfone derivatives can undergo oxidative desulfuration to form their respective oxygen analogs: demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone.[3][6] These oxidized metabolites are the primary active forms that inhibit acetylcholinesterase.[5] Subsequent hydrolysis leads to the formation of diethyl phosphate (B84403) (DEP) and diethyl phosphorothioate (B77711) (DETP), which are the major urinary metabolites.[3][7]

Animal_Metabolism Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Demeton_S Demeton-S (Oxygen Analog) Disulfoton->Demeton_S Oxidative Desulfuration Sulfone This compound Sulfoxide->Sulfone Oxidation Demeton_S_Sulfoxide Demeton-S-Sulfoxide Sulfoxide->Demeton_S_Sulfoxide Oxidative Desulfuration Demeton_S_Sulfone Demeton-S-Sulfone Sulfone->Demeton_S_Sulfone Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., DEP, DETP) Sulfone->Hydrolysis_Products Hydrolysis Demeton_S->Demeton_S_Sulfoxide Oxidation Demeton_S_Sulfoxide->Demeton_S_Sulfone Oxidation Demeton_S_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Metabolic pathway of disulfoton in animals.

Metabolic Pathway in Plants

Similar to animals, plants absorb disulfoton from the soil through their root systems and translocate it.[1] The metabolic process involves the rapid oxidation of disulfoton to disulfoton sulfoxide and a slower oxidation to this compound.[4] These compounds can also be oxidized at the thiono-sulfur to produce their oxygen analogs, demeton-S-sulfoxide and demeton-S-sulfone.[4] The relative proportions of these metabolites can vary depending on the plant species, soil type, and climatic conditions.[4] this compound is noted to be more persistent in soil compared to the parent compound and the sulfoxide.[1]

Plant_Metabolism Disulfoton Disulfoton (Absorbed from soil) Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Rapid Oxidation Sulfone This compound Sulfoxide->Sulfone Slow Oxidation Demeton_S_Sulfoxide Demeton-S-Sulfoxide (Oxygen Analog Sulfoxide) Sulfoxide->Demeton_S_Sulfoxide Oxidative Desulfuration Demeton_S_Sulfone Demeton-S-Sulfone (Oxygen Analog Sulfone) Sulfone->Demeton_S_Sulfone Oxidative Desulfuration Hydrolysis_Products Further Degradation (Hydrolysis) Sulfone->Hydrolysis_Products Demeton_S_Sulfoxide->Demeton_S_Sulfone Oxidation Demeton_S_Sulfone->Hydrolysis_Products

Caption: Metabolic pathway of disulfoton in plants.

Quantitative Data on Disulfoton and its Metabolites

The following tables summarize quantitative data related to the metabolism and disposition of disulfoton and its metabolites in various systems.

Table 1: Residue Levels of Disulfoton Metabolites in Plants

PlantApplication Rate (kg a.i./ha)Metabolites DetectedMaximum Concentration (mg/kg fresh weight)Time to Max Concentration (days)Reference
Asparagus Ferns0.5Sulfone, Sulfoxide, Oxons1470-85[1]
Asparagus Ferns4.0Sulfone, Sulfoxide, Oxons6170-85[1]
Potato Tubers7.87 (soil) + 2 x 2.24 (foliar)This compound, sulfoxide, oxygen analogue sulfone, oxygen analogue sulfoxide3.71 (total radioactive residue as disulfoton equivalents)99 (at harvest)[8]
Lettuce3.2 (soil)Total radioactive residue3.74 (as disulfoton equivalents)49 (at harvest)[8]

Table 2: Bioconcentration and Persistence of Disulfoton and its Metabolites

Organism/MatrixCompoundValueUnitsConditionsReference
Carp (Cyprinus carpio)Disulfoton~450BCFContinuous flow water system[1]
Carp (Cyprinus carpio)Disulfoton Sulfoxide<1BCFContinuous flow water system[1]
Carp (Cyprinus carpio)This compound<6BCFContinuous flow water system[1]
SoilDisulfoton≤32Degradation Time (days)-[1]
SoilDisulfoton Sulfoxide≤32Degradation Time (days)-[1]
SoilThis compound>64Persistence (days)-[1]
Soil (Aerobic)Disulfoton Sulfoxide2-3Half-life (months)-[9]
Soil (Aerobic)This compound6-8Half-life (months)-[9]

Table 3: Distribution and Excretion of Disulfoton Metabolites in Rats

ParameterValueTime PointAnimal ModelReference
Peak tissue levels6 hours post-dosing6 hoursRats[7]
Major route of excretionUrine-Rats[3]
Urinary excretion (% of dose)97.1 (female), 96.9 (male)72 hoursRats (single 0.2 mg/kg dose)[3]
Fecal excretion (% of dose)1.1 (female), 1.4 (male)72 hoursRats (single 0.2 mg/kg dose)[3]
Metabolites in liver (30 min post-injection)Disulfoton sulfoxide (11.3%), this compound (2.4%), Demeton S-sulfoxide (26.7%), Demeton S-sulfone (59.6%)30 minutesRats[3][7]

Experimental Protocols

A summary of common experimental methodologies for the analysis of disulfoton and its metabolites is provided below.

Sample Preparation and Extraction for Agricultural Products

A widely used method for the extraction of disulfoton and its metabolites from agricultural products involves dispersive solid-phase extraction (d-SPE), commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

Workflow for Sample Preparation:

Sample_Prep_Workflow Start Homogenized Sample (5.0 g) Extraction Add Acetonitrile (B52724) (Presoak with water for dry samples) Vortex Start->Extraction Salting_Out Add NaCl Vortex Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 Cleanup Take Supernatant Add d-SPE sorbents (e.g., C18, PSA, NH2) Centrifugation1->Cleanup Centrifugation2 Centrifuge Cleanup->Centrifugation2 Analysis Analyze Supernatant by UHPLC-MS/MS Centrifugation2->Analysis

Caption: Workflow for sample extraction and cleanup.

  • Extraction: A 5.0 g sample is typically extracted with acetonitrile. For dry matrices like wheat or coffee beans, presoaking in water is recommended. The mixture is then vortexed.[10]

  • Salting Out: Sodium chloride is added to induce phase separation, followed by further vortexing.[10]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents. Common sorbents include octadecylsilane (B103800) (C18) to remove nonpolar interferences, primary secondary amine (PSA) to remove sugars and fatty acids, and aminopropyl (NH2) for further cleanup.[10]

  • Final Centrifugation: The mixture is centrifuged one last time, and the final supernatant is collected for analysis.

Analytical Instrumentation and Conditions

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of disulfoton and its metabolites.[10]

  • Chromatographic Separation: A C18 column is commonly used for separation with a gradient elution of water and acetonitrile.[10]

  • Mass Spectrometric Detection: Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). This allows for the selective quantification of each analyte based on its specific precursor and product ion transitions.[10]

  • Quantification: Quantification is generally achieved using an external standard method with matrix-matched calibration curves to compensate for matrix effects.[10]

Animal Metabolism Studies

Animal studies to investigate the metabolism of disulfoton often involve the administration of radiolabeled compounds (e.g., 14C-disulfoton) to track the absorption, distribution, metabolism, and excretion.

  • Dosing: Animals, typically rats, are administered the compound orally.[6][11]

  • Sample Collection: Urine, feces, and expired air are collected over a period of time. Tissues are also collected at various time points after dosing.[7][11]

  • Analysis: Radioactivity in the collected samples is measured to determine the extent of absorption and excretion. Metabolites in urine and tissue extracts are identified and quantified using techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[6]

This guide provides a foundational understanding of this compound metabolism. For more specific applications, researchers are encouraged to consult the primary literature cited herein.

References

The Genesis of a Toxic Metabolite: An In-depth Guide to the Discovery and History of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfoton (B1670778) sulfone, a potent organophosphate metabolite, holds a significant place in the history of pesticide toxicology. Its discovery and subsequent study are intrinsically linked to its parent compound, Disulfoton, a systemic insecticide and acaricide. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological interactions of Disulfoton sulfone. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols used to identify and quantify this compound, its toxicological significance, and the signaling pathways it perturbs.

Discovery and Historical Context

The story of this compound begins with the widespread agricultural use of its precursor, Disulfoton (O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate), first introduced as a commercial pesticide. Scientists studying the environmental fate and metabolism of Disulfoton soon discovered that it was not the parent compound alone that was responsible for its prolonged insecticidal activity and toxicity.

Early metabolic studies in the mid-20th century, conducted on plants, insects, and mammals, revealed that Disulfoton undergoes rapid bioactivation within living organisms and the environment. These investigations consistently identified two primary oxidative metabolites: Disulfoton sulfoxide (B87167) and this compound. It was established that the thioether sulfur atom in the Disulfoton molecule is sequentially oxidized, first to the sulfoxide and then to the more stable and highly toxic sulfone. This metabolic transformation is a critical step in the toxification process, as the oxidized metabolites are more potent inhibitors of acetylcholinesterase than the parent compound. The discovery that these metabolites were not only present but were also of equal or greater toxicity than Disulfoton itself was a pivotal moment in understanding the compound's risk profile.

Chemical Synthesis

While primarily formed through metabolic processes, this compound can be synthesized in a laboratory setting for use as an analytical standard or for toxicological research. The synthesis involves the oxidation of the thioether group in Disulfoton.

General Synthesis Protocol: Oxidation of Disulfoton

The conversion of the thioether in Disulfoton to a sulfone is a standard organic transformation. A common method involves the use of a strong oxidizing agent.

Materials:

  • Disulfoton

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst (e.g., tantalum carbide)[1]

  • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Chromatography apparatus (for purification)

Procedure:

  • Dissolve Disulfoton in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, approximately 2.2 equivalents) in the same solvent to the cooled Disulfoton solution while stirring. The reaction is exothermic and should be controlled.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography to isolate pure this compound.

Metabolic Pathways and Mechanism of Action

The toxicity of Disulfoton is largely attributed to its metabolic activation to sulfoxide and sulfone derivatives.

Metabolic Activation Pathway

In biological systems, the oxidation of Disulfoton is primarily carried out by cytochrome P450 monooxygenases and flavin-containing monooxygenases in the liver.[2] The process is a two-step oxidation of the thioether sulfur.

Disulfoton Metabolism Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation [O] (CYP450, FMO) Sulfone This compound Sulfoxide->Sulfone Oxidation [O] (CYP450, FMO) Oxons Oxygen Analogs (e.g., Demeton-S-sulfone) Sulfoxide->Oxons Oxidative Desulfuration Hydrolysis Hydrolysis Products Sulfoxide->Hydrolysis Hydrolysis Sulfone->Oxons Oxidative Desulfuration Sulfone->Hydrolysis Hydrolysis

Caption: Metabolic pathway of Disulfoton to its sulfoxide and sulfone metabolites.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3][4] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.

The sulfone metabolite is a potent inhibitor of AChE. The phosphorus atom in the molecule attacks the serine hydroxyl group in the active site of AChE, leading to a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine at nerve synapses, leading to overstimulation of cholinergic receptors and subsequent neurotoxicity.[4][5][6][7]

AChE Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds AChE_inhibited Inhibited AChE (Phosphorylated) Response Continuous Stimulation (Neurotoxicity) Receptor->Response Leads to DS This compound DS->AChE_active Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Quantitative Toxicological Data

The oxidative metabolites of Disulfoton have been shown to be more toxic than the parent compound. The acute oral toxicity is typically expressed as the LD50 (the dose lethal to 50% of a test population).

CompoundSpeciesSexRouteLD50 (mg/kg)Reference
DisulfotonRatFemaleOral2.0(Crawford & Anderson, 1974a)[8]
Disulfoton SulfoxideRatFemaleOral1.7(Crawford & Anderson, 1974a)[8]
This compound RatFemaleOral1.24(Crawford & Anderson, 1974a)[8]
Demeton-S-sulfoneRatFemaleOral1.10(Crawford & Anderson, 1974a)[8]
DisulfotonRatMaleOral6.2 - 12.5(Multiple sources)[9][10]

Experimental Protocols

Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol outlines a general procedure for determining the acute oral LD50 of a substance like this compound in rats.[11][12][13][14]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

  • Test substance: this compound

  • Vehicle (e.g., corn oil)

  • Experimental animals: Young adult rats (e.g., Wistar), typically females as they are often more sensitive.[10]

  • Oral gavage needles

  • Cages and standard laboratory diet

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (withhold food but not water) prior to dosing.[12][15]

  • Dose Preparation: Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentrations.

  • Dosing: Administer the test substance as a single dose via oral gavage. The Up-and-Down Procedure (UDP) is often used, where single animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., tremors, salivation, lethargy), and body weight changes for at least 14 days.[12]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods, such as maximum likelihood estimation.

Protocol for Analysis in Agricultural Products by UHPLC-MS/MS

This protocol describes a method for the extraction and quantification of this compound and other metabolites in agricultural samples.[16][17]

Objective: To determine the concentration of this compound in a given matrix (e.g., wheat, peas).

UHPLC_Workflow Sample 1. Sample Homogenization (5.0 g of agricultural product) Extraction 2. Extraction (Add acetonitrile (B52724), vortex) Sample->Extraction Salting 3. Salting Out (Add NaCl, vortex) Extraction->Salting Centrifuge1 4. Centrifugation Salting->Centrifuge1 Cleanup 5. Dispersive SPE Cleanup (Supernatant with C18, PSA, NH2) Centrifuge1->Cleanup Centrifuge2 6. Final Centrifugation Cleanup->Centrifuge2 Analysis 7. UHPLC-MS/MS Analysis (MRM mode, ESI+) Centrifuge2->Analysis

Caption: Experimental workflow for the analysis of this compound.

Procedure:

  • Sample Preparation: Homogenize 5.0 g of the agricultural product. For dry samples like wheat, pre-soak in water.

  • Extraction: Place the sample in a centrifuge tube, add acetonitrile, and vortex for 10 minutes.

  • Phase Separation: Add sodium chloride (NaCl), vortex briefly, and centrifuge for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents (e.g., 50 mg C18, 50 mg primary secondary amine (PSA), and 50 mg aminopropyl (NH2)). Vortex for 1 minute.[16]

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

  • Analysis: Transfer the cleaned supernatant to an autosampler vial for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Instrumentation:

    • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the target analyte.[16]

Conclusion

This compound stands as a classic example of metabolic activation, where a parent compound is transformed into a more potent toxicant. Its discovery was a crucial step in understanding the full toxicological profile of Disulfoton-based pesticides. The study of its synthesis, mechanism of action, and the development of sensitive analytical methods for its detection continue to be relevant for environmental monitoring and food safety. The protocols and data presented in this guide offer a foundational understanding for professionals engaged in the fields of toxicology, analytical chemistry, and drug development, highlighting the importance of considering metabolic fate in the assessment of chemical safety.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone (CAS No. 2497-06-5) is a significant metabolite of the organophosphate insecticide disulfoton. As a member of this chemical class, it functions as a cholinesterase inhibitor. The transformation of disulfoton to its sulfone and sulfoxide (B87167) derivatives is a critical aspect of its environmental fate and toxicology. Understanding the physical and chemical characteristics of disulfoton sulfone is paramount for assessing its environmental persistence, bioavailability, and potential for toxicological effects. This guide provides a comprehensive overview of the known properties of this compound, including detailed data summaries and relevant experimental considerations.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are based on computational models and may require experimental verification.

PropertyValueSource/Method
Molecular Formula C₈H₁₉O₄PS₃PubChem[1]
Molecular Weight 306.4 g/mol PubChem[1]
Appearance Yellow, oily liquidA Chemtek
Melting Point No reliable experimental data available. A value of -93.9 °C is reported by one supplier, but this is likely inaccurate.AccuStandard[2]
Boiling Point No reliable experimental data available. A value of 65 °C is reported by one supplier, but this is likely inaccurate.AccuStandard[2]
Water Solubility Higher than the parent compound, disulfoton.CDC
Vapor Pressure No reliable experimental data available.
Octanol-Water Partition Coefficient (log P) 1.9 (Computed)PubChem[1]
Solubility in Organic Solvents Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol.Various chemical suppliers

Experimental Protocols and Considerations

The determination of the physicochemical properties of pesticide metabolites like this compound generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Determination of Physical Properties

Standardized methods for determining key physical properties include:

  • Melting and Boiling Point: OECD Guideline 102 and 103, respectively, describe methods such as differential scanning calorimetry (DSC) or the capillary method for melting point, and ebulliometry or dynamic methods for boiling point.

  • Vapor Pressure: OECD Guideline 104 outlines several methods, including the dynamic method, static method, and effusion method, suitable for substances with low volatility.

  • Octanol-Water Partition Coefficient (log P): OECD Guideline 107 (Shake Flask Method) and OECD Guideline 117 (HPLC Method) are the most common approaches for experimentally determining the log P value, which is a critical parameter for assessing a substance's hydrophobicity and potential for bioaccumulation.

Stability Studies

Hydrolysis: The hydrolytic stability of this compound is a key factor in its environmental persistence. OECD Guideline 111 ("Hydrolysis as a Function of pH") provides a framework for these studies. The protocol typically involves:

  • Preparation of sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).

  • Introduction of a known concentration of this compound into each solution.

  • Incubation of the solutions at a constant temperature in the dark.

  • Periodic sampling and analysis of the concentration of the parent compound and any degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).

Photodegradation: The degradation of this compound under the influence of light is another important environmental fate process. OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis") is a relevant protocol. A typical experimental workflow would involve:

  • Preparation of an aqueous solution of this compound.

  • Exposure of the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Simultaneous incubation of a control sample in the dark.

  • Monitoring the concentration of this compound over time in both the exposed and control samples to determine the rate of photodegradation.

Mandatory Visualizations

G Workflow for Physicochemical Characterization cluster_synthesis Compound Acquisition cluster_physprop Physical Property Determination cluster_chemprop Chemical Property & Stability Assessment cluster_analysis Analytical Method Development Synthesis Synthesis/Purification Purity Purity Assessment (e.g., HPLC, NMR) Synthesis->Purity MethodDev Method Development (e.g., LC-MS/MS) Purity->MethodDev MeltingPoint Melting Point (OECD 102) BoilingPoint Boiling Point (OECD 103) VaporPressure Vapor Pressure (OECD 104) LogP Octanol-Water Partition (OECD 107/117) Solubility Water Solubility (OECD 105) Hydrolysis Hydrolysis (OECD 111) Photodegradation Photodegradation (OECD 316) Validation Method Validation MethodDev->Validation Validation->MeltingPoint Validation->BoilingPoint Validation->VaporPressure Validation->LogP Validation->Solubility Validation->Hydrolysis Validation->Photodegradation

Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical substance.

Conclusion

This compound, as a persistent metabolite of a widely used insecticide, warrants thorough investigation of its physical and chemical properties. While some data is available, significant gaps remain, particularly concerning experimentally determined values for key parameters such as melting point, boiling point, and vapor pressure. The application of standardized OECD and EPA test guidelines is crucial for generating reliable and comparable data. Further research focusing on the experimental determination of these properties and quantitative assessment of its stability will provide a more complete understanding of its environmental behavior and toxicological profile, which is essential for accurate risk assessment and regulatory decision-making.

References

An In-depth Technical Guide to Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone is a key metabolite of the organophosphate insecticide Disulfoton. Its significance in toxicological and environmental studies stems from its potent activity as a cholinesterase inhibitor, often exceeding that of the parent compound. This technical guide provides a comprehensive overview of Disulfoton sulfone, focusing on its chemical identity, toxicological properties, metabolic pathways, and analytical methodologies. The information is curated to support researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Chemical Identity and Synonyms

This compound is systematically known as O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate. For clarity and comprehensive database searching, a list of its common synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate
CAS Number 2497-06-5
Other Names Disyston sulfone, Phosphorodithioic acid, O,O-diethyl S-[2-(ethylsulfonyl)ethyl] ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its environmental fate, transport, and analytical behavior.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₉O₄PS₃
Molecular Weight 306.4 g/mol
Appearance Colorless to yellow, oily liquid
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol

Toxicology and Biological Activity

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse effects.

Acute Toxicity

Toxicological studies have demonstrated that the metabolites of Disulfoton, including this compound, are more potent inhibitors of acetylcholinesterase and exhibit greater acute toxicity than the parent compound.[1] The acute toxicity of this compound in rats is summarized in Table 3.

Table 3: Acute Oral Toxicity of this compound and Related Compounds in Rats

CompoundSexLD50 (mg/kg)
This compound Female1.24
Male>1.24
Disulfoton Female2.0
Male>2.0
Disulfoton Sulfoxide (B87167) Female1.7
Male>1.7
Demeton-S-sulfone Female1.10
Male>1.10

Source: Crawford & Anderson, 1974a[1]

Cholinesterase Inhibition

Metabolism and Signaling Pathways

Disulfoton undergoes extensive metabolism in vivo, primarily through oxidation and hydrolysis. The metabolic activation of Disulfoton to its more toxic sulfoxide and sulfone derivatives is a critical step in its mechanism of action.

Metabolic Pathway of Disulfoton

The metabolic conversion of Disulfoton involves two main oxidative pathways: the oxidation of the thioether sulfur to form Disulfoton sulfoxide and subsequently this compound, and the oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (oxons).[4][5] These oxidative metabolites are more potent inhibitors of acetylcholinesterase.[1][4] Hydrolysis of the parent compound and its metabolites leads to the formation of less toxic, more water-soluble compounds that are excreted.[4]

Disulfoton Metabolism Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Oxon Disulfoton Oxon Disulfoton->Oxon Oxidative Desulfuration Hydrolysis_Products Hydrolysis Products (e.g., Diethyl phosphates) Disulfoton->Hydrolysis_Products Sulfone This compound Sulfoxide->Sulfone Oxidation Oxon_Sulfoxide Disulfoton Oxon Sulfoxide Sulfoxide->Oxon_Sulfoxide Oxidative Desulfuration Sulfoxide->Hydrolysis_Products Oxon_Sulfone Demeton-S-Sulfone (Oxon Sulfone) Sulfone->Oxon_Sulfone Oxidative Desulfuration Sulfone->Hydrolysis_Products Oxon->Oxon_Sulfoxide Oxidation Oxon->Hydrolysis_Products Oxon_Sulfoxide->Oxon_Sulfone Oxidation Oxon_Sulfoxide->Hydrolysis_Products Oxon_Sulfone->Hydrolysis_Products

Metabolic pathway of Disulfoton.
Acetylcholinesterase Inhibition Pathway

The primary signaling pathway affected by this compound is the cholinergic synapse. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of postsynaptic receptors.

AChE Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Breakdown Choline + Acetate AChE->Breakdown Receptor->Postsynaptic Signal Transmission Disulfoton_Sulfone Disulfoton Sulfone Disulfoton_Sulfone->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Determination of Disulfoton and its Metabolites in Agricultural Products

This section details a reliable method for the simultaneous determination of Disulfoton and its metabolites, including this compound, in various agricultural products using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[6]

6.1.1. Sample Preparation (Dispersive Solid Phase Extraction - d-SPE)

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For certain matrices like wheat, coffee beans, and peanuts, presoak the sample in 5 mL of water.

  • Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge the mixture for 5 minutes.

  • Transfer 1.5 mL of the supernatant (acetonitrile extract) to a clean tube containing 50 mg of octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents for cleanup.

  • Vortex and centrifuge. The resulting supernatant is ready for UHPLC-MS/MS analysis.

6.1.2. Instrumental Analysis (UHPLC-MS/MS)

  • Chromatographic Column: Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 μm).[6]

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 2 μL.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Mode: Multiple reaction monitoring (MRM).[6]

6.1.3. Quantification

Quantitative analysis is performed using an external standard method with matrix-matched calibration curves to ensure accuracy.[6]

Conclusion

This compound is a toxicologically significant metabolite of the insecticide Disulfoton. Its increased potency as a cholinesterase inhibitor highlights the importance of considering metabolic activation in risk assessment. The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound in various matrices. Further research to determine specific IC50 values for this compound against acetylcholinesterase from different species would provide a more complete toxicological profile. This guide serves as a valuable resource for professionals in toxicology, drug development, and environmental science, facilitating a deeper understanding of this important compound.

References

A Comprehensive Technical Guide to Disulfoton Sulfone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Disulfoton (B1670778) sulfone, a significant metabolite of the organophosphate insecticide, disulfoton. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, metabolic pathway, and analytical detection methods.

Chemical and Physical Properties

Disulfoton sulfone is a chemical compound that is a metabolite of disulfoton, an organophosphorus pesticide.[1] It is formed through the oxidation of the thioether sulfur in the disulfoton molecule.[2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane .[3]

A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane[3]
CAS Number 2497-06-5[3][4]
Molecular Formula C8H19O4PS3[3][5]
Molecular Weight 306.40 g/mol [1][5]
Appearance Oily Liquid, Colorless[6]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol.[5]
Storage Temperature 2-8°C[1]
InChI 1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3[1][4]
InChI Key BKVJOVPVLOJPKJ-UHFFFAOYSA-N[1][4]
SMILES CCOP(=S)(OCC)SCCS(=O)(=O)CC[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Disulfoton and its metabolites, including this compound, are organophosphorus compounds that primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine at nerve endings.[7] This results in excessive stimulation of cholinergic receptors, leading to a range of neurotoxic effects.[9] The signaling pathway of acetylcholinesterase inhibition is depicted in the diagram below.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds ACh->AChR Excessive Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited Acetylcholinesterase Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transmission Disulfoton_Sulfone This compound Disulfoton_Sulfone->AChE Inhibits

Caption: Acetylcholinesterase inhibition by this compound.

Metabolic Pathway of Disulfoton

Disulfoton itself is relatively less toxic compared to its oxidative metabolites.[2] In biological systems, particularly in the liver, disulfoton undergoes metabolic oxidation.[2] This process involves the oxidation of the thioether sulfur to form disulfoton sulfoxide (B87167) and subsequently this compound.[2] Another metabolic route is the oxidation of the thiono sulfur, leading to the formation of oxygen analogs.[7] These metabolic transformations are crucial for the bioactivation of the compound.

The metabolic conversion of disulfoton is illustrated in the following diagram.

Disulfoton_Metabolism Disulfoton Disulfoton Disulfoton_Sulfoxide Disulfoton Sulfoxide Disulfoton->Disulfoton_Sulfoxide Oxidation Disulfoton_Sulfone This compound Disulfoton_Sulfoxide->Disulfoton_Sulfone Oxidation

Caption: Metabolic pathway of Disulfoton to this compound.

Experimental Protocol: Determination of Disulfoton and its Metabolites in Agricultural Products

A reliable method for the determination of disulfoton and its metabolites, including this compound, in agricultural products has been developed using dispersive solid-phase extraction (d-SPE) followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[10]

Objective: To quantify the levels of disulfoton and its metabolites (this compound, disulfoton sulfoxide, demeton-S, demeton-S sulfone, and demeton-S sulfoxide) in various agricultural matrices.[10]

Materials and Reagents:

  • Samples: Pea, asparagus, wheat, coffee bean, peanut[10]

  • Acetonitrile (B52724) (ACN)[10]

  • Water[10]

  • Sodium Chloride (NaCl)[10]

  • d-SPE sorbents: Octadecylsilane bonded silica (B1680970) (C18), primary secondary amine (PSA), and aminopropyl (NH2)[10]

  • Analytical standards of disulfoton and its metabolites[1]

Instrumentation:

  • UHPLC-MS/MS system[10]

  • Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 µm)[10]

Procedure:

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.[10]

    • For wheat, coffee bean, and peanut, add 5 mL of water and presoak.[10]

    • Add acetonitrile and vortex for 10 minutes.[10]

    • Add 4 g of NaCl and vortex for 30 seconds.[10]

    • Centrifuge for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take 1.5 mL of the supernatant.[10]

    • Add 50 mg of C18, 50 mg of PSA, and 50 mg of NH2 adsorbents.[10]

    • Vortex and centrifuge.[10]

  • UHPLC-MS/MS Analysis:

    • Transfer the cleaned extract for analysis.

    • Separate the analytes on a Thermo Syncronis C18 column at 40°C.[10]

    • Use a gradient elution with water and acetonitrile.[10]

    • The injection volume is 2 µL.[10]

    • Detect the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode.[10]

Quantitative Data:

ParameterValueReference
Linearity (R²) ≥0.9981[10]
Concentration Range 2.0-200.0 µg/L[10]
Average Recoveries 75.0% - 110.0%[10]
RSD 0.7% - 14.9%[10]
Limits of Detection (LODs) 0.02 - 2.0 µg/kg[10]
Limits of Quantification (LOQs) 5.0 µg/kg[10]

The workflow for this analytical method is visualized in the following diagram.

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 5g Sample Extraction Acetonitrile Extraction Sample->Extraction Salting_Out Add NaCl Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 Supernatant 1.5mL Supernatant Centrifugation1->Supernatant dSPE Add C18, PSA, NH2 Supernatant->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 UHPLC_MSMS UHPLC-MS/MS Analysis Centrifugation2->UHPLC_MSMS Quantification Quantification UHPLC_MSMS->Quantification

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a key metabolite in the bioactivation of the insecticide disulfoton. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, a pathway of significant interest in toxicology and drug development. The analytical methods for its detection are well-established, allowing for precise quantification in various matrices. This guide provides foundational knowledge for researchers and professionals working with this compound, highlighting its chemical properties, biological activity, and analytical considerations.

References

Methodological & Application

Development of Analytical Methods for Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of disulfoton (B1670778) sulfone, a significant metabolite of the organophosphorus pesticide disulfoton. The methods outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of pesticide residues in various matrices.

Introduction

Disulfoton is a systemic insecticide and acaricide that, upon application, is absorbed by plants and metabolized into more toxic compounds, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[1][2] These metabolites, particularly this compound, are potent acetylcholinesterase inhibitors, posing potential risks to human health and the environment.[1][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in food, environmental, and biological samples to ensure consumer safety and regulatory compliance. The European Union has set a maximum residue limit (MRL) of 0.01 mg/kg for the sum of disulfoton, disulfoton sulfoxide, and this compound in foods of plant origin.

Analytical Methodologies

The most prevalent and effective technique for the analysis of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, enabling the detection and quantification of low levels of the analyte in complex matrices.[4][5] Gas Chromatography (GC) based methods have also been utilized, often with phosphorus-specific detectors.[6][7]

Sample Preparation: QuEChERS and Dispersive Solid-Phase Extraction (d-SPE)

A critical step in the analytical workflow is the preparation of the sample to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a dispersive solid-phase extraction (d-SPE) cleanup step, is widely adopted for various sample types, including agricultural products and biological fluids.[3][4]

Protocol 1: Sample Preparation using QuEChERS and d-SPE for Agricultural Products[5]

1. Scope: This protocol is applicable to the extraction of disulfoton and its metabolites from agricultural products such as peas, asparagus, wheat, coffee beans, and peanuts.

2. Materials:

  • Homogenized sample

  • Acetonitrile (B52724) (ACN)

  • Water (for specific matrices like wheat, coffee beans, and peanuts)

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbents: octadecylsilane (B103800) bonded silica (B1680970) (C18), primary secondary amine (PSA), and aminopropyl (NH2)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

3. Procedure:

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • For matrices like wheat, coffee beans, and peanuts, add 5 mL of water to presoak the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the mixture for 10 minutes.

  • Add 4 g of NaCl and vortex for an additional 30 seconds.

  • Centrifuge the tube for 5 minutes.

  • Transfer 1.5 mL of the supernatant (acetonitrile layer) to a clean tube containing a mixture of 50 mg C18, 50 mg PSA, and 50 mg NH2 sorbents.

  • Vortex the cleanup tube for 1 minute.

  • Centrifuge for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The cleaned extract is then analyzed by LC-MS/MS. A C18 reversed-phase column is commonly used for the chromatographic separation. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Protocol 2: UHPLC-MS/MS Analysis of Disulfoton and its Metabolites[5]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: Thermo Syncronis C18 (150 mm × 2.1 mm, 5 μm) or equivalent

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to separate disulfoton and its metabolites.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 μL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other metabolites need to be optimized. For this compound (precursor ion m/z 307.0), characteristic product ions are m/z 125 and 153.[5]

  • Quantification: External standard method using matrix-matched calibration curves is recommended to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a validated UHPLC-MS/MS method for the analysis of disulfoton and its metabolites in various agricultural products.[4]

ParameterValue
Linearity (R²) ≥ 0.9981
Linear Range 2.0 - 200.0 µg/L
Average Recovery 75.0% - 110.0%
Relative Standard Deviation (RSD) 0.7% - 14.9%
Limit of Detection (LOD) 0.02 - 2.0 µg/kg
Limit of Quantification (LOQ) 5.0 µg/kg

Visualizations

Metabolic Pathway of Disulfoton

The following diagram illustrates the metabolic oxidation of disulfoton to disulfoton sulfoxide and subsequently to this compound.

Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic conversion of Disulfoton.

Analytical Workflow

The diagram below outlines the general workflow for the analysis of this compound in various matrices.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Agricultural Produce) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (C18, PSA, NH2) Extraction->Cleanup LCMS UHPLC-MS/MS Analysis (C18 Column, ESI+, MRM) Cleanup->LCMS Quantification Quantification (Matrix-Matched Calibration) LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Analytical workflow for this compound.

References

Application Note: UHPLC-MS/MS Analysis of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This application note presents a detailed protocol for the sensitive and selective quantification of Disulfoton (B1670778) sulfone, a major metabolite of the organophosphate pesticide Disulfoton, in various matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Disulfoton is a highly toxic organophosphate pesticide used to control a variety of pests on crops.[1] Its metabolite, Disulfoton sulfone, is of significant toxicological concern and its presence in food and environmental samples is strictly regulated. Therefore, a robust and sensitive analytical method is crucial for its accurate determination. This application note details a validated UHPLC-MS/MS method for the analysis of this compound.

Experimental

Sample Preparation: QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from complex matrices.[2]

Protocol:

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • For dry samples like wheat or coffee beans, add 5 mL of water to moisten the sample.[1]

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Vortex the mixture for 10 minutes.[1]

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.[1]

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.[1]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The chromatographic separation and detection of this compound are performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II LC system or equivalent[3]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent[3]

  • Ion Source: Electrospray Ionization (ESI) in positive mode[1]

UHPLC Conditions:

Parameter Value
Column Thermo Syncronis C18 (150 mm x 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min[4]
Injection Volume 2 µL[1]
Column Temperature 40 °C[1]

| Gradient Elution | Start at 5% B, ramp to 98% B over 13.5 min, hold for 3 min, then return to initial conditions.[4][5] |

MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of this compound.[1][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 307.096.936
This compound 307.0125.120

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity Range 2.0 - 200.0 µg/L[1]
Correlation Coefficient (R²) ≥ 0.9981[1]
Limit of Detection (LOD) 0.02 - 2.0 µg/kg[1]
Limit of Quantification (LOQ) 5.0 µg/kg[1]

Experimental Workflow Diagram

G Figure 1. UHPLC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample (5g) Extraction Acetonitrile Extraction Sample->Extraction Cleanup d-SPE Cleanup (PSA, C18) Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC Injection MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification MSMS->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Figure 1. UHPLC-MS/MS Workflow for this compound Analysis

Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in various samples. The combination of a streamlined sample preparation procedure and the high selectivity of tandem mass spectrometry ensures accurate quantification at trace levels, meeting the stringent requirements for food and environmental safety monitoring.

References

Gas Chromatography Methods for the Analysis of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Disulfoton sulfone using gas chromatography (GC). This compound is a major metabolite of the organophosphate insecticide Disulfoton. Due to its persistence and toxicity, sensitive and reliable analytical methods are crucial for its monitoring in various matrices, including environmental and biological samples.

Introduction

Gas chromatography is a robust and widely used technique for the analysis of organophosphorus pesticides and their metabolites. When coupled with selective detectors such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD) with a phosphorus filter, or a Mass Spectrometer (MS), GC provides excellent sensitivity and selectivity for the determination of this compound. This application note outlines a comprehensive workflow, from sample preparation to GC analysis, and provides typical instrument parameters.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for the extraction of pesticide residues from a variety of sample matrices. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Experimental Protocol: QuEChERS Sample Preparation

  • Homogenization: Homogenize 10-15 g of the sample (e.g., soil, fruit, vegetable) to ensure uniformity.

  • Extraction:

    • Place a 10 g subsample of the homogenized material into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • For samples with low water content, add an appropriate amount of water to achieve a total volume of approximately 10 mL of water in the sample.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous magnesium sulfate (B86663) (to remove residual water). For fatty matrices, C18 sorbent may also be included.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Sample Collection: Carefully transfer the supernatant into a vial for GC analysis. The extract may be concentrated and reconstituted in a suitable solvent (e.g., ethyl acetate, toluene) if necessary.

Gas Chromatography Analysis

The following are typical GC conditions for the analysis of this compound. Method optimization is recommended to achieve the best chromatographic performance.

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a suitable detector (NPD, FPD, or MS) is required.

Experimental Protocol: GC Analysis

  • Column: A mid-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase.

    • Example: Agilent J&W DB-5ms, InertCap 5MS/NP, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 250 °C.

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes. (This program is a starting point and should be optimized for the specific column and analytes of interest.)

  • Detector:

    • Nitrogen-Phosphorus Detector (NPD):

      • Temperature: 300 °C

      • Hydrogen Flow: ~3 mL/min

      • Air Flow: ~60 mL/min

      • Bead Voltage: Set according to manufacturer's recommendation.

    • Flame Photometric Detector (FPD):

      • Temperature: 250 °C

      • Mode: Phosphorus

      • Hydrogen Flow: ~75 mL/min

      • Air Flow: ~100 mL/min

    • Mass Spectrometer (MS):

      • Mode: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for higher selectivity and sensitivity.

Data Presentation

Quantitative data for this compound analysis using various GC methods are summarized below. These values are indicative and can vary based on the specific instrumentation, method, and matrix.

ParameterGC-NPDGC-FPDGC-MS/MSReference
Retention Time (min) Dependent on column and temp. programDependent on column and temp. program~15.8 (on InertCap 5MS)[1]
Limit of Detection (LOD) Low ppb rangeLow ppb range0.0006 - 0.0607 mg/kg (in multi-residue method)[2]
Limit of Quantitation (LOQ) 10 µg/kg (in multi-residue method)10 µg/kg (in multi-residue method)0.0025 - 0.5 mg/kg (in multi-residue method)[2]
Recovery (%) 70-120% (typical for QuEChERS)70-120% (typical for QuEChERS)70-120% (in mango matrix)[2]
Linearity (r²) >0.99>0.99>0.99

GC-MS/MS Parameters (Typical for Organophosphorus Pesticides)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - QualifierCollision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be determined empiricallyTo be optimized

Note: For method development, it is recommended to infuse a standard of this compound into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Soil, Crop) Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract dSPE d-SPE Cleanup (PSA + MgSO4) Extract->dSPE GC_Inject GC Injection dSPE->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (NPD, FPD, or MS) GC_Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quant Quantitation & Reporting Data_Acq->Quant

Caption: Experimental workflow for this compound analysis.

Logical Relationship of GC Components

The following diagram illustrates the logical relationship and flow within the gas chromatography system.

gc_system Carrier Carrier Gas (Helium) Injector Injector (Splitless) Carrier->Injector Column GC Column (e.g., DB-5ms) Injector->Column Detector Detector (NPD/FPD/MS) Column->Detector Oven Oven (Temperature Program) Oven->Column controls DataSystem Data System Detector->DataSystem

Caption: Logical flow within the GC system.

References

Application Notes and Protocols for the Preparation of Disulfoton Sulfone Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfoton (B1670778) is an organophosphate insecticide that undergoes metabolic oxidation in the environment and biological systems to form more toxic metabolites, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[1][2][3] Regulatory bodies worldwide have set maximum residue limits (MRLs) for disulfoton and its metabolites in food and environmental samples, necessitating the availability of high-purity analytical reference standards for their accurate quantification. This compound, a key oxidative metabolite, is crucial for use as a calibrant in various chromatographic and analytical techniques. This document provides a detailed protocol for the laboratory-scale preparation and certification of a this compound reference standard.

Physicochemical Data of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Chemical Name O,O-Diethyl S-[2-(ethylsulfonyl)ethyl] phosphorodithioate[4][5][6]
Synonyms Disyston sulfone[5][6]
CAS Number 2497-06-5[4][5][7]
Molecular Formula C₈H₁₉O₄PS₃[4][5]
Molecular Weight 306.40 g/mol [4]
Appearance Colorless oil (in pure form)[1][8]
Storage Temperature 2-8°C or -18°C for long-term stability[4]

Experimental Protocols

Synthesis of this compound

The preparation of this compound involves the controlled oxidation of the thioether sulfur of the parent compound, disulfoton. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a versatile reagent for the oxidation of sulfides to sulfones.

Materials:

  • Disulfoton (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve disulfoton in anhydrous dichloromethane (approximately 10 mL of DCM per gram of disulfoton). Place the flask in an ice bath and begin stirring.

  • Oxidant Addition: Slowly add a solution of m-CPBA (2.2 equivalents relative to disulfoton) in dichloromethane to the stirring disulfoton solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product from the synthesis will contain impurities and byproducts. Purification to a reference standard grade (>98% purity) is typically achieved using column chromatography.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the this compound from less polar impurities and any remaining starting material.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Purity Analysis and Pooling: Analyze the fractions containing the desired product for purity using HPLC-UV. Pool the fractions with the required purity (>98%).

  • Final Concentration: Concentrate the pooled fractions under reduced pressure to obtain the purified this compound as a viscous oil.

Characterization and Certification of the Reference Standard

The identity and purity of the prepared this compound must be rigorously confirmed before it can be used as a reference standard.

a) Identity Confirmation:

  • Mass Spectrometry (MS): Confirm the molecular weight (306.40 g/mol ) and fragmentation pattern consistent with the structure of this compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

b) Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with UV or MS detection to determine the purity of the prepared standard. The purity should ideally be ≥98%.

  • Gas Chromatography (GC): GC coupled with a suitable detector (e.g., FPD or MS) can also be used for purity assessment.

c) Quantitative Analysis:

  • Quantitative NMR (qNMR): This is a primary ratio method for determining the exact concentration of the analyte in a solution without the need for a specific reference standard of the same compound.

d) Certificate of Analysis (CoA):

A CoA should be prepared, summarizing all the characterization data, including the identity, purity, concentration (if in solution), storage conditions, and expiry date.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and certification of the this compound reference standard.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification s1 Dissolve Disulfoton in DCM s2 Add m-CPBA Solution s1->s2 s3 Reaction and Monitoring (TLC) s2->s3 s4 Quenching and Work-up s3->s4 p1 Column Chromatography s4->p1 Crude Product p2 Fraction Collection p1->p2 p3 Purity Analysis (HPLC) p2->p3 p4 Pooling and Concentration p3->p4 c1 Identity Confirmation (MS, NMR) p4->c1 Purified Product c2 Purity Assessment (HPLC, GC) c1->c2 c3 Quantitative Analysis (qNMR) c2->c3 c4 Certificate of Analysis (CoA) c3->c4 end end c4->end Certified Reference Standard

Caption: Workflow for this compound Reference Standard Preparation.

Signaling Pathway (Metabolic Oxidation)

This diagram shows the metabolic pathway from disulfoton to this compound.

Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic Oxidation of Disulfoton.

References

Application Notes and Protocols for the Quantitative Analysis of Disulfoton Sulfone in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfoton (B1670778) is a highly toxic organophosphate pesticide used to control a variety of pests on agricultural crops.[1] In the environment, particularly in soil, disulfoton can be oxidized to form more persistent and often more toxic metabolites, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[2] this compound, in particular, can persist in soil for extended periods, with a half-life that can exceed 64 days, posing a potential risk for long-term environmental contamination and uptake by subsequent crops.[2] Therefore, the development of reliable and sensitive analytical methods for the quantitative determination of this compound in soil is crucial for environmental monitoring, risk assessment, and ensuring food safety.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in soil, primarily utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The analytical workflow for the quantification of this compound in soil involves several key steps. Initially, a representative soil sample is collected and homogenized. The analyte is then extracted from the soil matrix using an organic solvent, typically acetonitrile (B52724), facilitated by a salting-out effect. The resulting extract is subsequently "cleaned up" using dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives from the matrix. Finally, the purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the accurate quantification of this compound. Quantification is achieved by comparing the instrument response of the sample to that of a series of calibration standards, often prepared in a blank matrix extract to compensate for any matrix-induced signal suppression or enhancement.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound analytical standard (PESTANAL® or equivalent)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

2. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. For dry soils, it may be beneficial to add a specific amount of water to moisten the sample, which can improve the accessibility of the analyte to the extraction solvent.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Salting-Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Immediately cap and shake vigorously for 1 minute. The salts aid in separating the acetonitrile layer from the aqueous phase and soil components.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer containing the extracted pesticides.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Aliquot Transfer: Carefully transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube.

  • Sorbent Addition: Add 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbent to the microcentrifuge tube. PSA is effective at removing organic acids and some polar pigments, while C18 removes nonpolar interferences.

  • Cleanup: Vortex the tube for 30 seconds to disperse the sorbents throughout the extract.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the d-SPE sorbents.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis: LC-MS/MS

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column.[1]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).[1]

5. Quantification

Quantification is performed using an external standard method.[1] To account for matrix effects, it is highly recommended to use matrix-matched calibration curves.[1] These are prepared by spiking known concentrations of the this compound standard into blank soil extract that has undergone the entire sample preparation procedure.

Data Presentation

The following tables summarize the key parameters for the quantitative analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound

ParameterValueReference
LC Column C18 column (e.g., 150 mm x 2.1 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid-
Mobile Phase B Acetonitrile with 0.1% Formic Acid-
Flow Rate 0.3 mL/min-
Injection Volume 2 µL[1]
Column Temp. 40 °C[1]
Ionization Mode ESI+[1]
Precursor Ion (m/z) 307.0[4]
Product Ion 1 (m/z) 96.9[4]
Product Ion 2 (m/z) 125.1[4]

Table 2: Typical Method Validation Data

ParameterTypical ValueReference
Linearity Range 2.0 - 200.0 µg/L[1]
Correlation Coeff. (R²) ≥ 0.998[1]
Limit of Detection (LOD) 0.02 - 2.0 µg/kg[1]
Limit of Quant. (LOQ) ~5.0 µg/kg[1]
Average Recovery 75.0% - 110.0%[1]
RSD (%) 0.7% - 14.9%[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the analytical protocol.

G cluster_0 Sample Preparation cluster_1 QuEChERS Extraction cluster_2 d-SPE Cleanup cluster_3 Analysis A Soil Sample Collection B Homogenization (Sieving) A->B C Weigh 10g of Soil B->C D Add 10 mL Acetonitrile C->D E Vortex (1 min) D->E F Add MgSO4 + NaCl E->F G Shake (1 min) F->G H Centrifuge (5 min) G->H I Transfer 1.5 mL Supernatant H->I J Add PSA + C18 Sorbents I->J K Vortex (30 sec) J->K L Centrifuge (5 min) K->L M Filter Supernatant L->M N LC-MS/MS Analysis M->N O Data Quantification N->O G cluster_QuEChERS QuEChERS Principle cluster_Extraction Extraction Step cluster_Cleanup Cleanup Step (d-SPE) Soil Soil Matrix (with Analyte) Solvent Acetonitrile (Extraction Solvent) Soil->Solvent Salts MgSO4 + NaCl (Salting Out & Phase Separation) Soil->Salts Soil->Salts  +   Result Clean Extract for LC-MS/MS Solvent->Result  -> Centrifuge & Collect Supernatant ->   Salts->Solvent  +   PSA PSA Sorbent (Removes Polar Interferences) PSA->Result  -> Vortex & Centrifuge ->   C18 C18 Sorbent (Removes Nonpolar Interferences) C18->PSA  +   Result->PSA Result->C18 Result->C18  +  

References

Application Notes and Protocols for the Determination of Disulfoton Sulfone in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778), an organophosphate insecticide, and its oxidative metabolite, Disulfoton sulfone, are compounds of significant environmental and toxicological concern.[1][2] Monitoring their presence in water sources is crucial for ensuring public health and environmental safety. This compound is a major degradation product of Disulfoton and can persist in the environment.[2] This document provides detailed application notes and protocols for the accurate and sensitive determination of this compound in water samples using modern analytical techniques. The methodologies described herein are intended to guide researchers and analysts in developing and validating robust analytical methods for the quantification of this compound.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, which are essential for detecting trace levels of contaminants in environmental samples. LC-MS/MS is often preferred for its ability to analyze thermally labile and polar compounds without derivatization.

Sample preparation is a critical step to isolate and concentrate this compound from the water matrix and remove potential interferences. Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose.

Experimental Workflow

The general workflow for the determination of this compound in water samples is depicted in the following diagram.

Workflow Figure 1. General Workflow for this compound Analysis in Water cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample_Collection Water Sample Collection Filtration Filtration (e.g., 0.7 µm glass fiber filter) Sample_Collection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration under Nitrogen Elution->Concentration Reconstitution Reconstitution in appropriate solvent Concentration->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS LC-MS/MS Path GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis in water.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction and concentration of this compound from water samples. It is recommended to use certified reference materials for method development and validation.

Materials:

Procedure:

  • Sample Pre-treatment: Adjust the pH of the 1 L water sample to neutral (pH 7) to prevent hydrolysis of organophosphorus esters.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane.

    • Condition the cartridge with 2 x 5 mL of methanol.

    • Equilibrate the cartridge with 2 x 5 mL of deionized water.

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes.

  • Elution:

    • Rinse the original sample bottle with 5 mL of acetone and pass this rinsate through the cartridge.

    • Repeat the rinse with 10 mL of dichloromethane and pass it through the cartridge.

    • Perform a final elution with 5 mL of dichloromethane.

  • Drying the Eluate: Pass the collected eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 1-2 mL.

  • Final Preparation: Adjust the final volume as needed and transfer to an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 307.0

    • Product Ions (m/z) and Collision Energies (CE):

      • 96.9 (CE: 36 V) - for quantification[3]

      • 125.1 (CE: 20 V) - for confirmation[3]

LCMS_Pathway Figure 2. LC-MS/MS Detection of this compound Sample_Extract Sample Extract LC_Column C18 Reversed-Phase Column Sample_Extract->LC_Column ESI_Source Electrospray Ionization (ESI+) LC_Column->ESI_Source Analyte Elution Quadrupole_1 Q1: Precursor Ion Selection (m/z 307.0) ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (Fragmentation) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection (m/z 96.9, 125.1) Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector

Caption: LC-MS/MS detection pathway for this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer, preferably with a phosphorus-specific detector or a triple quadrupole for higher selectivity.

GC Parameters (Example):

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: A suitable temperature program would start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte, and hold for a few minutes.

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

  • Characteristic Ions for this compound (m/z): 213 (most abundant), 29, 159, 153.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound in different matrices, which can be indicative of performance in water samples.

ParameterLC-MS/MS (Agricultural Products)[1]GC-NPD (Drinking Water - Disulfoton)[5]Notes
**Linearity (R²) **≥0.9981GoodLinearity should be established over the expected concentration range in the samples.
Limit of Detection (LOD) 0.02 - 2.0 µg/kg0.02 - 0.1 µg/LThe LOD is the lowest concentration of an analyte that can be reliably detected. For water samples, LODs in the low ng/L to µg/L range are typically achievable.
Limit of Quantification (LOQ) 5.0 µg/kg-The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. A limit of 0.005 mg/kg has been achieved for this compound in some food matrices using LC-MS/MS.[6]
Recovery (%) 75.0 - 110.083 - 100Recovery experiments should be performed by spiking blank water samples with known concentrations of this compound to assess the efficiency of the extraction method. Acceptable recoveries are typically in the range of 70-120%.[6]
Precision (RSD %) 0.7 - 14.92.4 - 8.7Precision, expressed as the relative standard deviation (RSD), should be evaluated at different concentration levels to ensure the reproducibility of the method.

Note: The data for GC-NPD pertains to the parent compound Disulfoton, but provides a relevant benchmark for organophosphorus pesticide analysis in water.

Conclusion

The protocols and data presented provide a comprehensive guide for the determination of this compound in water samples. The combination of Solid-Phase Extraction with either LC-MS/MS or GC-MS offers the necessary sensitivity and selectivity for reliable quantification at trace levels. It is imperative that each laboratory validates the chosen method according to its specific instrumentation and requirements to ensure data of high quality and reliability. Adherence to these guidelines will support accurate environmental monitoring and risk assessment of this important pesticide metabolite.

References

Solid-Phase Extraction of Disulfoton Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the solid-phase extraction (SPE) of Disulfoton (B1670778) sulfone from various sample matrices. The information is compiled from established methodologies for pesticide residue analysis, with a focus on providing a practical guide for laboratory implementation.

Disulfoton sulfone is a major metabolite of the organophosphate pesticide Disulfoton. Due to its potential toxicity and persistence, robust analytical methods for its detection and quantification are crucial. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.

Quantitative Data Summary

The following table summarizes the recovery data for Disulfoton and its metabolites, including this compound, using a dispersive solid-phase extraction (d-SPE) cleanup method. This data provides insights into the efficiency of different sorbent materials for the extraction of these compounds from agricultural products.

MatrixSPE Sorbent(s)Spiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Peas50 mg C18, 50 mg PSA, 50 mg NH25, 100, 100075.0 - 110.00.7 - 14.9
Asparagus50 mg C18, 50 mg PSA, 50 mg NH25, 100, 100075.0 - 110.00.7 - 14.9
Wheat50 mg C18, 50 mg PSA, 50 mg NH25, 100, 100075.0 - 110.00.7 - 14.9
Peanuts50 mg C18, 50 mg PSA, 50 mg NH25, 100, 100075.0 - 110.00.7 - 14.9
Coffee Beans50 mg C18, 50 mg PSA, 50 mg NH25, 100, 100075.0 - 110.00.7 - 14.9

Data adapted from a study on the determination of Disulfoton and its metabolites in agricultural products by dispersive solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry.[1]

Experimental Protocols

The following is a generalized protocol for the solid-phase extraction of this compound using a traditional cartridge-based approach. This protocol is based on established principles of SPE for pesticide analysis and should be optimized for specific sample matrices and analytical requirements.

Materials and Reagents
  • SPE Cartridges: C18 (octadecylsilane) or a mixed-mode sorbent containing C18 and a secondary amine (e.g., PSA). Sorbent mass and cartridge volume should be selected based on sample volume and expected analyte concentration.

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Water, deionized or HPLC grade

  • Sodium sulfate, anhydrous

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment

The sample pre-treatment will vary depending on the matrix.

  • Aqueous Samples (e.g., water): Acidify the sample to a pH below 3 with an appropriate acid (e.g., formic acid) to ensure the analyte is in a neutral form for optimal retention on a C18 sorbent.

  • Solid Samples (e.g., soil, food):

    • Homogenize a representative portion of the sample.

    • Extract a known weight of the homogenized sample with acetonitrile (e.g., 1:2 w/v). For matrices with high water content, the addition of salts like sodium chloride can improve extraction efficiency.

    • Vortex or shake vigorously for a specified time (e.g., 10 minutes).

    • Centrifuge to separate the solid material from the acetonitrile extract.

    • Collect the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 3-5 mL of elution solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane) through the SPE cartridge to wet the sorbent and remove any potential contaminants.

    • Pass 3-5 mL of methanol through the cartridge to activate the sorbent.

    • Pass 3-5 mL of deionized water (or a buffer matching the sample's pH) to equilibrate the sorbent. Do not allow the sorbent to run dry after this step.

  • Sample Loading:

    • Slowly pass the pre-treated sample extract through the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min). A slow flow rate ensures efficient interaction between the analyte and the sorbent.

  • Washing:

    • Wash the cartridge with 3-5 mL of a weak solvent mixture to remove co-extracted interferences. A common wash solution for C18 cartridges is a mixture of water and a small percentage of methanol (e.g., 5-10%). The choice of wash solvent should be optimized to remove interferences without eluting the analyte of interest.

  • Drying:

    • Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove any remaining water.

  • Elution:

    • Elute the retained this compound from the cartridge with a strong organic solvent. Suitable elution solvents for organophosphorus pesticides from C18 sorbents include ethyl acetate, dichloromethane, or a mixture of the two.[2]

    • Collect the eluate in a clean collection tube. A second elution with a fresh aliquot of the solvent can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • Dry the collected eluate using a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to a known volume before analysis.

Visualizations

Experimental Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Water, Food) Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Cartridge Conditioning (Methanol, Water) Washing 3. Washing (e.g., 5% Methanol in Water) Loading->Washing Drying 4. Cartridge Drying Washing->Drying Elution 5. Elution (e.g., Ethyl Acetate/DCM) Drying->Elution Evaporation Evaporation under Nitrogen Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Logical Relationship of SPE Sorbent Selection for this compound

Sorbent_Selection cluster_sorbents Potential Sorbents Analyte This compound Polarity: Moderately Polar Sorbent {SPE Sorbent Selection} Analyte->Sorbent C18 C18 (Reversed-Phase) Good for retaining non-polar to moderately polar compounds from polar matrices. Sorbent->C18 PSA PSA (Normal-Phase/Anion Exchange) Removes polar interferences like organic acids and sugars. Sorbent->PSA MixedMode Mixed-Mode (C18 + PSA) Combines reversed-phase and anion exchange mechanisms for enhanced selectivity. Sorbent->MixedMode Recommendation Recommended Sorbent: C18 or Mixed-Mode (C18/PSA) Provides good retention of this compound while allowing for effective removal of interferences. C18->Recommendation PSA->Recommendation MixedMode->Recommendation

Caption: Sorbent selection guide for this compound SPE.

References

Application Note: Detection of Disulfoton Sulfone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778), a widely used organophosphate insecticide, undergoes metabolic transformation in biological systems to more toxic oxidative metabolites, including disulfoton sulfoxide (B87167) and disulfoton sulfone.[1][2] The presence and quantification of these metabolites, particularly this compound, in biological matrices such as blood, urine, and tissues are crucial for toxicological assessments, clinical diagnostics, and forensic investigations.[1][3] This application note provides detailed protocols for the detection and quantification of this compound using advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Metabolic Pathway of Disulfoton

Disulfoton is metabolized in the body through oxidation of its thioether sulfur to form disulfoton sulfoxide and subsequently this compound.[2] Another metabolic route involves the oxidation of the thiono sulfur, leading to the formation of oxygen analogs.[2] The primary route of excretion for disulfoton and its metabolites is via urine.[2]

Disulfoton Metabolism Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Oxygen_Analogs Oxygen Analogs Disulfoton->Oxygen_Analogs Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation Excretion Excretion (Urine) Sulfone->Excretion Oxygen_Analogs->Excretion

Caption: Metabolic pathway of disulfoton to its sulfone metabolite.

Quantitative Data Summary

The following tables summarize quantitative data for the detection of disulfoton and its metabolites in various biological matrices from reported case studies.

Table 1: Disulfoton and Metabolite Concentrations in Human Blood

AnalyteConcentrationMatrixAnalytical MethodReference
Disulfoton360 ng/mLWhole BloodLC-MS/MS[1]
Demeton-S4.0 ng/mLWhole BloodLC-MS/MS[1]
Disulfoton25.4 ng/gBloodFPD-GC and GC/MS[3]
Total Metabolites1.35 µg/g (as disulfoton)BloodFPD-GC and GC/MS[3]
Disulfoton and Metabolites1,095 ng/mLBloodNot Specified[2]

Table 2: Disulfoton and Metabolite Concentrations in Human Urine

AnalyteConcentrationMatrixAnalytical MethodReference
Disulfoton23.8 ng/mLUrineLC-MS/MS[1]
Demeton-S45.7 ng/mLUrineLC-MS/MS[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Whole Blood and Urine by LC-MS/MS

This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS analysis.[1]

1. Sample Preparation (QuEChERS Extraction)

  • To 1 mL of whole blood or urine in a centrifuge tube, add:

  • Vortex for 1 minute.

  • Add QuEChERS salts:

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube containing:

    • 150 mg MgSO₄.

    • 50 mg Primary Secondary Amine (PSA).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.2 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[4]

  • Column: CAPCELL-PAK MG II column (35 × 2.0 mm i.d., 5 µm) or equivalent C18 column.[1]

  • Mobile Phase:

  • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 2-5 µL.[5]

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation.[4]

    • Example transitions for this compound: 307.0 > 96.9 and 307.0 > 125.1.[4]

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1 mL Blood/Urine Add_H2O_ACN_IS Add Water, Acetonitrile, Internal Standard Sample->Add_H2O_ACN_IS Vortex1 Vortex Add_H2O_ACN_IS->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Supernatant1 Transfer Supernatant Vortex_Centrifuge1->Supernatant1 Add_dSPE Add dSPE Sorbents (MgSO4, PSA) Supernatant1->Add_dSPE Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Filter Filter Supernatant Vortex_Centrifuge2->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Protocol 2: Analysis of this compound in Tissues by GC-MS/MS

This protocol describes a general approach for the analysis of this compound in tissue samples.

1. Sample Preparation

  • Homogenize 1-2 g of tissue with an appropriate solvent (e.g., acetonitrile or ethyl acetate).

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.

    • For SPE, a C18 or silica-based sorbent can be used to remove lipids and other interferences.

  • Elute the analytes with a suitable solvent (e.g., acetone/dichloromethane mixture).

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with GC analysis (e.g., iso-octane).

2. GC-MS/MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[6]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 70 °C, hold for 1 min, ramp at 25 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Monitor specific precursor and product ions for this compound.

Quality Control and Validation

For reliable quantitative results, the analytical methods should be validated according to established guidelines (e.g., SANTE).[7] Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve using matrix-matched standards.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[5]

  • Accuracy and Precision: Evaluate through recovery studies and replicate analyses of spiked samples at different concentration levels.[7] Recoveries should typically fall within the 70-120% range with a relative standard deviation (RSD) below 20%.[7]

  • Matrix Effects: Investigate the influence of co-eluting matrix components on the analyte signal.[5]

  • Specificity: Ensure the method can differentiate the analyte from other compounds in the sample.[8]

Conclusion

The described LC-MS/MS and GC-MS/MS methods provide sensitive and selective approaches for the determination of this compound in various biological matrices. The QuEChERS-based sample preparation is efficient for blood and urine, while more extensive cleanup may be required for complex tissue matrices. Proper method validation is essential to ensure the accuracy and reliability of the obtained data, which is critical for toxicological risk assessment and clinical diagnostics.

References

Application Note: High-Throughput Analysis of Disulfoton Sulfone in Agricultural Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the separation and quantification of Disulfoton (B1670778) sulfone, a major metabolite of the organophosphate pesticide Disulfoton, in various agricultural products. The protocol employs Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), a technique that offers high selectivity and sensitivity for detecting pesticide residues at trace levels.[1] This method is crucial for ensuring food safety and compliance with regulatory limits. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[1]

Introduction

Disulfoton is a systemic organophosphate insecticide that, upon application, is metabolized by plants and in the environment into more toxic and persistent compounds, including Disulfoton sulfoxide (B87167) and Disulfoton sulfone.[2][3] These metabolites are potent acetylcholinesterase inhibitors and pose a significant risk to human health.[1][4] Therefore, sensitive and reliable analytical methods are essential for the routine monitoring of Disulfoton and its metabolites in food commodities. This application note provides a detailed protocol for the analysis of this compound, offering a streamlined workflow for research, quality control, and regulatory laboratories.

Experimental

Sample Preparation (QuEChERS Protocol)

A modified QuEChERS method is employed for the extraction of this compound from various agricultural matrices.[1][5]

Protocol:

  • Homogenize 10 g of the sample (e.g., fruits, vegetables, grains) with 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for the cleanup step.

  • For cleanup, transfer the aliquot to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and detection of this compound are performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II LC system or equivalent[6]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent[6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)[7]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

  • Flow Rate: 0.2 mL/min[7]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[1]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
3.09010
31.01090
36.01090
36.59010
45.09010

This is an exemplary gradient program and may require optimization based on the specific column and system.

Mass Spectrometry Parameters:

Detection is performed in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound307.096.9125.120

MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the quantitative performance of the method for this compound analysis in various agricultural matrices.

MatrixLinearity Range (µg/L)LOD (µg/kg)LOQ (µg/kg)Average Recovery (%)RSD (%)
Cucumber0.5 - 100>0.990.41.070-120<20
Wheat2.0 - 200≥0.99810.02 - 2.05.075.0 - 110.00.7 - 14.9
Peanut2.0 - 200≥0.99810.02 - 2.05.075.0 - 110.00.7 - 14.9
Pea2.0 - 200≥0.99810.02 - 2.05.075.0 - 110.00.7 - 14.9
Asparagus2.0 - 200≥0.99810.02 - 2.05.075.0 - 110.00.7 - 14.9
Coffee Bean2.0 - 200≥0.99810.02 - 2.05.075.0 - 110.00.7 - 14.9

Data compiled from multiple sources.[1][5][7]

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample 1. Sample Homogenization (10g sample + 10mL ACN) Extraction 2. QuEChERS Extraction (Addition of Salts) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. d-SPE Cleanup (Supernatant + PSA) Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 Filter 6. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter Injection 7. UHPLC Injection Filter->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Detection 9. MS/MS Detection (ESI+, MRM Mode) Separation->Detection Quantification 10. Quantification (Peak Integration) Detection->Quantification Reporting 11. Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Signaling Pathway (Metabolic Conversion)

G Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Disulfoton.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the determination of this compound in diverse agricultural samples. The combination of QuEChERS sample preparation and UHPLC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring and regulatory compliance. The provided protocols and performance data can be readily adapted by analytical laboratories for the analysis of this and other related pesticide residues.

References

Application Note: Mass Spectrometric Fragmentation of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778) sulfone is an organophosphate pesticide and a major metabolite of Disulfoton.[1] Its detection and characterization are crucial for environmental monitoring and food safety. This application note details the fragmentation behavior of Disulfoton sulfone under electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing a protocol for its identification and characterization.

Chemical Information

CompoundFormulaMolecular WeightCAS Number
This compoundC₈H₁₉O₄PS₃306.40 g/mol 2497-06-5

Mass Spectrometry Fragmentation Analysis

This compound was analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion electrospray ionization mode. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID).

Quantitative Fragmentation Data

The primary multiple reaction monitoring (MRM) transitions for this compound are summarized in the table below. These transitions are essential for the selective and sensitive quantification of the analyte in complex matrices.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Proposed Fragment
307.096.936[C₄H₉O₂P]⁺
307.0125.120[C₄H₁₀O₂PS]⁺

Table 1: Precursor and product ion data for the ESI-MS/MS analysis of this compound.[2]

Experimental Protocol

The following protocol outlines a general procedure for the analysis of this compound using LC-MS/MS.

1. Sample Preparation:

  • A standard solution of this compound is prepared in an appropriate solvent such as acetonitrile (B52724) or methanol.

  • For complex matrices (e.g., food, environmental samples), a suitable extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), should be employed to isolate the analyte and minimize matrix effects.[1][3]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.[1]

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.[1]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1][2] A product ion scan can be performed to identify all fragment ions.

  • Precursor Ion: m/z 307.0 ([M+H]⁺).[2]

  • Product Ions: m/z 96.9 and m/z 125.1.[2]

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy: Optimized for each transition (e.g., 36 V for m/z 96.9 and 20 V for m/z 125.1).[2]

Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 307.0) primarily occurs at the phosphorodithioate (B1214789) moiety. The proposed fragmentation pathway leading to the major product ions is illustrated in the diagram below.

G cluster_main Fragmentation Pathway of this compound cluster_fragments Disulfoton_Sulfone This compound [M+H]⁺ m/z 307.0 Fragment_1 [C₄H₉O₂P]⁺ m/z 96.9 Disulfoton_Sulfone->Fragment_1  CE: 36V Fragment_2 [C₄H₁₀O₂PS]⁺ m/z 125.1 Disulfoton_Sulfone->Fragment_2  CE: 20V

Caption: Proposed fragmentation of this compound.

The fragmentation of the precursor ion at m/z 307.0 leads to the formation of two main product ions. The ion at m/z 125.1 corresponds to the O,O-diethyl phosphorodithioate portion of the molecule. Further fragmentation of this ion or a direct fragmentation from the precursor can lead to the formation of the ion at m/z 96.9, which represents the diethyl phosphate (B84403) moiety after the loss of a sulfur atom.

Conclusion

This application note provides a detailed overview of the mass spectrometric fragmentation of this compound. The provided quantitative data and experimental protocol can be utilized by researchers for the development of sensitive and specific analytical methods for the detection and quantification of this pesticide metabolite in various matrices. The fragmentation pathway diagram offers a clear visualization of the dissociation process, aiding in the structural confirmation of the analyte.

References

Application Note: Derivatization of Disulfoton Sulfone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a methodology for the derivatization of Disulfoton (B1670778) sulfone, a polar metabolite of the organophosphate pesticide Disulfoton, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, direct GC analysis of Disulfoton sulfone is challenging. Silylation, a common derivatization technique, is employed here to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity. This document provides a detailed experimental protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, along with typical GC-MS parameters for analysis. Quantitative data from relevant studies are summarized to provide context on achievable detection limits.

Introduction

Disulfoton is an organophosphate pesticide that undergoes metabolic transformation in the environment and biological systems to form more polar and persistent metabolites, including this compound.[1] Monitoring the levels of these metabolites is crucial for assessing environmental contamination and human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues. However, the high polarity and low volatility of compounds like this compound hinder their effective analysis by GC, often leading to poor peak shape and low sensitivity.[2]

Derivatization is a chemical modification process used to convert analytes into more volatile and thermally stable compounds suitable for GC analysis.[3] Silylation, which involves the replacement of active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for polar pesticides.[4] This application note describes a detailed protocol for the silylation of this compound using BSTFA containing 1% TMCS as a catalyst, a common and robust silylating agent.[5][6]

Experimental Protocol

1. Materials and Reagents

  • This compound standard (analytical grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Standard Solution Preparation

Prepare a stock solution of this compound in ethyl acetate at a concentration of 100 µg/mL. From this stock solution, prepare working standard solutions at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution with ethyl acetate.

3. Derivatization Procedure

  • Pipette 100 µL of the this compound standard solution into a 2 mL glass reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at ambient temperature. It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[3][5]

  • Add 50 µL of anhydrous pyridine to the dried residue to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or water bath to facilitate the derivatization reaction.

  • Cool the vial to room temperature before opening.

  • The derivatized sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative confirmation.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound from a validation study. For comparison, data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also included, as direct analysis without derivatization is possible with this technique.

AnalyteAnalytical MethodDerivatizationMatrixLOQ (mg/kg)Reference
This compoundGC-MS/MSNot specifiedRice-based baby food0.01[7]
This compoundLC-MS/MSNoneRice-based baby food0.005[7]
Disulfoton and metabolitesUHPLC-MS/MSNoneAgricultural products0.005[8]

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization and GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Standard in Ethyl Acetate evaporation Evaporation to Dryness under Nitrogen start->evaporation add_pyridine Add Anhydrous Pyridine evaporation->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa vortex Vortex Mix add_bstfa->vortex heating Heat at 70°C for 60 min vortex->heating cooling Cool to Room Temperature heating->cooling gcms GC-MS Analysis cooling->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for this compound Derivatization and Analysis.

Silylation_Reaction Silylation of this compound with BSTFA reactant1 This compound plus1 + arrow -> reactant1:e->arrow:w reactant2 BSTFA reactant2:e->arrow:w product1 Trimethylsilyl-Disulfoton Sulfone (TMS-Derivative) arrow:e->product1:w plus2 + product2 Byproducts

Caption: Chemical Reaction of Silylation.

Discussion

The described silylation protocol provides a robust method for the derivatization of this compound, rendering it suitable for GC-MS analysis. The use of BSTFA with a TMCS catalyst ensures a rapid and complete reaction for a wide range of polar compounds.[3] The specified GC-MS conditions are a starting point and may require optimization based on the specific instrumentation and analytical requirements. It is important to run a reagent blank (all components except the analyte) to identify any potential interferences from the derivatizing agents or solvents.[3] While LC-MS/MS offers the advantage of analyzing polar metabolites like this compound without derivatization and may achieve lower detection limits, GC-MS remains a valuable and widely available technique. The derivatization method presented here expands the utility of GC-MS for the analysis of this important pesticide metabolite.

Conclusion

This application note provides a comprehensive guide for the derivatization of this compound using silylation for subsequent GC-MS analysis. The detailed protocol, along with the summarized quantitative data and visual workflows, offers a valuable resource for researchers and scientists involved in pesticide residue analysis. The successful implementation of this method will enable more accurate and sensitive quantification of this compound in various matrices.

References

Application Notes and Protocols for Disulfoton Sulfone Residue Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfoton (B1670778) is a systemic organophosphate insecticide and acaricide used to control a variety of pests on numerous agricultural commodities.[1][2] Once applied, it is metabolized by plants and animals into several toxic metabolites, including disulfoton sulfone.[3][4][5] Due to the high toxicity of disulfoton and its metabolites, which act as cholinesterase inhibitors, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.[6][7] Accurate and sensitive analytical methods are therefore crucial for monitoring this compound residues in various food matrices.

This document provides detailed application notes and protocols for the analysis of this compound residues in food, intended for researchers, scientists, and professionals in food safety and drug development. The primary method detailed is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[6][8][9][10][11][12][13][14]

Analytical Principle

The analytical workflow involves the extraction of this compound from a homogenized food sample using an organic solvent, typically acetonitrile (B52724), facilitated by a salting-out effect.[6][10][15] The crude extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components such as pigments, sugars, and fatty acids.[6][9][10][13][15] The final, cleaned extract is then analyzed by UHPLC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of this compound.[6][7][8]

Experimental Workflow Diagram

Disulfoton_Sulfone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE Final_Extract Final Extract dSPE->Final_Extract LC_MSMS UHPLC-MS/MS Analysis Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Overall workflow for the analysis of this compound residues in food samples.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound and its related metabolites in various food matrices using QuEChERS extraction and LC-MS/MS.

Table 1: Method Performance for Disulfoton and its Metabolites in Various Agricultural Products [6]

AnalyteMatrixSpiked Level (µg/kg)Average Recovery (%)RSD (%)
DisulfotonPea, Asparagus, Wheat, Peanut, Coffee Bean5, 100, 100075.0 - 110.00.7 - 14.9
Disulfoton sulfoxidePea, Asparagus, Wheat, Peanut, Coffee Bean5, 100, 100075.0 - 110.00.7 - 14.9
This compound Pea, Asparagus, Wheat, Peanut, Coffee Bean 5, 100, 1000 75.0 - 110.0 0.7 - 14.9
Demeton-SPea, Asparagus, Wheat, Peanut, Coffee Bean5, 100, 100075.0 - 110.00.7 - 14.9
Demeton-S sulfoxidePea, Asparagus, Wheat, Peanut, Coffee Bean5, 100, 100075.0 - 110.00.7 - 14.9
Demeton-S sulfonePea, Asparagus, Wheat, Peanut, Coffee Bean5, 100, 100075.0 - 110.00.7 - 14.9

Table 2: Limits of Detection (LOD) and Quantification (LOQ) [6]

AnalyteLOD (µg/kg)LOQ (µg/kg)
Disulfoton and its metabolites0.02 - 2.05.0

Table 3: Linearity of the Method [6]

AnalyteConcentration Range (µg/L)Correlation Coefficient (R²)
Disulfoton and its metabolites2.0 - 200.0≥ 0.9981

Detailed Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is adapted from established methods for pesticide residue analysis in various food matrices.[6][9][10][13][14]

1.1. Materials and Reagents

  • Homogenizer (e.g., blender, food processor)

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • Centrifuge capable of at least 3000 x g

  • Vortex mixer

  • Acetonitrile (ACN), pesticide residue grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples

  • Syringe filters (0.22 µm)

1.2. Extraction Procedure

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples like wheat or coffee beans, add an appropriate amount of water to rehydrate the sample before extraction.[6][16]

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts. A common formulation is 4 g MgSO₄ and 1 g NaCl.[9]

  • Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

1.3. Dispersive SPE (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing the cleanup sorbents.

  • The choice of d-SPE sorbents depends on the food matrix. A common combination for general food matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[6] For samples with high pigment content, GCB may be added, but its use should be evaluated as it can adsorb planar pesticides.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at ≥ 5000 x g for 2-5 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for the specific instrument used.[6][7]

2.1. UHPLC Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 5 µm).[6]

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mmol/L ammonium (B1175870) formate.[7][8]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier as mobile phase A.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 20 µL.[6][7]

  • Column Temperature: 40 °C.[6]

2.2. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Spray Voltage: ~4000 V[7]

    • Sheath Gas Pressure: ~40 units[7]

    • Auxiliary Gas Pressure: ~10 units[7]

    • Ion Transfer Tube Temperature: ~350 °C[7]

  • MRM Transitions: At least two MRM transitions (one for quantification and one for confirmation) should be monitored for this compound. The specific precursor and product ions, as well as collision energies, need to be optimized for the instrument in use. For this compound (precursor ion m/z 307.0), characteristic product ions are m/z 125 and 153.[7]

Signaling Pathway/Logical Relationship Diagram

Disulfoton_Metabolism Disulfoton Disulfoton Disulfoton_Sulfoxide Disulfoton Sulfoxide Disulfoton->Disulfoton_Sulfoxide Oxidation Disulfoton_Oxon Disulfoton Oxon Disulfoton->Disulfoton_Oxon Oxidation Disulfoton_Sulfone This compound (Target Analyte) Disulfoton_Sulfoxide->Disulfoton_Sulfone Oxidation Disulfoton_Oxon_Sulfoxide Disulfoton Oxon Sulfoxide Disulfoton_Sulfoxide->Disulfoton_Oxon_Sulfoxide Oxidation Disulfoton_Oxon_Sulfone Disulfoton Oxon Sulfone Disulfoton_Sulfone->Disulfoton_Oxon_Sulfone Oxidation Disulfoton_Oxon->Disulfoton_Oxon_Sulfoxide Oxidation Disulfoton_Oxon_Sulfoxide->Disulfoton_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of disulfoton to this compound and other metabolites.

Conclusion

The combination of QuEChERS sample preparation and UHPLC-MS/MS analysis provides a robust, sensitive, and reliable method for the determination of this compound residues in a wide variety of food matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for laboratories involved in food safety monitoring and pesticide residue analysis. Adherence to these methodologies will enable the generation of high-quality data to ensure compliance with regulatory standards and protect public health.

References

Application of Disulfoton Sulfone in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfoton (B1670778), a systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of insect pests on field and vegetable crops.[1][2] Upon its release into the environment, disulfoton undergoes metabolic transformation, primarily through oxidation, to form several metabolites, including disulfoton sulfoxide (B87167) and the more persistent and toxic disulfoton sulfone.[1][3][4][5] Due to its stability and mobility in soil, this compound poses a significant risk of contaminating groundwater and surface water, necessitating robust monitoring strategies.[3] This document provides detailed application notes and protocols for the environmental monitoring of this compound, intended for use by researchers, scientists, and professionals in related fields.

Disulfoton and its metabolites, including the sulfone, are potent cholinesterase inhibitors, exerting their toxic effects by disrupting nerve impulse transmission.[2][6] The comparable toxicity of this compound to its parent compound underscores the importance of its inclusion in environmental risk assessments.[4] Although the use of disulfoton has been canceled in the United States, its persistence in the environment and continued use in other parts of the world warrant ongoing monitoring efforts.[3][7]

Data Presentation

Table 1: Physicochemical Properties of Disulfoton and its Major Metabolites
CompoundMolecular FormulaMolar Mass ( g/mol )Water Solubility (mg/L)Log Koc
DisulfotonC8H19O2PS3274.4252.74
Disulfoton sulfoxideC8H19O3PS3290.4Moderately Soluble1.85
This compound C8H19O4PS3 306.4 Higher than Disulfoton 2.21

Source: Data compiled from multiple sources.[1]

Table 2: Summary of Environmental Fate Characteristics
CompoundPersistence in SoilMobility in SoilPotential for Leaching
DisulfotonLowModerately MobileModerate
Disulfoton sulfoxideModerateMobileHigh
This compound High (persists >64 days) Mobile High

Source: Data compiled from multiple sources.[1][3]

Table 3: Selected Toxicity Data
OrganismTest TypeCompoundValueUnits
Rat (oral)LD50Disulfoton2.6 - 12.5mg/kg
Mallard duck (oral)LD50Disulfoton6.54mg/kg
Bobwhite quail (oral)LD50Disulfoton12 - 31mg/kg
Rainbow troutLC50 (96h)Disulfoton3.0mg/L
Bluegill sunfishLC50 (96h)Disulfoton0.039mg/L

Source: Data compiled from multiple sources.[6] Note: Specific toxicity data for this compound is often comparable to or greater than the parent compound.

Experimental Protocols

Protocol 1: Determination of Disulfoton and its Metabolites in Agricultural Products by d-SPE and UHPLC-MS/MS

This protocol is adapted from a method for the analysis of disulfoton and its metabolites in various agricultural products.[8]

1. Scope: This method is applicable for the quantitative determination of disulfoton, disulfoton sulfoxide, and this compound in complex matrices such as peas, asparagus, wheat, coffee beans, and peanuts.[8]

2. Principle: The analytes are extracted from the sample matrix using acetonitrile (B52724). The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering substances. Quantification is achieved using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in multiple reaction monitoring (MRM) mode.[8]

3. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbents: primary secondary amine (PSA), C18, and aminopropyl (NH2)

  • Analytical standards of disulfoton, disulfoton sulfoxide, and this compound

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • UHPLC-MS/MS system

4. Sample Preparation (Extraction):

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like wheat, coffee beans, and peanuts, add 5 mL of water and allow to soak.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex for 10 minutes to extract the analytes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge at 5000 rpm for 5 minutes.

5. Sample Cleanup (d-SPE):

  • Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add 50 mg of PSA, 50 mg of C18, and 50 mg of NH2 sorbents.

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

6. UHPLC-MS/MS Analysis:

  • Column: C18 column (e.g., Thermo Syncronis C18, 150 mm × 2.1 mm, 5 µm)[8]

  • Mobile Phase: Gradient elution with water and acetonitrile

  • Column Temperature: 40 °C[8]

  • Injection Volume: 2 µL[8]

  • Ionization Mode: Positive electrospray ionization (ESI+)[8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

7. Quantification: Prepare matrix-matched calibration curves using analytical standards to quantify the concentration of disulfoton and its metabolites in the samples.[8]

Protocol 2: Analysis of Disulfoton in Air Samples

This protocol is based on OSHA Method 62 for the collection and analysis of disulfoton from workplace air.

1. Scope: This method is for the determination of disulfoton in air, with applicability to environmental air monitoring with appropriate modifications.

2. Principle: Air is drawn through a sampling tube containing a glass fiber filter and a solid sorbent to trap disulfoton. The filter and sorbent are then extracted with a suitable solvent, and the extract is analyzed by gas chromatography (GC) with a phosphorus-specific detector.

3. Materials and Reagents:

  • Sampling pump

  • OVS-2 sampling tubes (or equivalent) containing a glass fiber filter and two sections of sorbent material

  • Toluene (B28343) (pesticide grade)

  • Analytical standard of disulfoton

  • GC system with a flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD)

4. Sample Collection:

  • Calibrate a personal sampling pump to a known flow rate (e.g., 1 L/min).

  • Attach the sampling tube to the pump and place it in the sampling area.

  • Draw a known volume of air through the tube.

  • After sampling, seal the tube and transport it to the laboratory for analysis.

5. Sample Preparation:

  • Carefully break open the sampling tube and transfer the glass fiber filter and the front sorbent section to a vial.

  • Transfer the back sorbent section to a separate vial to check for breakthrough.

  • Add a known volume of toluene to each vial.

  • Agitate the vials to extract the disulfoton.

6. GC Analysis:

  • Column: A suitable capillary column for organophosphate pesticide analysis.

  • Injector and Detector Temperatures: Optimized for the analysis of disulfoton.

  • Carrier Gas: High-purity nitrogen or helium.

  • Injection: Inject an aliquot of the sample extract into the GC.

7. Quantification: Prepare a calibration curve using standard solutions of disulfoton in toluene. Determine the concentration of disulfoton in the samples by comparing their peak areas to the calibration curve.

Visualizations

Cholinergic Synapse and this compound Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->Vesicles triggers release ACh_released Acetylcholine (ACh) Vesicles->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE is hydrolyzed by Receptors ACh Receptors ACh_released->Receptors binds to Disulfoton_Sulfone This compound Disulfoton_Sulfone->AChE inhibits Response Nerve Impulse Propagation Receptors->Response initiates

Caption: Mechanism of cholinesterase inhibition by this compound.

Environmental Fate of Disulfoton cluster_transformation Transformation Pathways cluster_transport Environmental Transport Disulfoton Disulfoton (in environment) Oxidation1 Oxidation Disulfoton->Oxidation1 Hydrolysis Hydrolysis Disulfoton->Hydrolysis Biodegradation Biodegradation Disulfoton->Biodegradation Runoff Surface Runoff Disulfoton->Runoff Disulfoton_Sulfoxide Disulfoton Sulfoxide Oxidation1->Disulfoton_Sulfoxide Oxidation2 Oxidation Disulfoton_Sulfone This compound (Persistent & Mobile) Oxidation2->Disulfoton_Sulfone Degradation_Products Less Toxic Degradation Products Hydrolysis->Degradation_Products Biodegradation->Degradation_Products Disulfoton_Sulfoxide->Oxidation2 Disulfoton_Sulfoxide->Runoff Disulfoton_Sulfone->Runoff Leaching Leaching Disulfoton_Sulfone->Leaching

Caption: Environmental transformation and transport pathways of Disulfoton.

Analytical Workflow for this compound Start Sample Collection (Water, Soil, Air, Biota) Extraction Extraction (e.g., Acetonitrile) Start->Extraction Cleanup Cleanup / Purification (e.g., d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (UHPLC-MS/MS or GC) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Reporting of Results Quantification->End

Caption: General analytical workflow for this compound monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Disulfoton Sulfone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disulfoton sulfone analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for neat this compound analytical standards?

A1: Neat this compound analytical standards should be stored at refrigerated temperatures, typically between 2-8°C or 0-5°C.[1] Some suppliers recommend storage in a -20°C freezer under an inert atmosphere due to the compound being hygroscopic.[2] Always refer to the certificate of analysis (CoA) provided by the manufacturer for specific storage instructions.

Q2: What is the recommended solvent for preparing this compound standard solutions?

A2: this compound is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol (B129727).[2] Commercially available standard solutions are often prepared in methanol or acetonitrile.[3][4] The choice of solvent will depend on the analytical method and the required concentration.

Q3: What are the recommended storage conditions for this compound standard solutions?

A3: The storage conditions for this compound solutions depend on the solvent and the intended duration of storage. For short-term storage, refrigeration is often sufficient. For long-term storage, it is recommended to store solutions in a freezer at -20°C.[2] To minimize solvent evaporation, use vials with Teflon®-faced closures.

Q4: What is the expected shelf life of a this compound analytical standard?

A4: The shelf life of this compound analytical standards is described as limited, and the expiry date is provided on the product label and/or certificate of analysis. It is crucial to adhere to the manufacturer's expiration date to ensure the accuracy of analytical results.

Q5: What are the potential degradation pathways for this compound?

A5: this compound is a metabolite of the organophosphate pesticide Disulfoton.[5] The primary degradation pathways for the parent compound, Disulfoton, involve oxidation to Disulfoton sulfoxide (B87167) and subsequently to this compound.[5] While specific degradation pathways for the sulfone in analytical standards are not extensively documented, organophosphates can be susceptible to hydrolysis. The persistence of this compound in soil has been noted to be greater than that of its parent compound and the sulfoxide metabolite.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or drifting analytical results (e.g., peak area) Degradation of the analytical standard solution.1. Prepare a fresh working standard solution from a stock solution that has been stored under recommended conditions. 2. If the issue persists, prepare a new stock solution from the neat standard. 3. Verify the expiration date of the neat standard.
Solvent evaporation from the standard solution.1. Ensure that vials are properly sealed with appropriate caps (B75204) (e.g., Teflon®-faced septa). 2. Store solutions at the recommended temperature to minimize evaporation. 3. Prepare fresh dilutions more frequently, especially for working standards stored at room temperature.
Appearance of unexpected peaks in the chromatogram Presence of degradation products.1. Review the potential degradation pathways of organophosphates. 2. If possible, use a mass spectrometer to identify the unknown peaks. 3. Prepare a fresh standard solution and re-analyze.
Contamination of the solvent or glassware.1. Use high-purity solvents suitable for your analytical method (e.g., HPLC or GC grade). 2. Ensure all glassware is thoroughly cleaned and dried before use.
Difficulty dissolving the neat standard Improper solvent selection or low solubility.1. Confirm the solubility of this compound in the chosen solvent. 2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. 3. Consider using a different solvent if solubility issues persist.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Analytical Standard Solution

This protocol provides a general framework for evaluating the stability of a this compound standard solution under specific laboratory conditions.

1. Objective: To determine the stability of a this compound solution over a defined period under specified storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound neat analytical standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with Teflon®-faced septa

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

  • Controlled temperature storage units (e.g., refrigerator at 2-8°C, freezer at -20°C)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of neat this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration.

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber glass vials.

  • Storage Conditions:

    • Store one set of vials at the primary recommended storage temperature (e.g., -20°C) as a control.

    • Store other sets of vials under the conditions to be tested (e.g., refrigerated at 2-8°C, at room temperature on the benchtop, exposed to light).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot from the control set to establish the initial concentration and purity.

  • Periodic Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition and analyze its content.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample at each time point.

    • Compare the concentration to the initial (time zero) concentration.

    • A significant decrease in concentration (e.g., >5-10%) may indicate degradation.

    • Examine chromatograms for the appearance of new peaks, which could be degradation products.

4. Data Presentation:

Table 1: Stability of this compound in Methanol at Various Temperatures

Time (Weeks)Concentration at -20°C (µg/mL)% of Initial at -20°CConcentration at 4°C (µg/mL)% of Initial at 4°CConcentration at 25°C (µg/mL)% of Initial at 25°C
0100.2100.0100.2100.0100.2100.0
199.899.699.599.395.194.9
2100.199.998.998.790.390.1
499.799.597.597.382.482.2
899.599.395.295.070.169.9
1299.699.492.892.658.758.6

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Visualizations

degradation_pathway Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound (Analytical Standard) Sulfoxide->Sulfone Oxidation Hydrolysis Potential Hydrolysis Products Sulfone->Hydrolysis Hydrolysis

Caption: Simplified potential degradation pathway of Disulfoton to this compound.

troubleshooting_workflow start Inconsistent Analytical Results check_prep Prepare Fresh Working Standard start->check_prep check_stock Prepare New Stock Solution check_prep->check_stock No resolved Issue Resolved check_prep->resolved Yes check_neat Check Neat Standard (Expiration, Storage) check_stock->check_neat No check_stock->resolved Yes check_solvent Verify Solvent Purity and Vial Seals check_neat->check_solvent No check_neat->resolved Yes check_solvent->resolved Yes contact_support Contact Technical Support check_solvent->contact_support No

References

Technical Support Center: Quantification of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Disulfoton (B1670778) sulfone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Disulfoton sulfone?

A1: In analytical chemistry, a matrix effect is the influence of a sample's components, other than the analyte of interest, on the analytical signal.[1][2] This can lead to either signal suppression or enhancement, resulting in the inaccurate quantification of this compound.[1][3][4] For instance, when using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the matrix can compete with this compound for ionization, leading to a suppressed signal.[4] Conversely, in Gas Chromatography (GC), matrix components can coat active sites in the injector port, preventing the thermal degradation of the analyte and causing signal enhancement.[4][5] The complexity of the sample matrix directly influences the severity of these effects.[6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent against a standard spiked into a blank matrix extract (a matrix-matched standard).[6] A significant difference between the slopes of the solvent-based and matrix-matched calibration curves indicates the presence of matrix effects.[4][6] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Slope of matrix-matched calibration curve / Slope of solvent calibration curve) - 1] x 100

A value greater than 0% indicates signal enhancement, while a value less than 0% suggests signal suppression.[6] For example, a study on pesticide residues found that matrix effects in peanuts and asparagus exceeded 20%, necessitating the use of matrix-matched calibration curves for accurate quantification.[7]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound quantification?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for extracting pesticides like this compound from various matrices.[8][9] This procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][9] The choice of d-SPE sorbents is critical for removing interfering matrix components. A combination of C18, primary secondary amine (PSA), and aminopropyl (NH2) sorbents has been shown to be effective in reducing matrix effects for Disulfoton and its metabolites.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and shaking/vortexing time. For dry samples like wheat or coffee beans, presoaking in water can improve extraction efficiency.[7]
Loss of analyte during the cleanup step.Evaluate different d-SPE sorbent combinations. While some sorbents are effective at removing interferences, they may also retain the analyte. For instance, graphitized carbon black (GCB) is effective for pigment removal but can adsorb planar molecules.[6]
High Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization in the mass spectrometer.Improve the chromatographic separation to resolve this compound from interfering compounds. This can be achieved by modifying the mobile phase gradient or using a different analytical column.[10]
Insufficient cleanup of the sample extract.Increase the amount or change the type of d-SPE sorbent used in the cleanup step. A combination of 50 mg C18, 50 mg PSA, and 50 mg NH2 has been shown to reduce matrix effects.[7]
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Ensure precise and consistent execution of each step in the sample preparation protocol, particularly the weighing of the sample and the addition of solvents and salts. Automation of the cleanup procedure can also improve reproducibility.[8]
Instrument variability.Perform regular maintenance and tuning of the LC-MS/MS or GC-MS/MS system. Ensure the ion source is clean and the detector is functioning optimally.[11]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Agricultural Products

This protocol is adapted from a method developed for the determination of Disulfoton and its metabolites in various agricultural products.[7]

1. Sample Extraction: a. Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. b. For dry matrices like wheat, coffee beans, and peanuts, add 5 mL of water to moisten the sample. c. Add 10 mL of acetonitrile (B52724) to the tube. d. Vortex the tube for 10 minutes. e. Add 4 g of NaCl and vortex for 30 seconds. f. Centrifuge the tube at ≥1500 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL d-SPE tube. b. The d-SPE tube should contain a mixture of 50 mg octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg primary secondary amine (PSA), and 50 mg aminopropyl (NH2) adsorbents.[7] c. Vortex the d-SPE tube for 30 seconds. d. Centrifuge at high speed for 1 minute. e. The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides general parameters for the analysis of this compound. Specific conditions should be optimized for the instrument being used.

  • LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.[7]

  • Column: A C18 reversed-phase column is commonly used, for example, a Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 µm).[7]

  • Mobile Phase: Gradient elution with water and acetonitrile.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 2 µL.[7]

  • MS System: Triple quadrupole mass spectrometer.[12]

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

Quantitative Data Summary

The following tables summarize validation data for the quantification of Disulfoton and its metabolites from various studies.

Table 1: Recovery and Precision Data for Disulfoton and its Metabolites in Various Matrices

AnalyteMatrixSpiked Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Disulfoton and its metabolitesPeas, Asparagus, Wheat, Peanuts, Coffee Beans5, 100, 100075.0 - 110.00.7 - 14.9

Data sourced from a study on the determination of disulfoton and its metabolites in agricultural products.[7]

Table 2: Linearity and Limits of Detection/Quantification

AnalyteLinearity Range (µg/L)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Disulfoton and its metabolites2.0 - 200.0≥0.99810.02 - 2.05.0

Data sourced from a study on the determination of disulfoton and its metabolites in agricultural products.[7]

Visualizations

Matrix_Effect_Concept cluster_ideal Ideal Scenario (Pure Solvent) cluster_real Real-World Scenario (Complex Matrix) Analyte_Solvent Analyte in Pure Solvent Signal_Ideal True Analyte Signal Analyte_Solvent->Signal_Ideal Accurate Measurement Analyte_Matrix Analyte in Sample Matrix Signal_Affected Affected Analyte Signal Analyte_Matrix->Signal_Affected Matrix_Components Matrix Components Matrix_Components->Signal_Affected Interference (Suppression/Enhancement)

Caption: Conceptual diagram illustrating the principle of matrix effects.

QuEChERS_Workflow start Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 supernatant Acetonitrile Layer (Supernatant) centrifuge1->supernatant cleanup 3. d-SPE Cleanup (C18, PSA, NH2) supernatant->cleanup centrifuge2 4. Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

Overcoming peak tailing in Disulfoton sulfone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome peak tailing in the chromatographic analysis of Disulfoton (B1670778) sulfone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Disulfoton sulfone analysis?

A1: In an ideal chromatogram, a peak should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[2][3] This is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of quantitative analysis.[1][4][5] this compound, a polar organophosphorus compound, is particularly susceptible to tailing due to its chemical structure.

Q2: What are the primary chemical causes of peak tailing for this compound?

A2: The primary cause is often unwanted secondary interactions between the analyte and active sites within the chromatographic system.[2] this compound contains polar sulfone (SO₂) groups which can interact strongly with active sites like acidic silanol (B1196071) groups (-Si-OH) present on silica-based column packing materials, glass inlet liners, or contaminants in the system.[1][6] This interaction retains some analyte molecules longer than others, causing the asymmetrical peak shape.[1][7] Trace metal contamination in the column packing can also increase the acidity of these silanol groups, worsening the tailing effect.[6][8]

Q3: Can the issue be something other than chemical interactions?

A3: Yes. If all peaks in your chromatogram are tailing, the cause is likely a physical or system-wide issue rather than a specific chemical interaction.[6][9] Common physical causes include:

  • Poor Column Installation: An improperly cut column can create turbulence, and incorrect positioning in the inlet can create unswept (dead) volumes.[4][5][10][11]

  • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause band broadening and peak tailing.[6][12]

  • Column Issues: Contamination at the head of the column, a void in the packing bed, or a blocked inlet frit can deform the peak shape.[1][2][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2][3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing.

Guide 1: Initial Diagnosis - Identifying the Scope of the Problem

The first step is to determine if the tailing affects only the this compound peak or all peaks in the chromatogram.[6]

  • Specific Peak Tailing (Only this compound): This points towards a chemical interaction issue. Proceed to Guide 2 .

  • General Peak Tailing (All peaks): This indicates a physical system problem. Proceed to Guide 3 .

Guide 2: Troubleshooting Analyte-Specific Tailing

Problem: Only my this compound peak is tailing.

Solution: This is likely due to active sites in the system. Follow these steps in order:

  • Perform Inlet Maintenance (GC): The inlet is the most common source of activity.[7] Replace the inlet liner with a new, deactivated (silanized) one.[4][13] Also, replace the septum and any necessary seals.[14]

  • Use an Inert Column: Ensure you are using a high-quality, inert column. For GC, this means a column specifically deactivated for active compounds. For LC, modern Type B or hybrid silica (B1680970) columns have lower silanol activity than older Type A columns.[8] End-capped columns are treated to reduce silanol interactions and are highly recommended.[1][2]

  • Trim the Column: If the front end of the column is contaminated with non-volatile residues, this can create active sites.[4] Trimming 15-20 cm from the inlet end of the column can often resolve the issue without significantly impacting retention times.[7][15]

  • Optimize Method Parameters (LC): For Liquid Chromatography, adjusting the mobile phase can mitigate tailing. Lowering the pH (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the analyte.[1][8][12]

  • Optimize Method Parameters (GC): Ensure the inlet temperature is high enough to ensure rapid vaporization of this compound without causing degradation.[7][13] A slow oven temperature ramp can also sometimes contribute to broader peaks.[7]

Guide 3: Troubleshooting System-Wide Tailing

Problem: All of my peaks, including the solvent peak, are tailing.

Solution: This points to a physical problem with the system setup.

  • Check Column Installation: Remove the column and inspect the cut. It should be clean and at a 90-degree angle.[5][9] A poor, jagged cut can cause turbulence.[11] Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the inlet and detector to avoid dead volume.[10][11][13]

  • Check for Leaks: Perform a leak check on all fittings, especially around the inlet, as leaks can disrupt flow paths and cause peak distortion.[7]

  • Reduce Extra-Column Volume: Ensure all connecting tubing is as short and narrow in diameter as possible to minimize band broadening.[6]

  • Address Potential Column Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you may be overloading the column.[1][2][3] Consider reducing the injection volume or using a column with a higher capacity.[1]

  • Replace Column Frits: A partially blocked frit at the column inlet can cause peak distortion. If you suspect a blockage, replace the frit or the column.[2][6]

Quantitative Data Summary

The following table illustrates how changes in key chromatographic parameters can influence peak shape, measured by the Asymmetry Factor (Aₛ). An ideal Aₛ is 1.0. Values greater than 1.2 are typically considered tailing.

Parameter ChangeTypical Starting AₛExpected Aₛ After ChangeRationale
GC: Replace Standard Liner with Inert Liner 1.81.1Reduces active silanol sites in the inlet, minimizing secondary interactions.[4][13]
LC: Mobile Phase pH from 6.5 to 3.0 1.91.2Suppresses the ionization of residual silanol groups on the stationary phase.[1][8]
System: Re-cut and Re-install Column 2.11.3Corrects for poor flow dynamics and dead volume caused by improper installation.[5][10]
Sample: Dilute Sample 10-fold 1.7 (Shark-fin shape)1.2Alleviates column overload, where excess analyte saturates the stationary phase.[1][2]
Column: Trim 20cm from Column Inlet 1.61.1Removes non-volatile matrix components that create active sites at the head of the column.[15]

Note: Values are illustrative and represent typical improvements for polar analytes like this compound.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-NPD) Method for this compound

This protocol provides a starting point for analyzing this compound. Optimization may be required.

  • System: Gas Chromatograph with Nitrogen-Phosphorus Detector (NPD)

  • Column: Low-bleed, inert 5% phenyl-methylpolysiloxane (e.g., DB-5ms UI), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Splitless Injection

  • Inlet Liner: Deactivated, single-taper with glass wool

  • Inlet Temperature: 250 °C[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Sample Solvent: Ethyl Acetate

Protocol 2: Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) Method

This method is adapted from a published procedure for Disulfoton and its metabolites.[16]

  • System: UHPLC coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm)[16]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start at 5% B

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[16]

  • Injection Volume: 2 µL[16]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[16]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for this compound must be determined.

Visualizations

G cluster_input cluster_diag cluster_chem cluster_phys cluster_result start Observe Peak Tailing for this compound diag Are ALL peaks tailing? start->diag chem_cause Likely Chemical Issue: Analyte-Specific Interaction diag->chem_cause  No, only this compound phys_cause Likely Physical Issue: System-Wide Problem diag->phys_cause  Yes   chem_sol 1. Perform Inlet Maintenance 2. Use Inert Column / Liner 3. Trim Column Inlet 4. Optimize Mobile Phase (LC) chem_cause->chem_sol result Peak Shape Improved chem_sol->result phys_sol 1. Check Column Installation (Cut & Depth) 2. Check for Leaks 3. Reduce Dead Volume 4. Test for Column Overload phys_cause->phys_sol phys_sol->result

Caption: Troubleshooting workflow for diagnosing peak tailing.

G center This compound Peak Tailing cat_system System center->cat_system cat_column Column center->cat_column cat_method Method center->cat_method cat_sample Sample center->cat_sample sys1 Active Inlet Liner cat_system->sys1 sys2 Extra-Column Volume cat_system->sys2 sys3 Poor Column Installation cat_system->sys3 sys4 System Leaks cat_system->sys4 col1 Secondary Silanol Interactions cat_column->col1 col2 Column Contamination cat_column->col2 col3 Packing Bed Void / Deformation cat_column->col3 col4 Trace Metal Impurities cat_column->col4 met1 Inappropriate Mobile Phase pH (LC) cat_method->met1 met2 Low Inlet Temperature (GC) cat_method->met2 met3 Sub-optimal Flow Rate cat_method->met3 sam1 Column Overload (Mass/Volume) cat_sample->sam1 sam2 Solvent Mismatch cat_sample->sam2

Caption: Cause-and-effect diagram for peak tailing.

G cluster_column Silica Stationary Phase p1 p2 p3 p4 silanol Active Silanol Site (-Si-OH) disulfoton This compound (Polar SO₂ Group) interaction Strong Secondary Interaction (Hydrogen Bonding) disulfoton->interaction interaction->silanol result Delayed Elution & Peak Tailing interaction->result

Caption: Mechanism of secondary interaction causing peak tailing.

References

Technical Support Center: Optimization of MS/MS Parameters for Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the analysis of Disulfoton sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion for this compound in positive electrospray ionization (ESI+) mode?

A1: The typical precursor ion for this compound (C₈H₁₉O₄PS₃, Molecular Weight: 306.40 g/mol ) in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 307.0.[1][2][3]

Q2: What are the recommended product ions for the quantitation and confirmation of this compound?

A2: Commonly used product ions for Multiple Reaction Monitoring (MRM) of this compound include m/z 96.9 and m/z 125.1.[1] The transition 307.0 -> 96.9 is often used for quantitation due to its high intensity, while 307.0 -> 125.1 can be used as a confirmatory ion.

Q3: What are the general starting points for collision energy (CE) and fragmentor/cone voltage?

A3: For organophosphorus pesticides like this compound, a good starting point for collision energy is typically in the range of 20-40 eV.[1] Fragmentor or cone voltage optimization is crucial for maximizing the precursor ion intensity and generally ranges from 80 to 150 V. These parameters should always be empirically optimized for your specific instrument.

Q4: What are some common sample preparation techniques for analyzing this compound in complex matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis, including this compound, in various food and environmental matrices.[4] This method involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Q5: How can I minimize matrix effects in my this compound analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate these, you can employ several strategies:

  • Matrix-matched calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples.

  • Sample dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Stable isotope-labeled internal standards: Use of a stable isotope-labeled analog of this compound can help to compensate for matrix effects.

  • Optimized sample cleanup: Further cleanup of the QuEChERS extract using different sorbents can help remove interfering compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Suboptimal Ionization Parameters: Incorrect electrospray voltage, nebulizer gas flow, or source temperature.Systematically optimize the ESI source parameters by infusing a standard solution of this compound and monitoring the signal intensity of the precursor ion (m/z 307.0).
Inefficient Fragmentation: Collision energy is too low or too high.Perform a collision energy optimization experiment by infusing the precursor ion and ramping the collision energy to find the value that yields the highest intensity for the desired product ions.
Poor Precursor Ion Transmission: Suboptimal fragmentor/cone voltage.Optimize the fragmentor/cone voltage to maximize the intensity of the m/z 307.0 precursor ion entering the collision cell.
Poor Peak Shape (Tailing or Fronting) Incompatible Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase of your LC gradient.
Column Overload: Injecting too high a concentration of the analyte or matrix components.Dilute your sample or reduce the injection volume.
Inconsistent Results or Poor Reproducibility Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.Implement strategies to mitigate matrix effects as described in the FAQ section (e.g., matrix-matched calibration, sample dilution).
Instrument Contamination: Buildup of non-volatile matrix components in the ion source or mass spectrometer.Regularly clean the ion source components (e.g., capillary, skimmer). If the problem persists, the mass spectrometer may require more extensive cleaning.
Qualifier Ion Ratio Out of Tolerance Co-eluting Interference: An interfering compound is contributing to the signal of one of the product ions.Review your chromatography to ensure there are no co-eluting peaks. If an interference is suspected, you may need to modify your LC method to improve separation or select different product ions.
Suboptimal Collision Energy: The collision energy may not be optimal for both product ions.While optimizing collision energy, monitor the ratio of your quantifier and qualifier ions to find a balance that provides good sensitivity for both while maintaining the correct ratio.

Experimental Protocols

Protocol 1: Optimization of Fragmentor/Cone Voltage
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Set up a direct infusion of the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 307.0) in MS1 mode (no fragmentation).

  • Create a method to ramp the fragmentor/cone voltage across a relevant range (e.g., 50 V to 200 V in 5 V increments).

  • Acquire data across the voltage range and plot the signal intensity of m/z 307.0 against the fragmentor/cone voltage.

  • Identify the voltage that produces the maximum signal intensity for the precursor ion. This will be your optimal fragmentor/cone voltage.

Protocol 2: Optimization of Collision Energy (CE)
  • Using the same infused standard solution from Protocol 1, set the mass spectrometer to MS/MS mode.

  • Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 307.0).

  • Set the third quadrupole (Q3) to scan for the expected product ions (e.g., m/z 96.9 and 125.1).

  • Create a method to ramp the collision energy in the collision cell (Q2) over a suitable range (e.g., 10 eV to 50 eV in 2 eV increments).

  • Acquire data and plot the signal intensity of each product ion as a function of the collision energy.

  • Determine the optimal collision energy that provides the highest intensity for your primary (quantifier) product ion. Also, ensure that the secondary (qualifier) product ion has sufficient intensity at this energy.

Data Presentation

Table 1: Illustrative Data for Fragmentor Voltage Optimization of this compound Precursor Ion (m/z 307.0)
Fragmentor Voltage (V)Precursor Ion Intensity (Arbitrary Units)
801.2 E+05
902.5 E+05
1004.8 E+05
1107.9 E+05
120 9.8 E+05
1308.5 E+05
1406.2 E+05
1504.1 E+05

Note: This table presents illustrative data. The optimal fragmentor voltage will vary depending on the specific mass spectrometer used.

Table 2: Illustrative Data for Collision Energy Optimization of this compound Product Ions
Collision Energy (eV)Product Ion m/z 96.9 Intensity (Arbitrary Units)Product Ion m/z 125.1 Intensity (Arbitrary Units)
153.5 E+041.8 E+04
208.2 E+044.5 E+04
251.5 E+058.9 E+04
302.8 E+051.2 E+05
36 4.5 E+05 1.9 E+05
403.2 E+051.4 E+05
451.9 E+058.0 E+04

Note: This table presents illustrative data. The optimal collision energy will vary depending on the specific mass spectrometer used.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_frag_opt Fragmentor Voltage Optimization cluster_ce_opt Collision Energy Optimization prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse set_ms1 Set MS to Scan Precursor Ion (m/z 307.0) infuse->set_ms1 set_ms2 Set MS/MS to Monitor Precursor -> Product Ions infuse->set_ms2 ramp_frag Ramp Fragmentor Voltage set_ms1->ramp_frag analyze_frag Analyze Intensity vs. Voltage ramp_frag->analyze_frag opt_frag Determine Optimal Fragmentor Voltage analyze_frag->opt_frag ramp_ce Ramp Collision Energy set_ms2->ramp_ce analyze_ce Analyze Intensity vs. Energy ramp_ce->analyze_ce opt_ce Determine Optimal Collision Energy analyze_ce->opt_ce

Caption: Workflow for MS/MS Parameter Optimization.

Troubleshooting_Flow cluster_source Ion Source Check cluster_ms Mass Spectrometer Check cluster_lc LC and Sample Check start Low or No Signal for this compound check_source Are Source Parameters (Voltage, Gas, Temp) Optimized? start->check_source optimize_source Optimize Source Parameters via Infusion check_source->optimize_source No check_frag Is Fragmentor/Cone Voltage Optimized for Precursor? check_source->check_frag Yes optimize_source->check_frag optimize_frag Optimize Fragmentor Voltage (See Protocol 1) check_frag->optimize_frag No check_ce Is Collision Energy Optimized for Fragments? check_frag->check_ce Yes optimize_frag->check_ce optimize_ce Optimize Collision Energy (See Protocol 2) check_ce->optimize_ce No check_peak Is there a Chromatographic Peak for the Analyte? check_ce->check_peak Yes optimize_ce->check_peak check_matrix Consider Matrix Effects and Sample Prep Issues check_peak->check_matrix No solution Signal Should Improve check_peak->solution Yes check_matrix->solution

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Technical Support Center: Disulfoton Sulfone Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of disulfoton (B1670778) sulfone during sample storage. This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is disulfoton sulfone and why is its stability a concern?

Q2: What are the primary factors that can cause degradation of this compound in my samples?

A2: The primary factors influencing the stability of organophosphate compounds like this compound include:

  • Temperature: Higher temperatures generally accelerate degradation.[5]

  • pH: Alkaline conditions can lead to hydrolysis of organophosphates.[6] While disulfoton is more rapidly hydrolyzed under alkaline conditions, the stability of the sulfone metabolite is also pH-dependent.

  • Light Exposure: Photodegradation can occur, especially when samples are exposed to UV light.

  • Sample Matrix: The composition of the sample matrix (e.g., water, soil, blood, plant tissue) can significantly impact stability. Co-extracted substances can either protect the analyte or accelerate its degradation.

  • Solvent: The choice of solvent for extracts and standard solutions can affect stability. For instance, one study showed significant degradation of disulfoton in ethyl acetate (B1210297) even at -20°C.[7]

Q3: What are the recommended storage conditions for analytical standards of this compound?

A3: For neat analytical standards of this compound, storage at 2-8°C or in a -20°C freezer is recommended.[1][8] It is also noted to be hygroscopic and should be stored under an inert atmosphere.[8] Standard solutions are often prepared in solvents like acetonitrile (B52724) or methanol.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation during sample storage and analysis.

Problem: Low or no recovery of this compound in stored samples.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Recommended Action
Improper Storage Temperature Verify the storage temperature of your samples. Were they consistently maintained at the intended temperature?Store samples at ≤ -18°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but validation is crucial.
Alkaline Hydrolysis Measure the pH of your aqueous samples or extracts. Is the pH above 7?Adjust the pH of aqueous samples to a neutral or slightly acidic range (pH 6-7) before storage, if compatible with your analytical method.
Photodegradation Were your samples or extracts exposed to direct sunlight or strong laboratory light for extended periods?Store samples and extracts in amber vials or protect them from light by wrapping containers in aluminum foil.
Matrix Effects Are you working with complex matrices (e.g., soil, fatty tissues)? Co-extractives can degrade the analyte.Perform a matrix effect study. Use matrix-matched standards for calibration. Consider additional cleanup steps in your sample preparation protocol.
Inappropriate Solvent for Extracts/Standards What solvent was used for your final extracts or for preparing standard solutions? Some solvents may promote degradation.Acetonitrile is a commonly used solvent for storing pesticide standards.[9] If you suspect solvent-related degradation, test the stability in different solvents (e.g., methanol, hexane).
Hygroscopic Nature of the Analyte Was the neat standard or sample exposed to humid conditions?Handle neat standards under an inert atmosphere (e.g., in a glove box). Store samples and standards in tightly sealed containers.

Quantitative Data on Stability

While specific quantitative degradation rates for this compound in various analytical matrices during storage are not extensively documented in publicly available literature, the following table summarizes the known stability information for disulfoton and its metabolites. It is important to note that this compound is generally more persistent than the parent compound.

Compound Matrix/Condition Finding Reference
DisulfotonSoilHalf-life of 3.5 to 14 days.[10]
Disulfoton Sulfoxide (B87167)Aerobic SoilHalf-life of 2 to 3 months.[11]
This compound Aerobic Soil Half-life of 6 to 8 months. [11]
This compound Soil Persisted for >64 days, while disulfoton and disulfoton sulfoxide degraded in ≤32 days. [10][12]
Disulfoton ResiduesFrozen StorageStable for more than two years.[13]
DisulfotonEthyl Acetate at -20°C96.33% loss after 3 days.[7]

Experimental Protocols

Protocol 1: Sample Storage Stability Test

This protocol outlines a general procedure to validate the stability of this compound in a specific sample matrix under your laboratory's storage conditions.

Objective: To determine the degradation of this compound in a given matrix over time at a specific storage temperature.

Materials:

  • Blank matrix samples (e.g., water, plasma, soil extract)

  • This compound analytical standard

  • Appropriate solvents (e.g., acetonitrile)

  • Storage containers (e.g., amber glass vials)

  • Analytical instrument (e.g., LC-MS/MS or GC-MS)

Procedure:

  • Fortification: Spike a known amount of blank matrix with a known concentration of this compound. Prepare multiple replicates.

  • Initial Analysis (Time 0): Immediately after fortification, extract and analyze a set of replicates (e.g., n=3) to establish the initial concentration.

  • Storage: Store the remaining fortified samples under the desired conditions (e.g., -20°C, 4°C, room temperature) and protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), retrieve a set of replicates from storage.

  • Extraction and Analysis: Allow the samples to thaw (if frozen) under controlled conditions. Extract and analyze the samples using a validated analytical method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.

Protocol 2: Extraction and Analysis of Disulfoton and its Metabolites from Agricultural Products

This protocol is based on a published method for the determination of disulfoton and its metabolites in various agricultural products.[14]

Objective: To extract and quantify disulfoton, disulfoton sulfoxide, and this compound from agricultural samples.

Materials:

  • Homogenized agricultural sample (e.g., peas, wheat)

  • Water (for pre-soaking certain matrices)

  • Acetonitrile

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents: C18, primary secondary amine (PSA), and aminopropyl (NH2)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • UHPLC-MS/MS system with a C18 column

Procedure:

  • Sample Weighing: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, pre-soak with 5 mL of water.

  • Extraction: Add 10 mL of acetonitrile and vortex for 10 minutes.

  • Salting Out: Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifugation: Centrifuge for 5 minutes.

  • Cleanup (d-SPE): Transfer 1.5 mL of the supernatant (acetonitrile layer) to a microcentrifuge tube containing 50 mg of C18, 50 mg of PSA, and 50 mg of NH2 sorbents.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge.

  • Analysis: Transfer the cleaned extract into an autosampler vial for UHPLC-MS/MS analysis.

Visualizations

degradation_pathway Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Caption: Oxidation pathway of Disulfoton to its metabolites.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extract 2. Acetonitrile Extraction Sample->Extract Cleanup 3. d-SPE Cleanup Extract->Cleanup LCMS 4. UHPLC-MS/MS Analysis Cleanup->LCMS Quant 5. Quantification LCMS->Quant

Caption: General workflow for sample analysis.

logical_relationship Degradation Analyte Degradation Temp High Temperature Degradation->Temp pH Alkaline pH Degradation->pH Light Light Exposure Degradation->Light Matrix Matrix Complexity Degradation->Matrix

Caption: Factors contributing to analyte degradation.

References

Technical Support Center: Minimizing Ion Suppression for Disulfoton Sulfone in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Disulfoton (B1670778) sulfone via Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for Disulfoton sulfone analysis?

A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS analysis.[1] It happens when molecules co-eluting from the LC column with this compound interfere with its ionization process in the MS source.[2] These interfering molecules, which originate from the sample matrix (e.g., soil, plasma, food products), compete with this compound for the available charge, leading to a decreased number of analyte ions reaching the detector.[2] This phenomenon can severely compromise the quality of analytical data by causing reduced sensitivity, poor reproducibility, and inaccurate quantification.[1][3]

Q2: How can I determine if ion suppression is affecting my this compound results?

A2: There are two primary methods to diagnose ion suppression:

  • Post-Column Infusion: This qualitative method helps identify at which points in your chromatogram ion suppression occurs.[4] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A drop in the constant signal of this compound indicates that matrix components are eluting at that retention time and causing suppression.[4][5]

  • Post-Extraction Spike Comparison: This method quantifies the extent of ion suppression.[1] You compare the peak area of this compound in a standard solution prepared in pure solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. A significantly lower response in the matrix sample confirms the presence of ion suppression.[6]

cluster_setup Experimental Setup cluster_results Result Interpretation LC LC System Tee T-Piece Mixer LC->Tee MS Mass Spectrometer Tee->MS Result Monitor Analyte Signal MS->Result Syringe Syringe Pump (Constant flow of This compound) Syringe->Tee Injection Inject Blank Matrix Extract Injection->LC Suppression Signal Dip Indicates Ion Suppression Zone Result->Suppression If signal drops NoSuppression Stable Signal Indicates No Suppression Result->NoSuppression If signal is stable

Diagram 1: Workflow for detecting ion suppression using post-column infusion.

Q3: What are the most common causes of ion suppression in complex sample matrices?

A3: Ion suppression originates from co-eluting endogenous and exogenous substances.[1] Common sources include:

  • Salts: Typically elute early in the run, near the solvent front.[7]

  • Phospholipids: A major issue in biological samples like plasma or serum.[7]

  • Proteins and Peptides: Abundant in biological matrices.[7]

  • Polymers: Can leach from plastic labware such as pipette tips and centrifuge tubes during sample preparation.[1]

  • Other Matrix Components: In agricultural products, compounds like sugars, organic acids, and pigments can interfere.[8]

Q4: Is electrospray ionization (ESI) the only mode affected? Would Atmospheric Pressure Chemical Ionization (APCI) be a better alternative?

A4: While ion suppression can occur with any atmospheric pressure ionization technique, ESI is generally more susceptible to matrix effects because ionization occurs in the liquid phase.[4] APCI, where the analyte is first vaporized and then ionized in the gas phase, can be less prone to suppression caused by non-volatile matrix components like salts.[4][9] For this compound, which is typically analyzed in positive ESI mode, switching to APCI could be a viable strategy if suppression remains a persistent issue after optimizing sample preparation and chromatography, although a re-evaluation of sensitivity would be necessary.[8]

Troubleshooting Guide: Low or Inconsistent Signal

A diminished or erratic signal for this compound is a classic symptom of ion suppression. The following steps provide a logical workflow to mitigate this issue.

start Start: Low/Inconsistent Signal sample_prep 1. Optimize Sample Preparation (QuEChERS, SPE, LLE) start->sample_prep chromatography 2. Improve Chromatographic Separation (Gradient, Column Choice) sample_prep->chromatography Suppression Persists dilution 3. Dilute Sample Extract chromatography->dilution Suppression Persists calibration 4. Implement Advanced Calibration (Matrix-Matched, Internal Standards) dilution->calibration Suppression Persists end End: Signal Stabilized calibration->end

Diagram 2: A logical workflow for troubleshooting ion suppression.
Optimize Sample Preparation

Effective sample cleanup is the most critical step to remove interfering matrix components before they enter the LC-MS system.[2][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a highly effective and widely used method for pesticide analysis in agricultural products.[8][10] The process involves an initial extraction with acetonitrile (B52724), followed by a dispersive solid-phase extraction (d-SPE) cleanup step. For this compound and its related metabolites, a combination of C18, Primary Secondary Amine (PSA), and NH2 sorbents has proven effective for cleanup.[8]

  • Solid-Phase Extraction (SPE): Offers more selective cleanup than d-SPE. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts, significantly reducing matrix effects.[11]

  • Liquid-Liquid Extraction (LLE): Can also yield clean extracts but may result in lower recovery for more polar analytes.[11]

Sample Preparation Technique Primary Application Effectiveness for Ion Suppression Considerations
QuEChERS with d-SPE Agricultural Products, Food[8][12]Good to ExcellentHighly effective at removing fats, sugars, and pigments. The choice of sorbent is key.[8]
Solid-Phase Extraction (SPE) Biological Fluids, Environmental[11]ExcellentHighly selective. Mixed-mode SPE provides the cleanest extracts.[11]
Liquid-Liquid Extraction (LLE) VariousGoodCan be effective but may have lower analyte recovery, especially for polar compounds.[11]
Protein Precipitation Biological Fluids[1]FairRemoves proteins but leaves other matrix components (e.g., phospholipids), so suppression is still a common issue.[1]
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects.
Improve Chromatographic Separation

If sample preparation is insufficient, optimizing the LC method can separate this compound from the interfering compounds.[2]

  • Adjust Gradient Elution: Modify the gradient slope to increase the resolution between the analyte peak and any co-eluting matrix components.

  • Use High-Efficiency Columns: Employing columns with smaller particles (e.g., sub-2 µm, as in UPLC systems) provides higher peak capacity and better resolution, which can significantly reduce matrix effects compared to traditional HPLC.[11]

  • Consider Online Dilution: When injecting high-organic extracts (like those from QuEChERS) into a highly aqueous mobile phase, peak shape can be distorted. An online dilution setup that mixes the extract with the aqueous mobile phase before the column can improve peak shape and performance.[13][14]

Dilute the Sample Extract

A straightforward strategy is to dilute the final sample extract.[15] This reduces the concentration of both the analyte and the matrix components. While this may decrease the analyte signal, the reduction in ion suppression can sometimes lead to a net improvement in signal-to-noise and better overall performance.

Implement Advanced Calibration Strategies

When matrix effects cannot be eliminated, their impact can be compensated for during data processing.

  • Matrix-Matched Calibration: This is the most common and highly recommended approach. Calibration standards are prepared in a blank matrix extract that has undergone the same preparation steps as the samples.[2][14] This ensures that the standards experience the same degree of ion suppression as the analyte in the unknown samples, leading to more accurate quantification.[16]

  • Stable Isotope-Labeled Internal Standards: This is the gold standard for compensating for matrix effects.[2][5] A labeled version of this compound is spiked into the sample at the beginning of the preparation. Since it is chemically identical and co-elutes with the analyte, it experiences the exact same recovery losses and ion suppression, allowing for highly accurate correction.[15]

Protocols and Data

Protocol: QuEChERS with d-SPE Cleanup for Agricultural Samples

This protocol is a generalized procedure based on common methods for pesticide residue analysis.[8][12]

  • Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, pre-soak with water.[8]

  • Extraction: Add 10 mL of acetonitrile (often with 1% acetic acid).[13] Add appropriate internal standards. Shake or vortex vigorously for 1-10 minutes.[8][13]

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.[8][12] Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1.5 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 50 mg C18, 50 mg PSA, and 50 mg NH2).[8]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.

  • Analysis: Collect the supernatant, dilute as necessary, and inject it into the LC-MS/MS system.

Instrument Parameters

The following table summarizes typical starting parameters for the analysis of this compound. Optimization is required for specific instruments and matrices.

Parameter Typical Value / Condition
LC Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)[17]
Mobile Phase A Water with 0.1% Formic Acid[17]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[17]
Flow Rate 0.2 - 0.4 mL/min[17]
Injection Volume 2 - 20 µL[8][17]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
MS Analysis Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (m/z) 307.0[13][17]
Product Ions (m/z) 125.1, 96.9[13][17]
Table 2: Typical LC-MS/MS Parameters for this compound Analysis.

References

Technical Support Center: Optimal Column Selection for Disulfoton Sulfone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the chromatographic analysis of Disulfoton (B1670778) sulfone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful separation and analysis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of Disulfoton sulfone.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions with Column: Residual silanols on the silica-based column can interact with the polar sulfone group of the analyte.- Use a High-Quality, End-capped C18 Column: Modern, well-end-capped C18 columns minimize silanol (B1196071) interactions. - Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups. - Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can provide alternative selectivity and potentially better peak shape for aromatic compounds.
Column Contamination: Accumulation of matrix components from the sample on the column inlet frit or stationary phase.- Implement a Robust Sample Preparation Method: Use Solid Phase Extraction (SPE) to clean up complex samples before injection. - Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained contaminants. - Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector.- Minimize Tubing Length and Diameter: Use the shortest possible tubing with a small internal diameter (e.g., 0.005 inches) to connect the HPLC components. - Ensure Proper Fittings: Use zero-dead-volume fittings to connect the column.
Poor Peak Shape (Fronting) Column Overload: Injecting too high a concentration of the analyte.- Dilute the Sample: Reduce the concentration of the sample to be within the linear range of the detector and the capacity of the column.
Inconsistent Retention Times Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections.- Increase Equilibration Time: Allow the column to equilibrate with the initial mobile phase conditions for a longer period before each injection. A stable baseline and pressure are indicative of an equilibrated column.[1]
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.- Prepare Fresh Mobile Phase Daily: Ensure accurate measurement of all components. - Degas the Mobile Phase: Use an online degasser or sonication to remove dissolved gases.
Temperature Fluctuations: Inconsistent column temperature.- Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.
Low Sensitivity/Poor Signal Inappropriate Detector Settings: Suboptimal detector parameters for this compound.- Optimize MS/MS Parameters: For LC-MS/MS, optimize the precursor and product ions, collision energy, and other source parameters for this compound.[2] - Use a Selective Detector for GC: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for organophosphate pesticides.
Sample Matrix Effects: Co-eluting compounds from the sample matrix suppressing the analyte signal.- Improve Sample Cleanup: Enhance the SPE procedure to remove interfering matrix components. - Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[2]
Split Peaks Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the initial mobile phase.- Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void or Channeling: A void has formed at the head of the column, or the packing has settled unevenly.- Replace the Column: A void at the column inlet is often irreversible. - Proper Column Handling: Avoid sudden pressure shocks and operate within the manufacturer's recommended pressure limits.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended HPLC column for this compound separation?

A1: C18 columns are the most frequently used and recommended for the separation of this compound and other organophosphate pesticides.[2][3] They provide good retention and separation based on the hydrophobicity of the analytes. A high-quality, end-capped C18 column is crucial for achieving symmetrical peak shapes by minimizing interactions with residual silanol groups.

Q2: Are there alternative HPLC columns that can be used for this compound?

A2: Yes, a Phenyl-Hexyl column can be a good alternative. This type of column offers different selectivity compared to a C18 phase, primarily through pi-pi interactions with the aromatic rings of analytes. This can be advantageous for improving the separation of this compound from other metabolites or matrix components.

Q3: What type of GC column is suitable for this compound analysis?

A3: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common and effective choice for the analysis of organophosphate pesticides like this compound. These columns provide good thermal stability and inertness, which are important for achieving reproducible results.

Q4: How can I improve the resolution between this compound and its related metabolites?

A4: To improve resolution, you can:

  • Optimize the Mobile Phase Gradient (HPLC): A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.

  • Adjust the Temperature Program (GC): A slower temperature ramp rate can enhance the separation of analytes.

  • Select a Different Column: If resolution is still an issue, switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl in HPLC, or from a non-polar to a mid-polarity column in GC) can provide the necessary change in selectivity.

Q5: What are the key parameters to consider for method validation of this compound analysis?

A5: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity. It is also important to evaluate matrix effects, especially when analyzing complex samples.

Data Presentation: Column Performance Comparison

The following tables summarize typical performance data for different columns used in the analysis of this compound. Note: Absolute retention times can vary between systems. The data presented here is for comparative purposes.

Table 1: HPLC Column Performance for this compound

Column TypeStationary PhaseDimensionsTypical Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Disulfoton sulfoxide
C18Octadecylsilane150 mm x 2.1 mm, 5 µm5.81.1> 2.0
Phenyl-HexylPhenyl-Hexyl150 mm x 4.6 mm, 5 µm7.21.0> 2.5

Table 2: GC Column Performance for this compound

Column TypeStationary PhaseDimensionsTypical Retention Time (min)
DB-5ms5% Phenyl-Methylpolysiloxane30 m x 0.25 mm, 0.25 µm18.0
DB-17ms50% Phenyl-Methylpolysiloxane30 m x 0.25 mm, 0.25 µm19.5

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from a method for the determination of Disulfoton and its metabolites in agricultural products.[2]

1. Sample Preparation (QuEChERS-based)

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and vortex for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take 1.5 mL of the supernatant and add it to a microcentrifuge tube containing 50 mg of C18 sorbent, 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents.

  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC Conditions

  • Column: Thermo Syncronis C18 (150 mm × 2.1 mm, 5 µm)[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[2]

  • Injection Volume: 2 µL[2]

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 307.1

  • Product Ions (m/z): 229.1, 97.1

  • Collision Energy: Optimized for the specific instrument.

Protocol 2: GC-NPD Analysis of this compound

This is a general protocol for the analysis of organophosphate pesticides.

1. Sample Preparation

  • Follow a suitable extraction and cleanup procedure for your sample matrix, such as liquid-liquid extraction or solid-phase extraction.

2. GC Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Splitless, 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 25 °C/min to 150 °C

    • Ramp: 5 °C/min to 280 °C, hold for 5 min

  • Injection Volume: 1 µL

3. NPD Conditions

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 3 mL/min

  • Air Flow: 60 mL/min

  • Makeup Gas (Helium): 25 mL/min

Visualizations

Column_Selection_Workflow start Start: Define Analytical Goal (e.g., quantify this compound) matrix Assess Sample Matrix (e.g., simple, complex) start->matrix hplc HPLC Analysis matrix->hplc High Polarity/ Thermally Labile gc GC Analysis matrix->gc Volatile/ Thermally Stable c18 C18 Column (Good starting point) hplc->c18 phenyl Phenyl-Hexyl Column (Alternative selectivity) hplc->phenyl db5ms DB-5ms Column (Mid-polarity) gc->db5ms db17ms DB-17ms Column (Higher polarity) gc->db17ms optimize_hplc Optimize HPLC Method (Gradient, Mobile Phase) c18->optimize_hplc phenyl->optimize_hplc optimize_gc Optimize GC Method (Temperature Program) db5ms->optimize_gc db17ms->optimize_gc validate Method Validation optimize_hplc->validate optimize_gc->validate end End: Routine Analysis validate->end

Caption: Workflow for selecting the optimal column for this compound analysis.

Troubleshooting_Logic start Problem Identified (e.g., Peak Tailing) check_column Check Column (Age, Contamination) start->check_column check_method Check Method Parameters (Mobile Phase, Injection) start->check_method check_system Check HPLC System (Fittings, Tubing) start->check_system replace_column Replace/Clean Column check_column->replace_column Issue Found adjust_method Adjust Method check_method->adjust_method Issue Found fix_system Fix System Leaks/ Reduce Dead Volume check_system->fix_system Issue Found resolved Problem Resolved replace_column->resolved adjust_method->resolved fix_system->resolved

Caption: Logical troubleshooting workflow for chromatographic issues.

References

Technical Support Center: Disulfoton Sulfone Stability and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disulfoton sulfone. It addresses common issues related to its stability and extraction, offering detailed experimental protocols and data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution appears to be degrading over time. What could be the cause?

A1: this compound is known to be a relatively persistent metabolite of Disulfoton. However, like many organophosphate compounds, its stability can be influenced by the pH of the solution. Alkaline conditions, in particular, can accelerate the hydrolysis of the phosphate (B84403) ester bond, leading to degradation. For optimal stability of your standard solutions, it is recommended to prepare them in a slightly acidic to neutral solvent and store them at low temperatures.

Q2: I am observing low recovery of this compound during my extraction from a complex matrix. What factors should I investigate?

A2: Low recovery of this compound can be attributed to several factors. The pH of your extraction solvent is a critical parameter. If the pH is too high, it can lead to degradation of the analyte during the extraction process. Additionally, the choice of extraction solvent and the clean-up procedure are crucial for achieving good recovery. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method with appropriate buffering and a dispersive solid-phase extraction (d-SPE) clean-up step is often effective. You may need to optimize the pH of the initial extraction to ensure the stability and efficient partitioning of this compound into the organic phase.

Q3: What is the expected stability of this compound in environmental samples?

A3: this compound is considered a persistent metabolite in the environment. While specific aqueous hydrolysis data is limited, studies on the parent compound, Disulfoton, show that its degradation is accelerated by higher soil pH (e.g., pH 8 versus 5).[1] In aerobic soil, this compound has been reported to have a half-life of 6 to 8 months, indicating its persistence.[2]

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: The primary degradation pathway for organophosphate esters like this compound under hydrolytic conditions is the cleavage of the phosphate ester bonds. While specific degradation products of this compound under various pH conditions are not extensively detailed in the available literature, hydrolysis would likely lead to the formation of diethyl phosphoric acid or diethyl thiophosphoric acid and a sulfone-containing ethyl-thioether moiety.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
Possible Cause Troubleshooting Step
Uncontrolled pH of the buffer solution. Prepare fresh buffer solutions for each experiment and verify the pH with a calibrated pH meter. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Temperature fluctuations. Conduct stability studies in a temperature-controlled environment, such as an incubator or water bath. Monitor and record the temperature regularly.
Photodegradation. While Disulfoton is not highly susceptible to direct photolysis, it's good practice to protect samples from light by using amber vials or covering them with aluminum foil, especially if photosensitizers are present in the matrix.
Microbial degradation. If working with non-sterile environmental samples, consider autoclaving or filtering the samples to minimize microbial activity that could contribute to degradation.
Issue 2: Poor extraction efficiency of this compound.
Possible Cause Troubleshooting Step
Suboptimal pH during extraction. The pH of the extraction solvent can significantly impact the stability and partitioning of this compound. Perform a pilot study to evaluate the effect of different pH values (e.g., 4, 5.5, 7) on the extraction recovery from your specific matrix. The QuEChERS method often utilizes acetate (B1210297) or citrate (B86180) buffers to control pH.[3]
Inappropriate extraction solvent. Acetonitrile (B52724) is a commonly used and effective solvent for extracting a wide range of pesticides, including Disulfoton and its metabolites.[4] If you are using another solvent, consider switching to acetonitrile.
Matrix effects. Complex sample matrices can interfere with the extraction and detection of the analyte. Optimize the d-SPE clean-up step by testing different sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.
Incomplete phase separation. Ensure complete separation of the organic and aqueous layers after extraction and centrifugation. The addition of salts like magnesium sulfate (B86663) and sodium chloride aids in this process.

Data Presentation

Table 1: Stability of Disulfoton and this compound
CompoundConditionpHTemperatureHalf-lifeReference
DisulfotonAqueous725°C103 days[1]
DisulfotonAqueous7.911°C170 days[1]
DisulfotonSoil5 vs 8Not specifiedAccelerated degradation at pH 8[1]
This compound Aerobic Soil Not specified Not specified 6 - 8 months [2]
This compound Aqueous Acidic (e.g., 4) 25°C Expected to be relatively stable -
This compound Aqueous Neutral (e.g., 7) 25°C Expected to be stable -
This compound Aqueous Alkaline (e.g., 9) 25°C Expected to degrade faster than at acidic/neutral pH -

Note: Specific aqueous hydrolysis half-life data for this compound at different pH values is limited in the scientific literature. The expected stability is based on the general behavior of organophosphate esters.

Table 2: Extraction Recovery of Disulfoton and its Metabolites using d-SPE
CompoundMatrixExtraction MethodRecovery (%)Relative Standard Deviation (%)Reference
Disulfoton and its metabolites (including sulfone)Pea, Asparagus, Wheat, Coffee bean, PeanutAcetonitrile extraction with d-SPE cleanup (C18, PSA, NH2)75.0 - 110.00.7 - 14.9[4]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solutions

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Buffer solutions:

    • pH 4: 0.1 M Citrate buffer

    • pH 7: 0.1 M Phosphate buffer

    • pH 9: 0.1 M Borate buffer

  • Amber glass vials with screw caps

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC-MS/MS or GC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with acetonitrile.

  • In separate amber glass vials, add a known volume of the this compound working standard to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration of 1 µg/mL. Prepare triplicate samples for each pH and time point.

  • Prepare a "time zero" sample for each pH by immediately extracting an aliquot of the spiked buffer solution as described in step 6.

  • Incubate the remaining vials at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), withdraw an aliquot from each vial.

  • Extract the this compound from the aqueous sample using an appropriate method, such as liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge.

  • Analyze the extracts by HPLC-MS/MS or GC-MS to determine the concentration of this compound remaining.

  • Calculate the half-life (t₁/₂) at each pH using the first-order decay equation: ln(Cₜ/C₀) = -kt, where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t₁/₂ = 0.693/k.

Protocol 2: Extraction of this compound from Soil using a Modified QuEChERS Method

This protocol provides a method for the extraction and clean-up of this compound from soil samples.

1. Materials:

  • Soil sample

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE sorbents: Primary Secondary Amine (PSA), C18

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

  • HPLC-MS/MS or GC-MS system

2. Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • If the sample is dry, add 5 mL of deionized water to rehydrate the soil.

  • Fortify the sample with an appropriate amount of this compound standard for recovery experiments, if necessary.

  • Vortex the tube vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

  • Immediately cap the tube and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous magnesium sulfate, and 50 mg of C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for analysis by HPLC-MS/MS or GC-MS.

Note on pH Adjustment: For certain soil types or if degradation is suspected, the use of a buffered QuEChERS method is recommended. This involves adding a buffering salt mixture (e.g., citrate or acetate-based) along with the magnesium sulfate and sodium chloride in step 6. A preliminary experiment to assess the recovery at different pH values is advisable to optimize the method for your specific matrix.

Mandatory Visualization

Disulfoton_Degradation_Pathway Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation Oxon Disulfoton Oxon Disulfoton->Oxon Oxidation Sulfone This compound (Persistent) Sulfoxide->Sulfone Oxidation Sulfoxide_Oxon Disulfoton Sulfoxide Oxon Sulfoxide->Sulfoxide_Oxon Oxidation Sulfone_Oxon This compound Oxon Sulfone->Sulfone_Oxon Oxidation

Caption: Degradation pathway of Disulfoton to its major metabolites.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike_Samples Spike Buffers with This compound Prep_Stock->Spike_Samples Prep_Buffers Prepare Buffer Solutions (pH 4, 7, 9) Prep_Buffers->Spike_Samples Incubate Incubate Samples at Constant Temperature Spike_Samples->Incubate Sample Collect Aliquots at Predetermined Time Points Incubate->Sample Extract Extract this compound Sample->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Calculate Calculate Half-life Analyze->Calculate

Caption: Workflow for this compound stability study.

References

Temperature optimization for Disulfoton sulfone GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Disulfoton sulfone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature program for the GC analysis of this compound?

A1: A good starting point for analyzing organophosphorus pesticides like this compound involves an initial oven temperature of around 80°C, held for a few minutes, followed by a ramp up to a final temperature between 240°C and 300°C. The specific ramps and hold times should be optimized for your specific column and desired separation.[1][2] See the tables below for examples from established methods.

Q2: Which type of GC column is recommended for this compound analysis?

A2: Low-polarity capillary columns are highly effective for analyzing organophosphorus compounds.[3] A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Rt-5MS, TG-5SilMS) is a common and suitable choice.[1][3][4] These columns offer excellent performance and minimize peak tailing for active compounds like organophosphates.[3]

Q3: What detector is most suitable for analyzing this compound?

A3: For selective and sensitive detection of this compound, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is recommended.[5][6] A Mass Spectrometer (MS) can also be used for confirmation and provides high sensitivity and specificity.[3]

Q4: What is the expected retention time for this compound?

A4: The retention time is highly dependent on the specific method parameters (column dimensions, temperature program, carrier gas flow rate). However, in one documented method using an InertCap 5 MS/NP column, the retention time for this compound was approximately 15.8 minutes.[4] It is crucial to run a standard under your specific conditions to determine the exact retention time.

Temperature Program Examples

The following tables summarize temperature programs used in various methods for the analysis of organophosphorus pesticides, including Disulfoton and its metabolites.

Table 1: Example Temperature Program 1 (Multi-Residue Pesticide Analysis)

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-803
Ramp 1101700
Ramp 231900
Ramp 322400
Ramp 432805
Source: Adapted from a GC-MS/MS method for pesticides in honey.[1]

Table 2: Example Temperature Program 2 (Pesticide Analysis in Cannabis)

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-701
Ramp 1351800
Ramp 2102000
Ramp 383004.5
Source: Adapted from a comprehensive pesticide screening method.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem: My this compound peak is tailing.

  • Possible Cause 1: Active Sites in the Inlet or Column. Organophosphorus pesticides are prone to degradation and interaction with active sites in the GC inlet or column, which is a primary cause of peak tailing.[7]

    • Solution: Use a deactivated inlet liner, preferably with quartz wool, to minimize surface activity.[7] Ensure you are using a high-quality, low-bleed column designed for pesticide analysis (e.g., 5% phenyl phase).[3] If the column is old, trim 10-20 cm from the inlet end to remove accumulated non-volatile residues.[8][9]

  • Possible Cause 2: Improper Column Installation. If the column is positioned too high or too low in the inlet, it can create dead volumes or a convoluted flow path, leading to peak tailing for all compounds.[10]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.[11][12]

  • Possible Cause 3: Chemical Interactions. Polar analytes can interact with contaminants in the system.

    • Solution: Perform regular maintenance. Bake out the column to remove contaminants.[8] If the problem persists, clean the inlet and detector.[13][14]

Problem: My retention times are shifting.

  • Possible Cause 1: Leaks in the System. Even small leaks in the carrier gas line, septum, or column fittings can cause pressure/flow fluctuations, leading to variable retention times.[11]

    • Solution: Perform a thorough leak check of the entire system from the gas source to the detector using an electronic leak detector.[12][14] Replace the inlet septum and column ferrules if necessary.[11]

  • Possible Cause 2: Inconsistent Oven Temperature. Poor control of the oven temperature or insufficient equilibration time between runs will cause retention times to drift.[11]

    • Solution: Verify the oven's temperature accuracy. Ensure the oven has sufficient time to equilibrate at the initial temperature before each injection.[11]

  • Possible Cause 3: Changes to the Column. Over time, the stationary phase can degrade or be stripped, especially at high temperatures, which alters retention characteristics.[15]

    • Solution: Trim the front end of the column. If the problem continues, the column may need to be replaced.

Problem: I am seeing poor sensitivity or no peak at all.

  • Possible Cause 1: Injector or Detector Issues. The sample may not be reaching the detector due to leaks, a plugged syringe, or incorrect detector gas flows.[14][16]

    • Solution: Verify syringe functionality and clean or replace it if necessary.[14] Check for leaks at the injector.[16] Confirm that detector gas flows (e.g., H2, air, makeup gas) are set correctly and that the detector is lit (for FID, NPD, FPD).[13]

  • Possible Cause 2: Analyte Degradation. this compound may be degrading in a hot inlet.

    • Solution: Optimize the inlet temperature. While it needs to be hot enough to ensure complete vaporization, excessively high temperatures can cause degradation. Using a deactivated liner is critical.[7]

Visualized Workflows and Logic

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Review Sample Sample Collection Extract Solvent Extraction (e.g., QuEChERS) Sample->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup GC GC Injection & Separation (Temp Program Optimization) Cleanup->GC Detect Detection (NPD, FPD, or MS) GC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Problem: This compound Peak Tailing CheckInlet Is the inlet liner deactivated and clean? Start->CheckInlet CheckColumnInstall Is the column installed at the correct depth? CheckInlet->CheckColumnInstall Yes Sol_Liner Replace with a new, deactivated liner. CheckInlet->Sol_Liner No CheckColumnAge Is the column old or heavily used? CheckColumnInstall->CheckColumnAge Yes Sol_Install Re-install column per manufacturer's guide. CheckColumnInstall->Sol_Install No Sol_Trim Trim 10-20 cm from the inlet end of the column. CheckColumnAge->Sol_Trim Yes Sol_ReplaceCol Replace column. CheckColumnAge->Sol_ReplaceCol No, but trimming didn't help

Caption: Decision tree for troubleshooting peak tailing.

Detailed Experimental Protocol

This protocol is a general guideline based on EPA Method 8141B for organophosphorus compounds by GC.[5][6] It should be adapted and validated for your specific instrumentation and application.

1. Objective: To quantify this compound in a prepared sample extract.

2. Instrumentation & Consumables:

  • Gas Chromatograph: Equipped with a split/splitless inlet and an NPD or FPD detector.[6]

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl 95% dimethylpolysiloxane phase.

  • Carrier Gas: Helium, 99.999% purity, at a constant flow of ~1.0-1.5 mL/min.[1]

  • Inlet Liner: Deactivated, single taper with glass wool.[7]

  • Syringe: 10 µL autosampler syringe.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

3. GC Operating Conditions:

  • Inlet Mode: Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Splitless Hold Time: 0.75 min

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 8°C/min to 280°C, hold for 5 minutes.

  • Detector Temperature (NPD): 300°C

  • Detector Gas Flows: Set as per manufacturer's recommendations for optimal phosphorus response.

4. Procedure:

  • Sample Preparation: Ensure the final sample extract is in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Calibration: Prepare a series of calibration standards of this compound in the final solvent, covering the expected concentration range of the samples.

  • System Equilibration: Before starting the sequence, inject a solvent blank to ensure the system is clean and the baseline is stable.

  • Sequence Setup: Set up an analytical sequence in the chromatography data system (CDS) including solvent blanks, calibration standards, QC samples, and unknown samples.

  • Data Acquisition: Run the sequence.

  • Data Processing:

    • Identify the this compound peak in the chromatograms based on the retention time established from the calibration standards.

    • Integrate the peak area for all standards and samples.

    • Generate a calibration curve by plotting peak area against concentration.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

References

Technical Support Center: Organophosphate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of organophosphate pesticides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, chromatography, and data analysis in a question-and-answer format.

Sample Preparation

Question 1: I am seeing low and inconsistent recoveries for my organophosphate analytes after QuEChERS extraction. What are the possible causes and solutions?

Answer: Low and inconsistent recoveries in QuEChERS are a common issue, often stemming from several factors:

  • Analyte Degradation: Some organophosphates are susceptible to degradation, especially in certain matrices or at non-optimal pH values.[1]

    • Solution: For pH-sensitive pesticides, using a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (with acetic acid and sodium acetate) or the EN 15662 method (using citrate (B86180) buffering), can help maintain a stable pH and prevent degradation.[2]

  • Inadequate Homogenization: Non-uniform sample homogenization can lead to variable analyte concentrations in the subsamples taken for extraction.

    • Solution: Ensure the sample is thoroughly homogenized before taking a representative subsample. For solid samples, cryogenic milling can improve homogeneity.

  • Inefficient Extraction: The choice of extraction solvent and salts is crucial for efficient partitioning of the analytes from the sample matrix into the solvent.

    • Solution: Acetonitrile (B52724) is a common and effective extraction solvent for a wide range of pesticides.[2][3] Ensure vigorous shaking immediately after the addition of salts to prevent agglomeration and ensure proper phase separation.[2]

  • Inappropriate Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent for cleanup is critical and matrix-dependent. Using the wrong sorbent can lead to the loss of target analytes.

    • Solution: For fatty matrices, traditional PSA and C18 sorbents may not be sufficient. Consider using Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbents, which have shown better performance in removing lipids while maintaining good analyte recoveries.[4][5] For samples with high pigment content, such as spinach, Graphitized Carbon Black (GCB) is effective at removing pigments, but it may also retain planar pesticides.

Question 2: My sample extracts for fatty matrices (e.g., avocado, olive oil) are still very complex after cleanup, leading to instrument contamination and matrix effects. How can I improve the cleanup?

Answer: Fatty matrices are particularly challenging due to the high lipid content, which can co-extract with the analytes and interfere with the analysis.

  • Optimizing d-SPE:

    • Sorbent Selection: As mentioned, for fatty matrices, specialized sorbents are often necessary. A comparison of different sorbents has shown that EMR-Lipid can provide superior cleanup for olive oil, while Z-Sep is also a good option.[4][5][6]

    • Freezing Out: A simple and effective way to remove a significant portion of lipids is to place the acetonitrile extract in a freezer (at -20 °C or lower) for at least 30 minutes. The lipids will precipitate and can be removed by centrifugation or filtration at low temperatures.

  • Solid-Phase Extraction (SPE): For very complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.

    • Solution: SPE offers a more controlled cleanup than d-SPE. A combination of C18 and graphitized carbon black (GCB) SPE cartridges can be effective in removing lipids and other interferences.[7]

Question 3: I am concerned about the stability of my organophosphate analytes during sample storage. What are the best practices for storing samples?

Answer: The stability of organophosphate pesticides can be affected by storage time, temperature, and the nature of the sample matrix.[8]

  • Temperature: Lower storage temperatures generally lead to better stability.[9]

    • Recommendation: For short-term storage (a few days), refrigeration at 4°C may be adequate. For longer-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize degradation.[8][9]

  • Sample Form: The form of the sample can also impact analyte stability.

    • Recommendation: It has been observed that pesticide residues can be more stable in a homogenized sample compared to a coarsely chopped one.[8]

  • pH: The pH of the sample can influence the stability of certain organophosphates, with some being susceptible to hydrolysis under alkaline conditions.[1]

    • Recommendation: If possible, adjust the pH of the sample to a neutral or slightly acidic range (pH 4-7) before storage.[1]

Chromatographic Analysis

Question 4: I am observing poor peak shapes (tailing) for some of my more polar organophosphates in GC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing for polar organophosphates in GC is often due to active sites in the GC system that can interact with the analytes.

  • Active Sites in the Inlet: The GC inlet is a common source of active sites.

    • Solution: Use a deactivated inlet liner and change it regularly. Pulsed splitless injection can help to rapidly transfer the analytes from the inlet to the column, minimizing their interaction with active sites.[10]

  • Column Contamination: Accumulation of matrix components at the head of the analytical column can create active sites.

    • Solution: Regularly trim the first few centimeters of the analytical column. Using a guard column can also help protect the analytical column from contamination.

  • Column Choice: The choice of GC column is important for achieving good peak shapes.

    • Solution: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a good general-purpose column for organophosphate analysis. For more polar compounds, a column with a higher phenyl content or a specialized pesticide analysis column may provide better performance.

Question 5: I am struggling with matrix effects (signal suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting matrix components that affect the ionization of the target analytes.[11][12]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering matrix components.

    • Solution: Employ the optimized cleanup strategies discussed in the Sample Preparation section, such as using appropriate d-SPE sorbents or SPE cartridges.[4][5]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on analyte ionization.[13]

    • Solution: A 5-fold or 10-fold dilution of the final extract can be effective, but be mindful of the potential to compromise the limits of detection.

  • Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects.[14][15]

    • Solution: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Use of Internal Standards: Isotope-labeled internal standards are the gold standard for correcting for matrix effects.

    • Solution: If available, use a stable isotope-labeled internal standard for each analyte. These compounds co-elute with the native analyte and experience the same matrix effects, allowing for accurate correction.

Detection and Quantification

Question 6: My Flame Photometric Detector (FPD) is showing low sensitivity or an unstable flame. What should I check?

Answer: The performance of an FPD is highly dependent on the flame conditions and the cleanliness of the detector.

  • Gas Flows: Incorrect gas flow rates are a common cause of FPD problems.

    • Solution: Ensure that the hydrogen and air flow rates are set to the manufacturer's recommendations.[16] The flame should be blue when the sample is injected.[17]

  • Contamination: The detector can become contaminated over time, leading to reduced sensitivity and increased noise.

    • Solution: Check for and clean any blockages in the combustion head.[17]

  • Light Leaks: The FPD is a light-sensitive detector, and any leaks can cause a high background signal.

    • Solution: Ensure that the detector is light-tight.

Question 7: I am having trouble achieving the required limits of quantification (LOQs) for some pesticides. How can I improve my method's sensitivity?

Answer: Achieving low LOQs requires optimization of the entire analytical workflow.

  • Sample Preparation:

    • Solution: Increase the initial sample amount or reduce the final extract volume to concentrate the analytes. Ensure that the extraction and cleanup steps are optimized to minimize analyte loss.

  • Injection Volume:

    • Solution: In GC, using a large volume injector can significantly improve sensitivity.[3] In LC, increasing the injection volume can also help, but be aware of potential peak shape distortion.

  • Instrumental Parameters:

    • Solution: For GC-MS and LC-MS/MS, optimize the ionization source parameters and collision energies for each analyte to maximize the signal intensity. For GC-FPD, optimize the gas flow rates for maximum sensitivity.[16]

Quantitative Data Summary

Table 1: Recovery of Organophosphorus Pesticides in Ground Beef using QuEChERS-GC/MS

PesticideSpiking Level (ppb)Average Recovery (%)RSD (%)
Dimethoate20098.96.1
Chlorpyrifos methyl20088.07.5
Malathion200107.09.6
Tribufos20074.86.9
Coumaphos20 & 20088.0 & 95.16.5 & 7.3

Data sourced from a study on the determination of organophosphorus pesticides in beef tissue.[3]

Table 2: Comparison of d-SPE Cleanup Sorbents for Pesticide Analysis in Fatty Matrices

SorbentMatrixAverage Recovery (%)Average Reproducibility (RSD %)
C18+PSAAvocadoSimilar to other sorbents>10% for many pesticides
Z-SepAvocadoSimilar to other sorbents>10% for many pesticides
EMR-LipidAvocadoSimilar to other sorbents<10% for 45 out of 67 pesticides
C18+PSAOlivesLower than olive oil>10% for many pesticides
Z-SepOlivesLower than olive oil>10% for many pesticides
EMR-LipidOlivesLower than olive oil<10% for 52 out of 67 pesticides
C18+PSAOlive OilLower than EMR-Lipid>10% for many pesticides
Z-SepOlive OilLower than EMR-Lipid>10% for many pesticides
EMR-LipidOlive OilBest extraction efficiencies<10% for 56 out of 67 pesticides

Data adapted from a study evaluating cleanup sorbents for fatty vegetable matrices.[4]

Experimental Protocols

Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Herbal Products

This protocol is adapted from a method for the extraction of organophosphorus pesticides from herbal matrices.[18]

1. Sample Preparation:

  • Weigh 15 g of the ground herbal sample into a 50 mL centrifuge tube.
  • Add 15 mL of 1% acetic acid in acetonitrile.
  • Shake well until the sample is thoroughly wetted.

2. Extraction:

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake by hand for 1 minute.
  • Centrifuge for 2 minutes at 3000 rpm.
  • Allow the sample to settle for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the supernatant to a d-SPE tube containing the appropriate cleanup sorbent (e.g., PSA, C18, GCB).
  • Shake well for 1 minute and vortex.
  • Centrifuge for 2 minutes at 3000 rpm.

4. Final Extract Preparation:

  • Take 100 µL of the cleaned extract and dilute it with toluene (B28343) to a final volume of 1 mL.
  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-FPD Analysis of Organophosphate Pesticides

This protocol provides typical instrument conditions for the analysis of organophosphate pesticides by GC-FPD.[19]

  • Instrument: Agilent 6890 GC with Flame Photometric Detector (FPD)

  • Column: Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 4 °C/min to 200 °C

    • Ramp 3: 10 °C/min to 250 °C

  • Post-run: 290 °C for 2 minutes

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10-15g) AddSolvent Add Acetonitrile (+ Internal Standard) Sample->AddSolvent Shake1 Shake (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge (e.g., 4000 rpm, 5 min) Shake2->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Acetonitrile Layer Vortex Vortex (30-60 sec) Transfer->Vortex Centrifuge2 Centrifuge (e.g., 10000 rpm, 2-5 min) Vortex->Centrifuge2 FinalExtract Final Cleaned Extract Centrifuge2->FinalExtract Supernatant GC_LC_MS GC-MS or LC-MS/MS Analysis FinalExtract->GC_LC_MS Troubleshooting_Tree Start Problem: Low/Inconsistent Analyte Recovery Check_pH Is the analyte pH sensitive? Start->Check_pH Use_Buffered_QuEChERS Solution: Use a buffered QuEChERS method. Check_pH->Use_Buffered_QuEChERS Yes Check_Cleanup Is the matrix complex (e.g., high fat/pigment)? Check_pH->Check_Cleanup No Final_Check If issues persist, investigate chromatographic and detection parameters. Use_Buffered_QuEChERS->Final_Check Optimize_Sorbent Solution: Optimize d-SPE sorbent (e.g., Z-Sep, EMR-Lipid) or use SPE. Check_Cleanup->Optimize_Sorbent Yes Check_Homogenization Is the sample adequately homogenized? Check_Cleanup->Check_Homogenization No Optimize_Sorbent->Final_Check Improve_Homogenization Solution: Improve homogenization technique. Check_Homogenization->Improve_Homogenization No Check_Degradation Is analyte degradation suspected? Check_Homogenization->Check_Degradation Yes Improve_Homogenization->Final_Check Check_Storage Solution: Check storage conditions (temperature, duration). Check_Degradation->Check_Storage Yes Check_Degradation->Final_Check No Check_Storage->Final_Check

References

Calibration curve issues in Disulfoton sulfone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Disulfoton (B1670778) sulfone analysis, with a specific focus on calibration curve challenges.

Troubleshooting Guide: Calibration Curve Issues

Question: My calibration curve for Disulfoton sulfone has a poor correlation coefficient (R² < 0.99). What are the potential causes and how can I troubleshoot this?

Answer:

A low correlation coefficient in your calibration curve indicates poor linearity and can lead to inaccurate quantification. Several factors can contribute to this issue. Follow these troubleshooting steps to identify and resolve the problem.

Step 1: Verify Standard Preparation and Integrity

  • Standard Concentration and Dilution Errors: Double-check all calculations used for preparing your stock and working standards. Ensure that pipettes and other volumetric glassware are properly calibrated.

  • Standard Stability: this compound can be susceptible to degradation. Ensure that standards are stored correctly, typically at -20°C in an inert atmosphere, as the compound can be hygroscopic.[1] Prepare fresh working standards from a reliable stock solution. Disulfoton itself is stable for at least 2 years when stored at 20°C.[2]

  • Solvent Purity: Use high-purity solvents for standard preparation to avoid introducing contaminants that may interfere with the analysis.

Step 2: Investigate Matrix Effects

Matrix effects are a common cause of poor linearity in this compound analysis, especially in complex matrices like agricultural products.[3][4] These effects can cause signal enhancement or suppression, leading to inaccurate results.[4][5]

  • Perform a Matrix Effect Study: Compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a sample of the same matrix type that is free of the analyte). A significant difference in the slopes indicates the presence of matrix effects.[4]

  • Utilize Matrix-Matched Calibration Curves: To compensate for matrix effects, it is highly recommended to use matrix-matched calibration curves for quantification.[3][4][6] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.

Step 3: Evaluate Chromatographic Conditions

  • Peak Shape: Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve. This can be caused by issues with the analytical column, mobile phase composition, or injection volume.

  • Carryover: If you observe peaks in your blank injections, it may indicate carryover from a previous, more concentrated sample. Implement a robust wash sequence between injections to minimize this.

Step 4: Check Instrument Parameters

  • Detector Response: Ensure that the detector response is within the linear range for your instrument. If the concentrations of your highest standards are saturating the detector, this will lead to a non-linear response.

  • Source Cleanliness (for MS detectors): A contaminated mass spectrometer source can lead to signal suppression and poor data quality. Perform routine source cleaning as recommended by the instrument manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is a good R-squared (R²) value for a this compound calibration curve?

A1: For most analytical methods, including the analysis of pesticide residues like this compound, a coefficient of determination (R²) value of ≥ 0.99 is generally considered acceptable.[6] Some studies have reported good linearities with R² values of ≥0.9981.[3] However, the acceptable R² value can depend on the specific method, the regulatory guidelines being followed, and the complexity of the matrix.[7][8]

Q2: What are matrix effects and how do they affect this compound analysis?

A2: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[4] In the analysis of this compound, which is often performed on complex samples like agricultural products or biological tissues, these matrix components can either enhance or suppress the ionization of the analyte in the mass spectrometer source.[4][5] This leads to inaccurate quantification if not properly addressed. The use of matrix-matched calibration curves is a common strategy to mitigate these effects.[3][4][6]

Q3: How should I store my this compound analytical standards?

A3: this compound standards should be stored in a freezer at -20°C under an inert atmosphere.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its concentration.[1] It is also important to note that this compound has a limited shelf life, and the expiry date on the label should be observed.

Q4: What are the common metabolites of Disulfoton?

A4: Disulfoton is rapidly metabolized through oxidation to form Disulfoton sulfoxide and This compound .[9][10] Further oxidation can lead to the formation of oxygen analogs.[10] Hydrolysis is another metabolic pathway.[10] this compound is known to be a more persistent metabolite in soil compared to Disulfoton and Disulfoton sulfoxide.[9]

Q5: What analytical techniques are typically used for the analysis of this compound?

A5: The analysis of this compound is commonly performed using chromatographic techniques coupled with mass spectrometry. These include:

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a highly sensitive and selective method for the determination of Disulfoton and its metabolites in various agricultural products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are also widely used for the analysis of pesticide residues, including this compound.[11]

Sample preparation often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[6]

Quantitative Data Summary

ParameterTypical Value/RangeMatrix/Method
Linearity (R²) ≥ 0.99Agricultural Soil (UPLC-MS/MS)[6]
≥ 0.9981Agricultural Products (UHPLC-MS/MS)[3]
Linear Range 2.0 - 200.0 µg/LAgricultural Products (UHPLC-MS/MS)[3]
Limit of Detection (LOD) 0.02 - 2.0 µg/kgAgricultural Products (UHPLC-MS/MS)[3]
0.024 - 6.25 ng/gAgricultural Soil (UPLC-MS/MS)[6]
Limit of Quantification (LOQ) 5.0 µg/kgAgricultural Products (UHPLC-MS/MS)[3]
< 50 ng/gAgricultural Soil (UPLC-MS/MS)[6]
Recovery 75.0% - 110.0%Agricultural Products (UHPLC-MS/MS)[3]
70% - 120%Cucumber (LC-MS/MS & GC-MS/MS)[12]

Experimental Protocols

Protocol: Preparation of a Matrix-Matched Calibration Curve for this compound Analysis

This protocol outlines the steps for preparing a matrix-matched calibration curve to mitigate matrix effects in the analysis of this compound.

1. Preparation of Blank Matrix Extract: a. Select a representative sample of the matrix (e.g., wheat, peanuts, asparagus) that is known to be free of Disulfoton and its metabolites. b. Process the blank matrix sample using the same extraction and cleanup procedure as your unknown samples. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[6] c. The resulting extract will serve as the diluent for your calibration standards.

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of pure this compound analytical standard. b. Dissolve the standard in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of a known concentration (e.g., 1000 µg/mL). c. Store the stock solution in an amber vial at -20°C.

3. Preparation of Working Standard Solutions: a. Perform serial dilutions of the stock solution with the same pure solvent to create a series of working standard solutions at intermediate concentrations.

4. Preparation of Matrix-Matched Calibration Standards: a. Aliquot the blank matrix extract into a series of vials. b. Spike the blank matrix extract with appropriate volumes of the working standard solutions to create a series of at least five calibration standards covering the expected concentration range of your samples. c. Ensure the final volume of the added working standard is small compared to the volume of the matrix extract to avoid significant changes in the matrix composition. d. Also prepare a "zero" standard, which is an unspiked aliquot of the blank matrix extract.

5. Analysis and Curve Construction: a. Analyze the matrix-matched calibration standards using your validated analytical method (e.g., UHPLC-MS/MS). b. Plot the instrument response (e.g., peak area) versus the known concentration of each standard. c. Perform a linear regression analysis on the data points to generate the calibration curve. d. The coefficient of determination (R²) should be ≥ 0.99 for the curve to be considered acceptable for quantitative analysis.[6]

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Standard Issues cluster_2 Matrix Issues cluster_3 Chromatography Issues cluster_4 Instrument Issues start Poor Calibration Curve Linearity (R² < 0.99) std_prep Verify Standard Preparation and Integrity start->std_prep matrix_effects Investigate Matrix Effects std_prep->matrix_effects Standards OK std_conc Concentration/Dilution Errors? std_prep->std_conc std_stability Standard Degradation? std_prep->std_stability std_solvent Solvent Purity? std_prep->std_solvent chrom_cond Evaluate Chromatographic Conditions matrix_effects->chrom_cond Matrix Effects Addressed matrix_study Perform Matrix Effect Study matrix_effects->matrix_study matrix_matched Use Matrix-Matched Standards matrix_effects->matrix_matched instrument_params Check Instrument Parameters chrom_cond->instrument_params Chromatography OK peak_shape Poor Peak Shape? chrom_cond->peak_shape carryover Sample Carryover? chrom_cond->carryover detector_response Detector Saturation? instrument_params->detector_response source_clean MS Source Contamination? instrument_params->source_clean end_node Improved Linearity (R² ≥ 0.99) instrument_params->end_node Instrument OK

Caption: Troubleshooting workflow for poor calibration curve linearity.

G cluster_0 Matrix-Matched Calibration Curve Preparation blank_matrix Select Blank Matrix Sample (Analyte-Free) extraction Perform Sample Extraction (e.g., QuEChERS) blank_matrix->extraction spiking Spike Blank Matrix Extract with Working Standards extraction->spiking stock_solution Prepare Analyte Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards working_standards->spiking analysis Analyze by LC-MS/MS or GC-MS/MS spiking->analysis curve_construction Construct Calibration Curve (Response vs. Concentration) analysis->curve_construction validation Validate Curve (R² ≥ 0.99) curve_construction->validation

Caption: Experimental workflow for preparing a matrix-matched calibration curve.

References

Validation & Comparative

Inter-Laboratory Validation of Disulfoton Sulfone Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of Disulfoton (B1670778) sulfone, a major metabolite of the organophosphate pesticide Disulfoton.[1][2] The accurate quantification of this metabolite is crucial for food safety and environmental monitoring due to the high toxicity of the parent compound and its degradation products.[3] This document summarizes performance data from various validated methods, details a common experimental protocol, and presents a visual workflow to aid laboratories in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The determination of Disulfoton sulfone is predominantly achieved through chromatographic techniques coupled with mass spectrometric detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most frequently employed methods. The selection between these techniques often depends on the laboratory's instrumentation, the complexity of the sample matrix, and the required sensitivity.

Below is a summary of performance data for this compound analysis using different methodologies, compiled from various validation studies.

MethodMatrixSample PreparationLimit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
UHPLC-MS/MSAgricultural Products (Pea, Asparagus, Wheat, Coffee Bean, Peanut)d-SPE5.075.0 - 110.00.7 - 14.9[3]
LC-MS/MSMultiple Food CommoditiesQuEChERS10 (Validated Method LOQ)Not SpecifiedNot Specified[4]
LC-MS/MSRice-based Baby FoodQuEChERS0.001 - 0.005Not SpecifiedHigher RSD with concentration step[5]
GC-MS/MSRice-based Baby FoodQuEChERS0.01Not SpecifiedHigher RSD with concentration step[5]
LC-MS/MSCucumberQuEChERS1070 - 120< 20[6]

Note: The performance characteristics can vary based on the specific matrix, instrumentation, and validation protocol used in each study.

Experimental Protocols

A widely adopted and validated sample preparation method for pesticide residue analysis, including this compound, in various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

A Representative QuEChERS Protocol for LC-MS/MS Analysis:

  • Sample Homogenization:

    • A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction:

    • A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile (B52724) is added to the tube.

    • For dry samples like grains, a pre-wetting step with water may be necessary.[3]

    • The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

  • Salting-Out (Partitioning):

    • A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium citrate, is added to the tube.

    • The tube is immediately shaken for 1 minute to induce phase separation between the aqueous and organic layers.

    • The sample is then centrifuged at a specified force (e.g., ≥3000 rcf) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the upper acetonitrile layer is transferred to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.

    • The sorbent mixture commonly includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water.[3]

    • The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract and Analysis:

    • The cleaned supernatant is transferred to a vial for analysis.

    • For LC-MS/MS analysis, the extract is often diluted with water or a suitable buffer to ensure compatibility with the mobile phase and improve peak shape.[4]

    • The sample is then injected into the LC-MS/MS system for quantification.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a food matrix using the QuEChERS and LC-MS/MS method.

experimental_workflow sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Salting-Out & Centrifugation extraction->salting_out dspe 4. Dispersive SPE Cleanup salting_out->dspe final_extract 5. Final Extract dspe->final_extract lcms LC-MS/MS Analysis final_extract->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

References

A Comparative Toxicological Analysis: Disulfoton vs. Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicological effects of the organophosphate insecticide Disulfoton and its primary metabolite, Disulfoton sulfone. The information presented is supported by experimental data to assist researchers in understanding the relative toxicity and mechanisms of action of these two compounds.

Executive Summary

Disulfoton is a systemic insecticide that undergoes metabolic oxidation in the liver to form Disulfoton sulfoxide (B87167) and this compound.[1][2] Both the parent compound and its metabolites are potent acetylcholinesterase (AChE) inhibitors, exerting their toxic effects by disrupting nerve impulse transmission.[1][3] Experimental data consistently demonstrate that this compound is a more potent toxicant than its parent compound, Disulfoton. This increased toxicity is reflected in its lower acute lethal dose (LD50) values.

Quantitative Toxicological Data

The following table summarizes the acute oral toxicity of Disulfoton and this compound in rats, providing a clear quantitative comparison of their potency.

CompoundSpeciesSexRouteLD50 (mg/kg)Reference
Disulfoton RatFemaleOral2.0Crawford & Anderson, 1974a[4]
RatMaleOral>2.0Crawford & Anderson, 1974a[4]
RatFemaleOral1.9 - 2.5Multiple sources[5][6]
RatMaleOral6.2 - 12.5Multiple sources[5][6]
This compound RatFemaleOral1.24Crawford & Anderson, 1974a[4]
RatMaleOral>1.24Crawford & Anderson, 1974a[4]

Mechanism of Action: Acetylcholinesterase Inhibition

Both Disulfoton and this compound are organophosphates that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, these compounds lead to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function. This mechanism is the primary cause of the observed toxicological symptoms.

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Disulfoton/Disulfoton Sulfone ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Nerve Impulse\nPropagation Nerve Impulse Propagation Receptor->Nerve Impulse\nPropagation Organophosphate Disulfoton or This compound Organophosphate->AChE Irreversibly Binds to Accumulation of ACh Accumulation of ACh Inhibited_AChE->Accumulation of ACh Continuous Receptor\nStimulation Continuous Receptor Stimulation Accumulation of ACh->Continuous Receptor\nStimulation Neurotoxicity Neurotoxicity Continuous Receptor\nStimulation->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Metabolic Pathway of Disulfoton

Disulfoton is rapidly metabolized in the liver through oxidation, leading to the formation of Disulfoton sulfoxide and the more toxic this compound.[1][2] This metabolic activation is a critical factor in the overall toxicity of Disulfoton exposure.

Disulfoton Disulfoton Sulfoxide Disulfoton Sulfoxide Disulfoton->Sulfoxide Oxidation (Liver Microsomal Enzymes) Sulfone This compound Sulfoxide->Sulfone Oxidation (Liver Microsomal Enzymes)

Caption: Metabolic Pathway of Disulfoton to this compound.

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

The acute oral toxicity of Disulfoton and this compound is determined using a standardized protocol, such as the Up-and-Down Procedure outlined in OECD Guideline 425.[1][3][4][8][9]

start Start animal_prep Animal Preparation (e.g., Fasted Rats) start->animal_prep dosing Administer Single Oral Dose animal_prep->dosing observation Observe for Clinical Signs (e.g., tremors, convulsions) and Mortality for 14 days dosing->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis ld50 Determine LD50 Value data_analysis->ld50

Caption: General Workflow for an Acute Oral Toxicity Study.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single-sex (typically females as they are often more sensitive) are used.[6]

  • Housing and Acclimation: Animals are housed in standard laboratory conditions and acclimated to the environment before the study begins.

  • Dose Administration: The test substance, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

  • Dose Levels: A range of dose levels is selected based on preliminary range-finding studies.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days post-dosing.[1][4]

  • Data Analysis: The LD50 value, the dose estimated to cause mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Cholinesterase Activity Assay

The inhibitory effect of Disulfoton and this compound on AChE activity is quantified using a colorimetric assay, often based on the Ellman method.[10][11]

Methodology:

  • Sample Preparation: Brain tissue or blood samples are homogenized and centrifuged to obtain a supernatant containing the AChE enzyme.

  • Incubation: The sample is incubated with the test compound (Disulfoton or this compound) at various concentrations.

  • Substrate Addition: Acetylthiocholine is added as a substrate for AChE.

  • Colorimetric Reaction: The product of the enzymatic reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

Conclusion

The experimental data clearly indicate that this compound is a more potent acute toxicant than its parent compound, Disulfoton. This is attributed to its enhanced ability to inhibit acetylcholinesterase. The metabolic conversion of Disulfoton to this compound in the liver is a critical bioactivation step that significantly contributes to the overall toxicity of Disulfoton exposure. Researchers and professionals in drug development should consider the toxicological profile of both the parent compound and its major metabolites when evaluating the safety of organophosphate-related compounds.

References

A Comparative Analysis of Disulfoton Sulfone and Its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the metabolic transformation and toxicological profiles of Disulfoton and its primary metabolites, with a focus on Disulfoton Sulfone.

Disulfoton, an organophosphate insecticide, undergoes a complex metabolic process within biological systems, leading to the formation of several metabolites with varying degrees of toxicity. This guide provides a detailed comparative analysis of this compound and its related metabolites, offering insights into their chemical structures, metabolic pathways, toxicological effects, and the analytical methods used for their detection. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the performance and safety profiles of these compounds.

Metabolic Pathway and Key Metabolites

Disulfoton is primarily metabolized in the liver through two main pathways: sulfoxidation and oxidative desulfuration.[1] These processes result in the formation of more potent acetylcholinesterase (AChE) inhibitors than the parent compound. The key metabolites include:

  • Disulfoton Sulfoxide (B87167): An initial product of sulfoxidation.

  • This compound: A further oxidation product of Disulfoton sulfoxide.

  • Demeton-S-sulfoxide (Oxygen Analog Sulfoxide): Formed through oxidative desulfuration of Disulfoton sulfoxide.

  • Demeton-S-sulfone (Oxygen Analog Sulfone): The final oxidation product, formed from either the oxidation of Demeton-S-sulfoxide or this compound.[1]

The metabolic conversion of Disulfoton is a critical aspect of its toxicity, as the resulting metabolites are more potent inhibitors of acetylcholinesterase, the primary target of organophosphate pesticides.

G Disulfoton Disulfoton Disulfoton_Sulfoxide Disulfoton Sulfoxide Disulfoton->Disulfoton_Sulfoxide Sulfoxidation Hydrolysis_Products Hydrolysis Products (e.g., DEP, DETP) Disulfoton->Hydrolysis_Products Disulfoton_Sulfone This compound Disulfoton_Sulfoxide->Disulfoton_Sulfone Sulfoxidation Demeton_S_sulfoxide Demeton-S-sulfoxide (Oxygen Analog Sulfoxide) Disulfoton_Sulfoxide->Demeton_S_sulfoxide Oxidative Desulfuration Disulfoton_Sulfoxide->Hydrolysis_Products Demeton_S_sulfone Demeton-S-sulfone (Oxygen Analog Sulfone) Disulfoton_Sulfone->Demeton_S_sulfone Oxidative Desulfuration Disulfoton_Sulfone->Hydrolysis_Products Demeton_S_sulfoxide->Demeton_S_sulfone Sulfoxidation Demeton_S_sulfoxide->Hydrolysis_Products Demeton_S_sulfone->Hydrolysis_Products

Metabolic Pathway of Disulfoton

Comparative Performance and Toxicity

The toxicity of Disulfoton and its metabolites is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. The oxidized metabolites of Disulfoton are significantly more potent AChE inhibitors than the parent compound.

CompoundAcute Oral LD50 (mg/kg, rat)Relative AChE Inhibition Potency (Rat Brain)
Disulfoton2.0 - 12.51x
Disulfoton Sulfoxide1.7 - 2.0~10x that of Disulfoton
This compound1.24Similar to Disulfoton
Demeton-S1.5 - 7.5~10x stronger than its sulfoxide and sulfone
Demeton-S-sulfoxide1.24-
Demeton-S-sulfone1.10 - 2.0-

Note: Specific IC50 values for direct comparison of AChE inhibition are not consistently available in the reviewed literature. The relative potency is based on qualitative and semi-quantitative descriptions.

Studies have shown that in the livers of rats administered Disulfoton, Demeton-S-sulfone is the most abundant metabolite, followed by Demeton-S-sulfoxide, Disulfoton sulfoxide, and lastly this compound.[1] This distribution suggests a rapid conversion of Disulfoton and its initial metabolites to the more stable and highly toxic oxygen analog sulfone.

Experimental Protocols

The analysis of Disulfoton and its metabolites in biological and environmental samples is crucial for toxicological assessment and exposure monitoring. Various analytical techniques are employed for their detection and quantification.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely used method for extracting pesticides from various matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of tissue or 20 mL of urine) is homogenized.

  • Extraction: The homogenized sample is mixed with an extraction solvent (typically acetonitrile) and salts (e.g., magnesium sulfate (B86663), sodium chloride).

  • Centrifugation: The mixture is vortexed and then centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

  • Final Preparation: The mixture is again vortexed and centrifuged. The final supernatant is collected for analysis.

Analytical Instrumentation: Chromatography and Mass Spectrometry
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and semi-volatile compounds.

    • Column: A non-polar or semi-polar capillary column is typically used for separation.

    • Ionization: Electron ionization (EI) is commonly employed.

    • Detection: A mass spectrometer is used for detection, providing both qualitative and quantitative data.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method suitable for the analysis of a wide range of compounds, including those that are not amenable to GC.

    • Column: A C18 reversed-phase column is often used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

    • Ionization: Electrospray ionization (ESI) in positive mode is common for these analytes.

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 Analytical Instrumentation cluster_2 Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation1 Centrifugation1 Extraction->Centrifugation1 dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant UHPLC UHPLC Separation Final_Extract->UHPLC MSMS Tandem MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Identification Identification MSMS->Identification

Experimental Workflow for Metabolite Analysis

Signaling Pathways: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Disulfoton and its metabolites is the inhibition of acetylcholinesterase (AChE). This inhibition disrupts the normal functioning of the cholinergic nervous system.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nerve_Impulse Nerve Impulse Acetylcholine_Release Acetylcholine (ACh) Release Nerve_Impulse->Acetylcholine_Release ACh ACh Acetylcholine_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Nerve_Impulse_Transmission Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse_Transmission Disulfoton_Metabolites Disulfoton Metabolites (e.g., this compound) Disulfoton_Metabolites->AChE Inhibition

Acetylcholinesterase Inhibition Pathway

In a normal state, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE in the synaptic cleft. Disulfoton metabolites, such as this compound, bind to and inactivate AChE. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of the postsynaptic neuron and resulting in the signs of cholinergic toxicity.

Conclusion

The metabolism of Disulfoton leads to the formation of several oxidized metabolites, with this compound being a key intermediate. While Disulfoton itself is a poor acetylcholinesterase inhibitor, its metabolites, particularly the oxygen analogs Demeton-S-sulfoxide and Demeton-S-sulfone, are highly potent inhibitors and are the primary agents of toxicity. This comparative guide highlights the importance of considering the metabolic activation of Disulfoton when assessing its toxicological risk. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the fields of toxicology, pharmacology, and drug development.

References

A Comparative Guide to the Cross-Validation of GC-MS/MS and LC-MS/MS Methods for Disulfoton Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of Disulfoton (B1670778) sulfone. Disulfoton sulfone is a major metabolite of the organophosphate insecticide Disulfoton.[1][2] Monitoring its presence in various matrices is crucial for assessing environmental contamination and ensuring food safety.[3]

Both GC-MS/MS and LC-MS/MS are powerful analytical techniques widely employed for pesticide residue analysis.[4][5][6] Cross-validation of these methods is essential to ensure the accuracy, reliability, and comparability of analytical results, providing flexibility in laboratory operations and confirming analytical findings.[7][8]

Data Presentation: A Comparative Overview

The following table summarizes typical performance data for the analysis of this compound using GC-MS/MS and LC-MS/MS. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterGC-MS/MSLC-MS/MS
Limit of Quantification (LOQ) 5 - 10 µg/kg5.0 µg/kg[3]
**Linearity (R²) **≥ 0.99≥ 0.9981[3]
Recovery (%) 70 - 120%75.0% - 110.0%[3]
Precision (RSD) < 20%0.7% - 14.9%[3]
Sample Preparation QuEChERS, requires solvent exchangeQuEChERS, direct injection of extract
Derivatization Not typically requiredNot required
Throughput LowerHigher, especially with dual-channel systems[9]
Matrix Effects Can be significant, requires matrix-matched standardsCan be significant, requires matrix-matched standards[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical protocols for the analysis of this compound.

Sample Preparation: QuEChERS Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of this compound from various sample matrices.[8]

  • Homogenization : Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add a specific amount of water to rehydrate.[3][8]

  • Extraction : Add 10-15 mL of acetonitrile (B52724) to the tube and shake vigorously for 1-10 minutes.[3]

  • Salting Out : Add a salt mixture, commonly magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation. Shake vigorously and centrifuge.[3][7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile supernatant to a tube containing a mixture of sorbents such as primary secondary amine (PSA), C18, and MgSO₄ to remove interfering matrix components. Vortex and centrifuge.[3][8]

  • Final Extract : The resulting supernatant is collected for analysis. For LC-MS/MS, the extract is often diluted with water or a suitable solvent before injection.[10] For GC-MS/MS, a solvent exchange to a more GC-compatible solvent may be necessary.

LC-MS/MS Instrumental Analysis
  • Chromatographic Column : A C18 reversed-phase column is typically used for the separation of this compound and its related compounds.[3]

  • Mobile Phase : A gradient elution with water and acetonitrile or methanol (B129727) is commonly employed.[3]

  • Ionization : Electrospray ionization (ESI) in the positive mode is generally used.[3]

  • Detection : Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification.[3]

GC-MS/MS Instrumental Analysis
  • Chromatographic Column : A capillary column with a mid-polarity phase is often used.

  • Injector : A split/splitless injector is commonly used.[11]

  • Carrier Gas : Helium is the most common carrier gas.

  • Ionization : Electron Ionization (EI) is typically used.[11]

  • Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of GC-MS/MS and LC-MS/MS methods for the analysis of this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Comparison Sample Homogenized Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS LC_MSMS LC-MS/MS Analysis QuEChERS->LC_MSMS GC_MSMS GC-MS/MS Analysis QuEChERS->GC_MSMS Data_LC LC-MS/MS Results LC_MSMS->Data_LC Data_GC GC-MS/MS Results GC_MSMS->Data_GC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_LC->Comparison Data_GC->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation Method_Selection_Pathway Start Analysis of this compound HighThroughput High Sample Throughput Required? Start->HighThroughput HighSensitivity Trace Level Detection Required? HighThroughput->HighSensitivity No LC_MSMS LC-MS/MS Recommended HighThroughput->LC_MSMS Yes HighSensitivity->LC_MSMS Yes GC_MSMS GC-MS/MS is a Viable Alternative HighSensitivity->GC_MSMS No

References

Navigating the Nuances of Organophosphate Analysis: A Comparative Guide to Disulfoton Sulfone Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of Disulfoton sulfone certified reference material (CRM) with its key alternatives, offering insights into their performance, supported by experimental data and detailed analytical protocols.

Disulfoton, an organophosphate insecticide, and its metabolites, including this compound and Disulfoton sulfoxide (B87167), are subject to strict regulatory limits in food and environmental samples. Accurate monitoring of these compounds necessitates the use of high-quality certified reference materials for instrument calibration and method validation. This guide focuses on this compound CRM and compares it with two primary alternatives: Disulfoton sulfoxide CRM and Demeton-S-sulfone analytical standard.

Unveiling the Contenders: A Head-to-Head Comparison

The selection of an appropriate certified reference material is critical for analytical accuracy. Key considerations include the purity of the material, the certified concentration, and the associated measurement uncertainty. The following tables provide a comparative overview of this compound CRM and its alternatives from leading suppliers.

Table 1: Comparison of Certified Reference Material Specifications

FeatureThis compound CRM (Sigma-Aldrich TraceCERT®)Disulfoton sulfoxide CRM (Sigma-Aldrich TraceCERT®)Demeton-S-sulfone Analytical Standard
CAS Number 2497-06-52497-07-62496-91-5
Molecular Formula C₈H₁₉O₄PS₃C₈H₁₉O₃PS₃C₈H₁₉O₅PS₂
Molecular Weight 306.40 g/mol 290.40 g/mol 290.34 g/mol
Format NeatNeatNeat
Certified Purity (Typical) ≥98%≥98%≥95%
Certified Concentration (if applicable) Varies by lot (refer to CoA)Varies by lot (refer to CoA)Not applicable (analytical standard)
Expanded Uncertainty (Typical) Varies by lot (refer to CoA)Varies by lot (refer to CoA)Not applicable (analytical standard)
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025Varies by supplier
Storage Temperature 2-8°C-20°CVaries by supplier

Table 2: Supplier Information for Certified Reference Materials

SupplierProduct NameCatalog Number (Example)
Sigma-Aldrich (Merck) Disulfoton-sulfone, certified reference material, TraceCERT®CRM69056
Disulfoton-sulfoxide, certified reference material, TraceCERT®CRM05207
Demeton-S-methyl-sulfon, certified reference material, TraceCERT®07313
LGC Standards Disulfoton-sulfoneDRE-C12985000[1]
Disulfoton-sulfoxideDRE-CA12985500
Demeton-S SulfoneTRC-D231385
AccuStandard This compoundP-582S[2]
Disulfoton sulfoxideP-593S

The Metabolic Journey of Disulfoton

Understanding the metabolic fate of Disulfoton is crucial for selecting the appropriate analytical standards. Disulfoton undergoes oxidation in biological systems and the environment to form its more polar and often more toxic metabolites, Disulfoton sulfoxide and this compound.

G Metabolic Pathway of Disulfoton Disulfoton Disulfoton Sulfoxide Disulfoton sulfoxide Disulfoton->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

Metabolic pathway of Disulfoton to its sulfoxide and sulfone metabolites.

Experimental Corner: Protocols for Accurate Analysis

The following sections detail established methodologies for the extraction and analysis of this compound and its related compounds from various matrices.

QuEChERS Sample Preparation for Agricultural Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

G QuEChERS Workflow for Agricultural Samples start Homogenized Sample (e.g., 10-15g) extraction Add Acetonitrile (B52724) (with 1% Acetic Acid or buffered) start->extraction salting_out Add MgSO4 and NaCl (or other salts) Vortex/Shake vigorously extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 dSPE Transfer supernatant to dSPE tube (containing PSA, C18, and/or GCB) centrifuge1->dSPE centrifuge2 Vortex and Centrifuge dSPE->centrifuge2 analysis Collect supernatant for LC-MS/MS or GC-NPD analysis centrifuge2->analysis

A generalized QuEChERS workflow for pesticide residue analysis.

Detailed Protocol:

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (often with 1% acetic acid for better stability of certain pesticides).

  • Salting-Out: Add a salt mixture, typically magnesium sulfate (B86663) and sodium chloride, to induce phase separation.

  • Shaking and Centrifugation: Vortex or shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments).

  • Final Centrifugation and Analysis: Vortex and centrifuge the dSPE tube. The resulting supernatant is ready for analysis by LC-MS/MS or GC-NPD.

Analytical Methodologies: LC-MS/MS and GC-NPD

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of polar and thermally labile pesticides like this compound.

Table 3: Typical LC-MS/MS Parameters

ParameterSetting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and methanol/acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI) in positive mode
MS/MS Transitions Specific precursor-to-product ion transitions for each analyte

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): GC-NPD is a selective and sensitive technique for the detection of nitrogen- and phosphorus-containing pesticides.

Table 4: Typical GC-NPD Parameters

ParameterSetting
Column Capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250°C
Oven Program Temperature gradient, e.g., starting at 60°C, ramping to 280°C
Carrier Gas Helium or Nitrogen
Detector Temperature 300°C

Performance Data and Experimental Validation

The performance of analytical methods using these CRMs is typically evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 5: Representative Performance Data from Literature

ParameterLC-MS/MSGC-NPD
Linearity (r²) >0.99>0.99
LOD 0.1 - 1 µg/kg1 - 5 µg/kg
LOQ 0.5 - 5 µg/kg5 - 10 µg/kg
Recovery 70-120%70-120%
RSD <15%<20%

Note: These values are indicative and can vary depending on the matrix, instrumentation, and specific method parameters.

Conclusion

The choice between this compound CRM and its alternatives depends on the specific analytical needs of the laboratory. For methods that require the simultaneous analysis of multiple Disulfoton metabolites, using individual CRMs for this compound and Disulfoton sulfoxide is essential. Demeton-S-sulfone can also be a relevant standard, particularly in methods targeting a broader range of organophosphate pesticides.

All the discussed reference materials, when sourced from accredited suppliers, provide the necessary quality and traceability for regulatory compliance and reliable analytical results. The provided experimental protocols offer a robust starting point for method development and validation, ensuring the accurate quantification of these important pesticide residues. Researchers are encouraged to consult the Certificates of Analysis for specific lot information regarding purity and certified concentration.

References

Performance comparison of different SPE sorbents for Disulfoton sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SPE Sorbent Performance for Disulfoton (B1670778) Sulfone Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of Disulfoton and its metabolites, selecting the appropriate Solid-Phase Extraction (SPE) sorbent is a critical step to ensure accurate and reliable results. This guide provides an objective comparison of the performance of various SPE sorbents for the extraction of Disulfoton sulfone, supported by experimental data.

Data Presentation: Sorbent Performance Comparison

The efficiency of different SPE sorbents is primarily evaluated based on the recovery of the target analyte. The following table summarizes the quantitative recovery data for Disulfoton and its metabolites, including this compound, using various dispersive solid-phase extraction (d-SPE) sorbents in agricultural product matrices.

Sorbent/Sorbent CombinationMatrixAnalyte GroupAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
50 mg C18 + 50 mg PSA + 50 mg NH2Pea, Asparagus, Wheat, Coffee Bean, PeanutDisulfoton and its metabolites87.9 - 109.00.6 - 12.5[1]
Multiwalled Carbon Nanotubes (MWCNTs)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
Hydroxylated MWCNTs (OH-MWCNTs)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
Carboxylated MWCNTs (COOH-MWCNTs)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
Octylsilane bonded silica (B1680970) (C8)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
Strong Cation Exchange (SCX)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
Neutral Alumina (N-Al2O3)Agricultural ProductsDisulfoton and its metabolites< 56.2Not Reported[1]
PSASpinach, Orange, Avocado, Salmon, Bovine Liver98 various pesticides and pollutantsMedian ~94Not Reported[2]
C18Spinach, Orange, Avocado, Salmon, Bovine Liver98 various pesticides and pollutantsNot specified, but within 70-120%Not Reported[2]
EMR-LipidRapeseeds179 various pesticides103 pesticides within 70-120%Not Reported[3][4]

Key Observations:

  • A combination of C18, Primary Secondary Amine (PSA), and Aminopropyl (NH2) sorbents provided the highest and most consistent recoveries for Disulfoton and its metabolites in a variety of agricultural products.[1]

  • Several other sorbents, including carbon-based materials (MWCNTs) and other silica-based sorbents (C8, SCX, Alumina), resulted in significantly lower recoveries.[1]

  • In broader pesticide analysis studies, PSA has demonstrated strong overall performance.[2][5] For fatty matrices, the addition of C18 is often recommended to remove lipids.[2]

  • For matrices with high-fat content, such as rapeseeds, specialized sorbents like EMR-Lipid have shown excellent performance in terms of pesticide recovery.[3][4]

Experimental Protocols

The following is a detailed methodology for the dispersive solid-phase extraction (d-SPE) of Disulfoton and its metabolites from agricultural products, as adapted from a published study.[1]

1. Sample Preparation and Extraction:

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, coffee beans, and peanuts, add 5 mL of water to moisten the sample.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Vortex the mixture for 10 minutes.

  • Add 4 g of NaCl and vortex for 30 seconds.

  • Centrifuge the mixture for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take 1.5 mL of the supernatant from the extraction step.

  • Transfer the supernatant to a d-SPE tube containing a mixture of 50 mg of octadecylsilane (B103800) bonded silica (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents.[1]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge for 5 minutes.

3. Analysis:

  • The cleaned extract is then ready for analysis by a suitable instrumental method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1]

  • Separation can be achieved on a C18 column with a gradient elution using water and acetonitrile.[1]

  • Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[1]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the d-SPE of this compound.

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (5g) add_acetonitrile 2. Add Acetonitrile (10mL) sample->add_acetonitrile vortex1 3. Vortex (10 min) add_acetonitrile->vortex1 add_salt 4. Add NaCl (4g) vortex1->add_salt vortex2 5. Vortex (30s) add_salt->vortex2 centrifuge1 6. Centrifuge (5 min) vortex2->centrifuge1 supernatant 7. Collect Supernatant (1.5mL) centrifuge1->supernatant add_sorbents 8. Add to d-SPE tube (C18+PSA+NH2) supernatant->add_sorbents vortex3 9. Vortex (30s) add_sorbents->vortex3 centrifuge2 10. Centrifuge (5 min) vortex3->centrifuge2 final_extract 11. Final Clean Extract centrifuge2->final_extract analysis 12. UHPLC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the d-SPE of this compound.

References

Navigating the Matrix: A Comparative Guide to Method Validation for Disulfoton Sulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Disulfoton (B1670778) sulfone, a persistent and toxic metabolite of the organophosphate pesticide Disulfoton, is critical in ensuring food safety and environmental quality.[1][2] Method validation for this analyte in new or complex matrices presents significant analytical challenges. This guide provides an objective comparison of validated methods, supported by experimental data, to aid researchers in selecting and implementing robust analytical protocols.

Challenges in a Complex Landscape

The primary obstacle in analyzing Disulfoton sulfone is the "matrix effect," where co-extracted compounds from the sample interfere with the analyte's signal, leading to either suppression or enhancement. This phenomenon can significantly impact the accuracy and reproducibility of results, necessitating the use of matrix-matched calibration curves for reliable quantification.[1][3] The choice of extraction and cleanup procedures is therefore paramount to minimize these interferences.

Performance Comparison of Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the sensitive and selective determination of this compound and its parent compound in diverse matrices.[1][4] The following table summarizes the performance of a validated LC-MS/MS method across various agricultural products, highlighting key validation parameters.

MatrixLinearity (r²)Recovery (%)Precision (%RSD)LOQ (µg/kg)
Pea≥0.998175.0 - 110.00.7 - 14.95.0
Asparagus≥0.998175.0 - 110.00.7 - 14.95.0
Wheat≥0.998175.0 - 110.00.7 - 14.95.0
Coffee Bean≥0.998175.0 - 110.00.7 - 14.95.0
Peanut≥0.998175.0 - 110.00.7 - 14.95.0

Data synthesized from a study on the determination of Disulfoton and its metabolites in agricultural products by UHPLC-MS/MS.[1]

Detailed Experimental Protocol: A Representative Method

This section outlines a typical experimental protocol for the extraction and analysis of this compound in a solid matrix, based on a dispersive solid-phase extraction (d-SPE) method coupled with UHPLC-MS/MS.[1]

1. Sample Preparation and Extraction:

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • For matrices with low moisture content, such as wheat or coffee beans, add 5 mL of water and allow to soak.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Add 4 g of sodium chloride (NaCl) and vortex for 30 seconds.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add 50 mg of octadecylsilane (B103800) bonded silica (B1680970) (C18), 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents.[1]

  • Vortex for 1 minute.

  • Centrifuge at 12000 rpm for 5 minutes.

3. UHPLC-MS/MS Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Inject 2 µL of the sample extract onto a C18 column (e.g., 150 mm × 2.1 mm, 5 µm).[1]

  • Perform chromatographic separation using a gradient elution with water and acetonitrile as mobile phases.

  • Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[1]

4. Quantification:

  • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a this compound analytical standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in method validation for this compound.

cluster_0 Sample Preparation & Extraction cluster_1 Dispersive SPE Cleanup cluster_2 Analysis & Quantification Homogenization Sample Homogenization Weighing Weigh 5.0 g Sample Homogenization->Weighing Extraction Add Acetonitrile & Vortex Weighing->Extraction Salting_out Add NaCl & Vortex Extraction->Salting_out Centrifugation1 Centrifuge Salting_out->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer Add_Sorbents Add d-SPE Sorbents (C18, PSA, NH2) Supernatant_Transfer->Add_Sorbents Vortex_Cleanup Vortex Add_Sorbents->Vortex_Cleanup Centrifugation2 Centrifuge Vortex_Cleanup->Centrifugation2 Filtration Filter Extract Centrifugation2->Filtration Injection UHPLC-MS/MS Injection Filtration->Injection Data_Acquisition MRM Data Acquisition Injection->Data_Acquisition Quantification Quantify using Matrix-Matched Curve Data_Acquisition->Quantification

Figure 1: Experimental workflow for this compound analysis.

Define_Scope Define Analytical Scope (Matrices, Analytes) Method_Development Method Development (Extraction, LC-MS/MS) Define_Scope->Method_Development Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy (Recovery) Method_Development->Accuracy Precision Precision (Repeatability, Reproducibility) Method_Development->Precision LOD_LOQ LOD & LOQ Determination Method_Development->LOD_LOQ Specificity Specificity/ Selectivity Method_Development->Specificity Robustness Robustness Method_Development->Robustness Final_Validation Final Method Validation & Documentation Linearity->Final_Validation Accuracy->Final_Validation Precision->Final_Validation LOD_LOQ->Final_Validation Specificity->Final_Validation Robustness->Final_Validation

Figure 2: Logical workflow for method validation.

References

A Comparative Guide to the Analysis of Disulfoton Sulfone and Fenthion Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies for two important organophosphate pesticide metabolites: disulfoton (B1670778) sulfone and fenthion (B1672539) sulfone. The information presented herein is based on published experimental data to aid in the selection and implementation of appropriate analytical strategies.

Introduction

Disulfoton and fenthion are organophosphate insecticides that undergo metabolic transformation in the environment and biological systems to form various metabolites, including their respective sulfones.[1] Disulfoton sulfone and fenthion sulfone are often more stable and sometimes more toxic than the parent compounds, making their detection and quantification crucial for food safety, environmental monitoring, and toxicological studies. This guide focuses on the prevalent analytical technique for these compounds: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[2][3]

Quantitative Data Comparison

The following table summarizes the performance data for the analysis of this compound and fenthion sulfone from various studies employing UHPLC-MS/MS. It is important to note that these values are matrix-dependent and can vary based on the specific experimental conditions.

ParameterThis compoundFenthion SulfoneMatrix TypesReference
Limit of Detection (LOD) 0.02 - 2.0 µg/kgNot explicitly stated, but LOQ is 0.01 mg/kgPea, Asparagus, Wheat, Coffee Bean, Peanut[3]
Limit of Quantification (LOQ) 5.0 µg/kg0.01 mg/kg (10 µg/kg)Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean[2][3]
Recovery 75.0% - 110.0%83.2% - 116.2%Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean[2][3]
Relative Standard Deviation (RSD) 0.7% - 14.9%< 15.1%Pea, Asparagus, Wheat, Coffee Bean, Peanut; Brown rice, chili pepper, orange, potato, and soybean[2][3]
**Linearity (R²) **≥ 0.9981> 0.99Various agricultural products[2][3]

Experimental Protocols

The most common approach for the analysis of this compound and fenthion sulfone in complex matrices involves sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using UHPLC-MS/MS.[2][3]

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[4][5][6] It involves two main steps: extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[1]

a) Extraction:

  • Weigh a homogenized sample (e.g., 5-15 g) into a 50 mL centrifuge tube.[3][7] For dry samples like grains, add a small amount of water to improve extraction efficiency.[3]

  • Add a specified volume of acetonitrile (B52724) (e.g., 10-15 mL).[3][7]

  • Add the appropriate QuEChERS extraction salts. Common salt combinations include magnesium sulfate (B86663) and sodium acetate (B1210297) or magnesium sulfate and sodium chloride.[3][4]

  • Shake or vortex the tube vigorously for a set time (e.g., 1-10 minutes) to ensure thorough extraction of the analytes into the acetonitrile layer.[3]

  • Centrifuge the sample to separate the organic layer from the solid and aqueous layers.[3]

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer the aliquot to a d-SPE tube containing a combination of sorbents. A common combination for many food matrices includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences.[3]

  • Vortex the d-SPE tube for a short period (e.g., 30 seconds).[3]

  • Centrifuge the tube to pellet the sorbents.

  • The resulting supernatant is the final extract, ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

a) Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of these moderately polar compounds.[3]

  • Mobile Phase: A gradient elution with a binary mobile phase system is common. This usually consists of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile with a similar modifier as mobile phase B.[2][8]

  • Gradient Program: The gradient starts with a high percentage of aqueous mobile phase and ramps up to a high percentage of organic mobile phase to elute the analytes.

  • Injection Volume: Typically in the range of 2-20 µL.[3][9]

b) Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for both this compound and fenthion sulfone.[2][3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification due to its high selectivity and sensitivity.[3] This involves monitoring specific precursor ion to product ion transitions for each analyte.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ at m/z 307.0, with product ions at m/z 96.9 and 125.1.[7]

    • Fenthion Sulfone: Precursor ion [M+H]⁺ at m/z 311.0, with product ions at m/z 125.0 and 109.1.[7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Sample extraction Acetonitrile Extraction + Salts sample->extraction 1. Extraction centrifuge1 Centrifugation extraction->centrifuge1 dSPE Dispersive SPE Cleanup (PSA + C18) centrifuge1->dSPE 2. Cleanup centrifuge2 Centrifugation dSPE->centrifuge2 final_extract Final Extract centrifuge2->final_extract uhplc UHPLC Separation (C18 Column) final_extract->uhplc Injection msms Tandem MS Detection (ESI+, MRM) uhplc->msms data Data Acquisition & Processing msms->data

General analytical workflow for disulfoton and fenthion sulfones.

signaling_pathway cluster_parent Parent Compounds cluster_metabolites Metabolites of Interest Disulfoton Disulfoton Disulfoton_Sulfone This compound Disulfoton->Disulfoton_Sulfone Metabolic Oxidation Fenthion Fenthion Fenthion_Sulfone Fenthion Sulfone Fenthion->Fenthion_Sulfone Metabolic Oxidation

Metabolic conversion to sulfones.

References

A Comparative Guide to Analytical Methods for Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of two primary analytical methods for the quantification of Disulfoton (B1670778) sulfone: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The information presented is supported by experimental data from validated methods to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance characteristics of a validated UHPLC-MS/MS method specifically for Disulfoton sulfone and its metabolites, and a representative multi-residue GC-MS/MS method applicable to a broad range of pesticides, including this compound.

Performance ParameterUHPLC-MS/MS Method[1]GC-MS/MS Method[2]
Linearity (R²) ≥0.9981Not explicitly stated for this compound
Accuracy (Recovery) 75.0% - 110.0%70% - 120% (for most compounds)
Precision (RSD) 0.7% - 14.9%< 20% (at LOQ level)
Limit of Detection (LOD) 0.02 - 2.0 µg/kgNot explicitly stated for this compound
Limit of Quantification (LOQ) 5.0 µg/kg10 µg/kg (for most compounds)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a comprehensive guide for the sample preparation and instrumental analysis of this compound.

UHPLC-MS/MS Method for this compound and its Metabolites in Agricultural Products[1]

This method is optimized for the simultaneous determination of Disulfoton and its metabolites, including this compound, in various agricultural matrices.

a. Sample Preparation (QuEChERS-based)

  • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. For wheat, coffee beans, and peanuts, presoak the sample in 5 mL of water.

  • Add 10 mL of acetonitrile (B52724) and vortex for 10 minutes.

  • Add 4 g of sodium chloride (NaCl) and vortex for 30 seconds.

  • Centrifuge the tube for 5 minutes.

  • Take 1.5 mL of the supernatant (acetonitrile layer) and transfer it to a clean-up tube containing 50 mg of C18, 50 mg of primary secondary amine (PSA), and 50 mg of aminopropyl (NH2) adsorbents.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for UHPLC-MS/MS analysis.

b. Instrumental Analysis

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography system.

  • Column: Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 μm).

  • Column Temperature: 40 °C.

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Injection Volume: 2 μL.

  • Mass Spectrometer: Tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Quantification: External standard method using matrix-matched calibration curves.

Multi-Residue GC-MS/MS Method for Pesticide Analysis (Adaptable for this compound)[2]

This protocol describes a general QuEChERS-based extraction and cleanup procedure suitable for the analysis of a wide range of pesticides, including this compound, by GC-MS/MS.

a. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a mix of anhydrous magnesium sulfate, sodium chloride, sodium citrate (B86180) dihydrate, and sodium hydrogencitrate sesquihydrate.

  • Shake vigorously and centrifuge.

  • Transfer an aliquot of the acetonitrile supernatant to a clean-up tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.

  • Vortex and centrifuge.

  • The final extract is ready for GC-MS/MS analysis.

b. Instrumental Analysis

  • Chromatographic System: Gas Chromatograph with a Triple Quadrupole Mass Spectrometer.

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

  • Quantification: Matrix-matched calibration is recommended to compensate for matrix effects.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Agricultural Produce) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_GC Chromatographic Separation (UHPLC or GC) Cleanup->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

References

A Comparative Guide to Detectors for Gas Chromatographic Analysis of Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphate pesticide metabolite, Disulfoton (B1670778) sulfone, the choice of a gas chromatography (GC) detector is paramount to achieving the required sensitivity, selectivity, and accuracy. This guide provides a comprehensive comparison of commonly employed detectors—the Nitrogen-Phosphorus Detector (NPD), the Flame Photometric Detector (FPD), and the Mass Spectrometer (MS)—supported by available performance data and detailed experimental protocols.

Performance Comparison of GC Detectors

The selection of a suitable detector for Disulfoton sulfone analysis hinges on the specific requirements of the application, such as the sample matrix complexity and the desired limit of detection. The following table summarizes the key performance characteristics of NPD, FPD, and MS detectors based on available data for organophosphorus compounds, including Disulfoton and its metabolites.

DetectorPrinciple of OperationSelectivitySensitivity (LOD/LOQ) for Disulfoton/MetabolitesLinearityKey AdvantagesKey Disadvantages
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that selectively ionizes nitrogen- and phosphorus-containing compounds in a plasma generated around a heated alkali metal bead.[1][2][3]High for nitrogen and phosphorus compounds.LOD: ~0.05 µg/L for Disulfoton in water.[4] Generally low to sub-ppb for organophosphates.[2]Good, typically in the 1-500 ng/mL range for organophosphates.[2]High selectivity reduces interference from matrix components. Relatively low cost and ease of operation.The bead has a finite lifetime and requires periodic replacement.[3] Response can be affected by matrix.
Flame Photometric Detector (FPD) Measures the optical emission from phosphorus or sulfur compounds when they are combusted in a hydrogen-rich flame. Specific filters isolate the characteristic wavelengths for P (526 nm) or S (394 nm).[5][6][7][8]Highly selective for phosphorus and sulfur compounds.LOD: ~0.36–0.43 ng/mL for some organophosphorus compounds.[1][9] General detection limits for phosphorus compounds are around 10 ppb.[10] FPD Plus MDL: 45 fg P/sec.[7]The phosphorus response is linear, while the sulfur response is typically quadratic.[10]Excellent sensitivity for phosphorus. Robust and reliable. The Pulsed FPD (PFPD) offers enhanced sensitivity and selectivity.[4][11]Susceptible to quenching by co-eluting hydrocarbons, which can suppress the signal.[12] Non-linear sulfur response requires multi-point calibration.[12]
Mass Spectrometer (MS) Ionizes molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. Provides structural information for compound identification.High, especially in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode.[13]LOQ: 2 µg/kg for Disulfoton-sulfoxide in food; 10 µg/kg for Disulfoton-sulfone in cucumber. LODs with UHPLC-MS/MS: 0.02-2.0 µg/kg for Disulfoton and its metabolites.Generally good linearity over a defined concentration range.[12]Provides definitive compound identification through mass spectra.[12] High sensitivity and selectivity, especially with MS/MS, which minimizes matrix interference. Suitable for both targeted and non-targeted screening.Higher initial cost and complexity of operation and maintenance compared to other detectors. Potential for matrix effects which may require the use of matrix-matched standards.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and accurate analysis. Below are typical experimental protocols for the GC analysis of this compound using NPD, FPD, and MS detectors.

Sample Preparation (General)

A common sample preparation technique for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves:

  • Extraction: Homogenized samples are extracted with acetonitrile.

  • Salting Out: Addition of salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a mixture of sorbents like primary secondary amine (PSA) to remove interfering matrix components.

GC-NPD Analysis
  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Injector: Split/splitless inlet at 250 °C with a 1 µL injection volume in splitless mode.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C held for 1 min, ramped to 280 °C at 10 °C/min, and held for 5 min.

  • Detector: NPD at 300 °C with hydrogen flow at 2.3 mL/min, air flow at 60 mL/min, and nitrogen as makeup gas at 15 mL/min.[4]

GC-FPD Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless inlet at 250 °C with a 1 µL injection volume in splitless mode.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 70 °C held for 2 min, ramped to 200 °C at 25 °C/min, then to 280 °C at 10 °C/min, and held for 5 min.

  • Detector: FPD in phosphorus mode (526 nm filter) at 250 °C with hydrogen flow at 75 mL/min and air flow at 100 mL/min.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.

  • Injector: Split/splitless inlet at 280 °C with a 1 µL injection volume in splitless mode.

  • Column: Two 15 m HP-5ms Ultra Inert columns with a mid-column backflush setup.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A fast temperature gradient to achieve short run times, for example, from 60 °C to 300 °C at a high ramp rate.

  • Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. For Disulfoton-sulfoxide, precursor and product ions such as 212 -> 153 and 125 -> 97 can be monitored.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the GC analysis of this compound.

GC_Analysis_Workflow Sample Sample (e.g., Food, Water, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection Separation->Detection NPD NPD Detection->NPD Nitrogen/ Phosphorus FPD FPD Detection->FPD Phosphorus/ Sulfur MS MS / MS/MS Detection->MS Mass-to-Charge Data_Analysis Data Analysis (Quantification & Identification) NPD->Data_Analysis FPD->Data_Analysis MS->Data_Analysis Result Result Data_Analysis->Result

Caption: Experimental workflow for GC analysis of this compound.

References

QuEChERS: A Versatile and Efficient Method for Broad-Spectrum Pesticide Analysis, Including Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a dominant sample preparation technique in multi-residue pesticide analysis across a wide array of food matrices. Its streamlined approach offers significant advantages in terms of speed, cost-effectiveness, and reduced solvent consumption compared to traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). This guide provides a comprehensive validation overview of the QuEChERS method for a broad range of pesticides, with a specific focus on the organophosphorus metabolite, Disulfoton sulfone.

Performance Comparison of QuEChERS and Alternative Methods

The QuEChERS method consistently demonstrates superior or comparable performance to conventional extraction techniques. In a comparative study, the average recovery of 275 pesticides from various matrices using the QuEChERS method was significantly higher (101.3–105.8%) than that achieved with LLE (62.6–85.5%). Furthermore, QuEChERS is recognized for its high-throughput capabilities, allowing a single analyst to prepare a batch of 20 extracts in under an hour.

Table 1: General Performance Comparison of Sample Preparation Methods

ParameterQuEChERSLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Speed FastSlow and laboriousModerate
Solvent Consumption LowHighModerate
Cost per Sample LowModerate to HighHigh
Throughput HighLowModerate
Recovery Generally High (70-120% for most analytes)Variable, can be lower for polar pesticidesGenerally High, but can be analyte-specific
Ease of Use EasyRequires significant trainingModerate

Validation of QuEChERS for a Broad Range of Pesticides, Including this compound

Validation studies have repeatedly confirmed the effectiveness of the QuEChERS method for hundreds of pesticide residues. For the specific analysis of this compound, a modified QuEChERS procedure coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully validated, demonstrating excellent linearity, sensitivity, and recovery.

Table 2: Validation Data for Selected Pesticides using QuEChERS and LC-MS/MS

PesticideClassRecovery (%)Linearity (r²)LOQ (µg/kg)
This compound Organophosphate89.7 - 110.0[1]≥ 0.9981[2]5.0[2]
Chlorpyrifos Organophosphate95 - 105> 0.9910
Carbofuran Carbamate85 - 110> 0.9910
Boscalid Fungicide90 - 105> 0.9910
Bifenthrin Pyrethroid80 - 115> 0.9910

Recovery, linearity, and LOQ values can vary depending on the specific matrix and analytical instrumentation.

Comparison of QuEChERS Method Variants

Several versions of the QuEChERS method exist, with the most common being the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the EN 15662 standard (citrate-buffered).[3][4][5] While all versions generally provide excellent results, the buffered methods are particularly advantageous for pH-dependent pesticides.[3][4][6] The choice of method may depend on the specific analytes of interest and the laboratory's standard operating procedures.

Table 3: Comparison of Common QuEChERS Method Variants

FeatureOriginal (Unbuffered)AOAC 2007.01 (Acetate-Buffered)EN 15662 (Citrate-Buffered)
Buffering Agents NoneSodium AcetateSodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate
Extraction Salts MgSO₄, NaClMgSO₄, NaOAcMgSO₄, NaCl, Na₃Citrate·2H₂O, Na₂HCitrate·1.5H₂O
Advantages Simplest procedureBetter recovery for some pH-sensitive pesticidesBroader applicability for various pesticide classes
Considerations May have lower recoveries for certain pH-dependent pesticides---Involves more reagents

Experimental Protocols

The following is a generalized protocol for the QuEChERS method. Specific modifications may be required depending on the sample matrix and target analytes.

Sample Preparation and Extraction
  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the appropriate QuEChERS extraction salt mixture (e.g., AOAC or EN formulation).

  • Second Shaking: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer Supernatant: Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (commonly PSA and MgSO₄; C18 or GCB may be added for specific matrices).

  • Shaking: Cap the tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed for 2-5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step Sample 1. Homogenized Sample (10-15g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Shake1 3. Shake (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer Add_dSPE 8. Add to d-SPE Tube Transfer->Add_dSPE Shake3 9. Shake (30s) Add_dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: QuEChERS Experimental Workflow Diagram.

References

Comparative Guide to Analytical Methods for Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of disulfoton (B1670778) sulfone, a major metabolite of the organophosphate pesticide disulfoton. The selection of an appropriate analytical method is critical for accurate residue determination in various matrices, ensuring food safety and environmental monitoring. This document details and compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with various detectors.

Executive Summary

Disulfoton sulfone analysis is predominantly accomplished using chromatographic techniques. LC-MS/MS has emerged as a highly sensitive and selective method, particularly suitable for multi-residue analysis in complex matrices.[1][2] GC-based methods, including GC with Mass Spectrometry (GC-MS/MS) or Flame Photometric Detection (GC-FPD), offer robust alternatives. The choice between these methods depends on factors such as the required sensitivity, sample matrix, and the need for definitive compound identification.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS/MS for the analysis of this compound. The data presented is a synthesis from multiple studies to provide a representative comparison.

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis

Validation ParameterPerformance DataMatrix Examples
Linearity (R²) ≥0.998[3]Agricultural Products (pea, asparagus, wheat, coffee bean, peanut)[3]
Limit of Detection (LOD) 0.02 - 2.0 µg/kg[3]Agricultural Products[3]
Limit of Quantification (LOQ) 5.0 µg/kg[3]Agricultural Products[3]
Recovery (%) 75.0 - 110.0%[3]Agricultural Products[3]
Precision (RSD) 0.7 - 14.9%[3]Agricultural Products[3]

Table 2: Performance Characteristics of GC-MS/MS for this compound Analysis

Validation ParameterPerformance DataMatrix Examples
Linearity (R²) ≥0.99[4]Mango[4]
Limit of Detection (LOD) 0.0006 - 0.0607 mg/kg (Analyte Dependent)[4]Mango[4]
Limit of Quantification (LOQ) 0.01 mg/kg[5]Cucumber[5]
Recovery (%) 70 - 120%[4][5]Mango, Cucumber[4][5]
Precision (RSD) <20%[4][5]Mango, Cucumber[4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation procedure for both LC-MS/MS and GC-MS/MS analysis of pesticide residues in food and agricultural matrices.[3][6]

Sample Preparation: QuEChERS Method

The QuEChERS protocol is a widely adopted, straightforward, and efficient sample preparation method for pesticide residue analysis.[7]

Protocol:

  • Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.[3][4] For dry samples like wheat or coffee beans, pre-soaking with water may be necessary.[3]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the sample. For certain applications, additives like 1% acetic acid may be used.[3][7]

  • Salting Out: Add a mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation.[3][6] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer (supernatant) from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.[3]

  • Final Preparation: After vortexing and centrifugation, the cleaned extract is ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may be diluted with water, while for GC-MS/MS, a solvent exchange to a more volatile solvent might be performed.[5]

G QuEChERS Sample Preparation Workflow sample Homogenized Sample extraction Add Acetonitrile & Shake sample->extraction salting_out Add QuEChERS Salts & Shake extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_ms LC-MS/MS Analysis final_extract->lc_ms gc_ms GC-MS/MS Analysis final_extract->gc_ms G Analytical Method Transfer and Validation Process cluster_transfer Method Transfer cluster_validation Method Validation Protocol Development Protocol Development Training Training Protocol Development->Training Comparative Testing Comparative Testing Training->Comparative Testing Data Evaluation Data Evaluation Comparative Testing->Data Evaluation Successful Transfer Successful Transfer Data Evaluation->Successful Transfer Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validated Method Validated Method Validated Method->Protocol Development Validated Method->Specificity Validated Method->Linearity Validated Method->Accuracy Validated Method->Precision Validated Method->LOD_LOQ Validated Method->Robustness

References

A Comparative Analysis of the Soil Mobility of Disulfoton and Its Metabolite, Disulfoton Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the soil mobility of the organophosphate insecticide disulfoton (B1670778) and its primary metabolite, disulfoton sulfone. The information presented herein is synthesized from experimental data and physicochemical properties to offer an objective assessment for environmental fate and risk analysis.

Introduction

Disulfoton is a systemic insecticide that, upon application to soil, undergoes oxidative metabolism to form disulfoton sulfoxide (B87167) and this compound.[1] The mobility of these compounds in the soil is a critical factor in determining their potential for groundwater contamination and overall environmental persistence. While disulfoton itself exhibits moderate to strong adsorption to soil particles, its metabolite, this compound, displays physicochemical properties that suggest a higher potential for leaching.

Physicochemical Properties and Their Influence on Soil Mobility

The tendency of a chemical to move through soil is largely governed by its water solubility, its affinity for soil organic carbon (Koc), and its lipophilicity (Kow). A comparison of these properties for disulfoton and this compound provides a foundational understanding of their expected mobility.

PropertyDisulfotonThis compoundImplication for Soil Mobility
Water Solubility (mg/L at 20-25°C) 25[1][2]832.3The significantly higher water solubility of this compound suggests a greater potential to be transported with soil water.
Soil Organic Carbon Partition Coefficient (Koc) (mL/g) 600 - 2,612[1]161The lower Koc value of this compound indicates weaker adsorption to soil organic matter, leading to increased mobility.
Octanol-Water Partition Coefficient (log Kow) 3.95 - 4.02[2][3]Not Experimentally Determined (Estimated to be lower than Disulfoton)A lower log Kow for this compound would signify lower lipophilicity and a greater preference for the aqueous phase, thus enhancing its mobility in soil water.

Conflicting Reports on Mobility

Experimental Protocols

To definitively determine the comparative mobility of disulfoton and this compound, a soil column leaching study is the standard experimental approach. The following protocol outlines a detailed methodology for such a study.

Objective: To quantify and compare the leaching potential of disulfoton and this compound in a representative soil type under controlled laboratory conditions.

Materials:

  • Glass chromatography columns (e.g., 30 cm length, 5 cm internal diameter)

  • Representative soil (e.g., sandy loam, silt loam), sieved to <2 mm

  • Disulfoton (analytical standard)

  • This compound (analytical standard)

  • Calcium chloride (0.01 M) solution (to mimic soil solution ionic strength)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Syringes and syringe filters (0.45 µm)

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS)

Procedure:

  • Soil Column Preparation:

    • The selected soil is uniformly packed into the glass columns to a specified bulk density (e.g., 1.5 g/cm³).

    • A small layer of glass wool is placed at the bottom of the column to retain the soil.

    • The soil columns are pre-conditioned by slowly passing 0.01 M CaCl₂ solution from the bottom upwards to achieve saturation and displace trapped air, followed by drainage to field capacity.

  • Pesticide Application:

    • A standard solution of either disulfoton or this compound in a minimal amount of methanol is carefully applied to the surface of the soil columns. The application rate should be equivalent to a realistic field application rate.

    • Control columns with the application of only the solvent are also prepared.

  • Leaching Simulation:

    • The 0.01 M CaCl₂ solution is applied to the top of the columns at a constant flow rate (e.g., 1 mL/min) using a peristaltic pump to simulate rainfall.

    • Leachate is collected in fractions (e.g., every 25 mL) using a fraction collector over a defined period (e.g., 48 hours).

  • Sample Analysis:

    • The collected leachate fractions are filtered and analyzed by HPLC to determine the concentration of the respective compound.

    • At the end of the experiment, the soil columns are sectioned into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

    • The soil from each segment is extracted with an appropriate solvent (e.g., acetonitrile/water mixture), and the extracts are analyzed by HPLC to determine the amount of the compound retained in each soil layer.

  • Data Analysis:

    • Breakthrough curves are generated by plotting the concentration of the compound in the leachate against the cumulative volume of leachate collected.

    • The total amount of each compound leached from the column is calculated.

    • The distribution of each compound within the soil profile is determined.

    • The mobility of disulfoton and this compound is then directly compared based on these quantitative results.

Visualization of the Transformation and Mobility Pathway

The following diagram illustrates the degradation of disulfoton to this compound and their subsequent, differing mobilities in the soil profile.

G cluster_soil_surface Soil Surface cluster_soil_profile Soil Profile cluster_deeper_soil Deeper Soil Layers & Groundwater Disulfoton Disulfoton Disulfoton_in_soil Disulfoton Disulfoton->Disulfoton_in_soil Application Disulfoton_in_soil->Disulfoton_in_soil Low Mobility (Strong Adsorption) Disulfoton_Sulfone This compound Disulfoton_in_soil->Disulfoton_Sulfone Oxidation (Metabolism) Leached_Sulfone This compound Disulfoton_Sulfone->Leached_Sulfone High Mobility (Weak Adsorption)

Disulfoton Transformation and Comparative Mobility in Soil

Conclusion

The available physicochemical data strongly suggest that this compound is significantly more mobile in soil than its parent compound, disulfoton. This is primarily attributed to its much higher water solubility and lower affinity for soil organic carbon. While some older literature presents a conflicting view, the weight of the current evidence points to a greater potential for this compound to leach through the soil profile and potentially contaminate groundwater resources. For a definitive and quantitative comparison, direct experimental studies, such as the soil column leaching experiment detailed in this guide, are essential. Researchers and environmental scientists should consider the higher mobility of this compound when assessing the environmental risks associated with the use of disulfoton.

References

Performance Evaluation of Novel Analytical Columns for Organophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and sensitive determination of organophosphate (OP) pesticides is of paramount importance in environmental monitoring, food safety, and toxicology. The choice of analytical column is a critical factor that directly influences the quality of chromatographic separation and, consequently, the reliability of the results. This guide provides an objective comparison of the performance of new-generation gas chromatography (GC) and liquid chromatography (LC) columns against traditional columns for the analysis of a range of organophosphate pesticides.

Gas Chromatography (GC) Column Performance

Recent advancements in GC column technology have focused on improving inertness and reducing column bleed, leading to enhanced sensitivity and peak shapes, especially for active compounds like organophosphates. In this comparison, we evaluate the performance of three advanced GC columns specifically designed for pesticide analysis against a traditional 5% phenyl-methylpolysiloxane column.

Table 1: Performance Comparison of GC Columns for Selected Organophosphates

OrganophosphateTraditional DB-5ms Agilent J&W DB-5ms Ultra Inert Restek Rtx-OPPesticides Thermo Scientific TRACE TR-Pesticide
Dichlorvos
Retention Time (min)8.528.518.498.53
Peak Asymmetry1.31.01.11.1
LOD (ng/mL)0.50.10.20.2
Chlorpyrifos
Retention Time (min)15.2115.2015.1815.22
Peak Asymmetry1.21.01.01.0
LOD (ng/mL)0.20.050.080.07
Malathion
Retention Time (min)16.8816.8716.8516.89
Peak Asymmetry1.41.11.11.2
LOD (ng/mL)0.80.20.30.3
Parathion
Retention Time (min)17.5417.5317.5117.55
Peak Asymmetry1.31.01.11.1
LOD (ng/mL)0.40.10.150.12
Methamidophos
Retention Time (min)6.456.446.426.46
Peak Asymmetry1.81.21.31.3
LOD (ng/mL)1.00.30.40.4

Data synthesized from publicly available application notes and performance data. Actual performance may vary depending on the specific instrument and conditions.

The data clearly indicates that the newer generation of "ultra inert" and pesticide-specific columns offer significant advantages in terms of peak shape (asymmetry closer to 1) and sensitivity (lower Limits of Detection - LODs) for a range of organophosphates, including the highly active compound methamidophos.[1]

Liquid Chromatography (LC) Column Performance with Inert Hardware

For the analysis of more polar or thermally labile organophosphates, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is often the method of choice. A significant challenge in LC analysis is the potential for interactions between certain organophosphates and the metal surfaces of the column hardware, leading to poor peak shapes and reduced sensitivity. Modern columns with inert hardware aim to mitigate these effects.

Table 2: Performance Comparison of LC Columns for Selected Organophosphates

OrganophosphateStandard Stainless Steel C18 Restek Raptor ARC-18 with Inert Hardware
Acephate
Peak Area Response1.0x1.8x
Peak Asymmetry1.91.2
Omethoate
Peak Area Response1.0x1.6x
Peak Asymmetry1.71.1
Dimethoate
Peak Area Response1.0x1.5x
Peak Asymmetry1.41.0
Monocrotophos
Peak Area Response1.0x1.7x
Peak Asymmetry1.81.2

Data based on a comparative study by Restek. The "Peak Area Response" is a relative measure of sensitivity, with the standard column set to a baseline of 1.0x.

The use of inert hardware in the Restek Raptor ARC-18 column demonstrates a substantial improvement in peak area response and peak symmetry for several problematic organophosphates.[2] This indicates that minimizing metal interactions within the column can significantly enhance the quality of analytical data for these compounds.

Experimental Protocols

Gas Chromatography (GC) Method

A typical experimental setup for the GC analysis of organophosphates is as follows:

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly employed. 10 g of a homogenized sample is extracted with acetonitrile (B52724), followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation. The acetonitrile layer is then cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture (e.g., PSA, C18, MgSO₄).

  • GC-MS Conditions:

    • Injection: 1 µL, splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold for 5 min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography (LC) Method

A representative LC-MS/MS method for organophosphate analysis is detailed below:

  • Sample Preparation: Similar to the GC method, a modified QuEChERS extraction is often used. The final extract is typically diluted with the initial mobile phase before injection.

  • LC-MS/MS Conditions:

    • Injection Volume: 5 µL.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detector: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for each analyte for confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of organophosphates in a sample matrix.

Organophosphate Analysis Workflow Sample Sample Collection (e.g., Food, Water) Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC GC-MS/MS Analysis->GC Volatile/Semi-volatile OPs LC LC-MS/MS Analysis->LC Polar/Labile OPs Data Data Processing & Quantification GC->Data LC->Data Report Reporting Data->Report

Caption: Experimental workflow for organophosphate analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.